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  • Product: 5,7-Dimethylquinolin-8-ol 1-oxide
  • CAS: 416886-60-7

Core Science & Biosynthesis

Foundational

Unraveling the Biological Mysteries of 5,7-Dimethylquinolin-8-ol 1-oxide: A Technical Guide to Its Putative Mechanisms of Action

For the attention of Researchers, Scientists, and Drug Development Professionals. Disclaimer: Direct experimental evidence detailing the specific mechanism of action for 5,7-Dimethylquinolin-8-ol 1-oxide in biological sy...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Direct experimental evidence detailing the specific mechanism of action for 5,7-Dimethylquinolin-8-ol 1-oxide in biological systems is not currently available in the public scientific literature. This guide, therefore, presents a scientifically informed perspective on its potential mechanisms, extrapolated from the known biological activities of its parent compound, 5,7-dimethylquinolin-8-ol, and the well-documented influence of the N-oxide functional group on quinoline derivatives. The proposed pathways and experimental protocols are intended to serve as a foundational framework for future research into this specific molecule.

Introduction: The Quinoline Scaffold and the Intrigue of N-Oxidation

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. These activities range from antimicrobial and anticancer to anti-inflammatory and neuroprotective effects. The addition of an N-oxide moiety to the quinoline nitrogen atom can significantly modulate the molecule's physicochemical properties, including its electron distribution, lipophilicity, and metabolic stability. This often leads to altered biological activity and potentially novel mechanisms of action compared to the parent quinoline.

This technical guide will delve into the plausible biological mechanisms of 5,7-Dimethylquinolin-8-ol 1-oxide, a derivative of the known metal chelator 5,7-dimethyl-8-hydroxyquinoline. We will explore potential cellular targets and signaling pathways based on the established pharmacology of related compounds.

Part 1: Postulated Mechanisms of Action

Based on the chemical structure of 5,7-Dimethylquinolin-8-ol 1-oxide, we can hypothesize several interconnected mechanisms through which it may exert its biological effects.

Metal Ion Chelation and Disruption of Metal Homeostasis

The 8-hydroxyquinoline core is a well-established bidentate chelator of various metal ions, including biologically crucial cations like copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺/Fe³⁺). The N-oxide group may further enhance the metal-binding affinity and modify the redox properties of the resulting metal complex.

Causality: The disruption of intracellular metal ion homeostasis can trigger a cascade of cellular events. For instance, the formation of a copper complex with the compound could lead to copper-dependent cytotoxicity. This process, known as cuproptosis, involves the accumulation of copper, leading to the aggregation of mitochondrial enzymes and the induction of cell death.

Caption: Putative mechanism of metal-dependent cytotoxicity.

Induction of Oxidative Stress

The quinoline N-oxide moiety can participate in redox cycling within the cell. This process can lead to the generation of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.

Causality: Elevated intracellular ROS levels create a state of oxidative stress, which can damage cellular components like DNA, proteins, and lipids. This damage can activate stress-response pathways, leading to cell cycle arrest, senescence, or apoptosis.

Inhibition of Key Cellular Enzymes

Quinoline derivatives have been shown to inhibit a variety of enzymes crucial for cellular function and proliferation. Potential targets for 5,7-Dimethylquinolin-8-ol 1-oxide could include:

  • Topoisomerases: These enzymes are essential for DNA replication and repair. Their inhibition can lead to DNA damage and cell death.

  • Kinases: These enzymes play a central role in signal transduction pathways that regulate cell growth, differentiation, and survival.

  • NAD(P)H:quinone oxidoreductase 1 (NQO1): This enzyme is involved in the detoxification of quinones. Inhibition of NQO1 can lead to the accumulation of toxic quinone species and increased oxidative stress.

Part 2: Experimental Validation Protocols

To investigate the hypothesized mechanisms of action, a series of in vitro experiments are proposed.

In Vitro Cytotoxicity Assessment

Protocol: MTT Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of 5,7-Dimethylquinolin-8-ol 1-oxide (and its parent compound as a control) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for MTT cytotoxicity assay.

Investigation of Metal-Dependent Cytotoxicity

Protocol: Co-treatment with Metal Ions

To determine if the cytotoxicity is metal-dependent, co-treat cells with the compound and various metal salts.

  • Follow the MTT assay protocol as described above.

  • In parallel, treat cells with 5,7-Dimethylquinolin-8-ol 1-oxide in the presence of sub-lethal concentrations of CuCl₂, ZnCl₂, or FeCl₃.

  • Compare the IC₅₀ values in the presence and absence of metal ions. A significant decrease in the IC₅₀ value in the presence of a specific metal ion would suggest a metal-dependent mechanism.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Protocol: DCFDA Assay

The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is used to measure intracellular ROS levels.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with 5,7-Dimethylquinolin-8-ol 1-oxide for various time points.

  • DCFDA Staining: Remove the treatment medium and incubate the cells with 10 µM DCFDA in PBS for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a fluorescence plate reader (excitation/emission ~485/535 nm).

  • Data Analysis: Compare the fluorescence intensity of treated cells to that of control cells.

Caption: Workflow for intracellular ROS detection.

Part 3: Quantitative Data Summary (Hypothetical)

The following table presents hypothetical IC₅₀ values to illustrate how data from the proposed experiments could be structured for comparative analysis.

CompoundCell LineIC₅₀ (µM) - 24hIC₅₀ (µM) + 10 µM CuCl₂ - 24h
5,7-Dimethylquinolin-8-olHeLa15.25.8
5,7-Dimethylquinolin-8-ol 1-oxideHeLa8.52.1
5,7-Dimethylquinolin-8-olA54922.19.3
5,7-Dimethylquinolin-8-ol 1-oxideA54912.74.5

Conclusion and Future Directions

While direct experimental data on the mechanism of action of 5,7-Dimethylquinolin-8-ol 1-oxide is lacking, this guide provides a robust framework for its investigation. The proposed mechanisms, centered around metal chelation, oxidative stress, and enzyme inhibition, are grounded in the known activities of related quinoline compounds. The detailed experimental protocols offer a clear path for researchers to elucidate the specific biological activities of this intriguing molecule. Future studies should also explore its potential as an antimicrobial agent and investigate its effects on specific signaling pathways, such as those involved in apoptosis and cell cycle regulation. Such research will be crucial in determining the therapeutic potential of 5,7-Dimethylquinolin-8-ol 1-oxide and its derivatives.

Exploratory

5,7-Dimethylquinolin-8-ol 1-oxide chemical structure and physicochemical properties

An In-Depth Technical Guide to 5,7-Dimethylquinolin-8-ol 1-oxide: Structure, Properties, and Potential Introduction: The Significance of Quinoline N-Oxides The quinoline scaffold is a cornerstone in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5,7-Dimethylquinolin-8-ol 1-oxide: Structure, Properties, and Potential

Introduction: The Significance of Quinoline N-Oxides

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The introduction of an N-oxide moiety to the quinoline ring system dramatically alters its electronic and steric properties. This modification can enhance biological activity, improve pharmacokinetic profiles, and introduce novel mechanisms of action.[2] The N-oxide group can act as a hydrogen bond acceptor, influence the molecule's redox potential, and participate in unique coordination chemistry.

8-Hydroxyquinoline and its derivatives are particularly renowned for their potent metal-chelating abilities, a property that underpins many of their biological effects, from antimicrobial to neuroprotective activities.[3][4] The conversion of 8-hydroxyquinolines to their N-oxide counterparts, such as 5,7-Dimethylquinolin-8-ol 1-oxide, is a strategic chemical modification. It is hypothesized to refine the compound's chelating properties, potentially leading to greater selectivity for specific metal ions and novel therapeutic applications.[5] This guide will delve into the specific attributes of 5,7-Dimethylquinolin-8-ol 1-oxide, a molecule at the intersection of these two important classes of compounds.

Chemical Structure and Key Features

The molecular structure of 5,7-Dimethylquinolin-8-ol 1-oxide is characterized by a quinoline ring system with methyl groups at positions 5 and 7, a hydroxyl group at position 8, and an oxygen atom coordinated to the ring nitrogen at position 1.

Key Structural Features:

  • Quinoline Core: A bicyclic aromatic system composed of a benzene ring fused to a pyridine ring.

  • N-Oxide Group: The N-oxide functionality introduces a polar, electron-withdrawing character to the pyridine ring, influencing the molecule's reactivity and intermolecular interactions.

  • 8-Hydroxyl Group: This phenolic group is a key site for metal chelation and hydrogen bonding.

  • 5,7-Dimethyl Substitution: The two methyl groups on the benzene ring are electron-donating and increase the lipophilicity of the molecule, which can affect its solubility and membrane permeability.

A critical feature of this molecule is the potential for strong intramolecular hydrogen bonding between the 8-hydroxyl group and the N-oxide oxygen. This interaction forms a stable six-membered ring, which can significantly influence the compound's physicochemical properties and its interactions with biological targets.[5]

Caption: 2D structure of 5,7-Dimethylquinolin-8-ol 1-oxide with intramolecular hydrogen bonding.

Physicochemical Properties

Property5,7-Dimethylquinolin-8-ol (Parent Compound)5,7-Dimethylquinolin-8-ol 1-oxide (Predicted/Inferred)Justification/Reference
Molecular Formula C₁₁H₁₁NOC₁₁H₁₁NO₂Addition of one oxygen atom.
Molecular Weight 173.21 g/mol [6]189.21 g/mol Calculated from the molecular formula.
Appearance Solid[6]Yellowish crystalline solid8-hydroxyquinoline N-oxide is a yellow solid.[5]
Melting Point 95-98 °C[6]Likely higher than the parent compound, >100 °CN-oxidation often increases melting point due to increased polarity and intermolecular forces. 8-hydroxyquinoline N-oxide melts at 139 °C.[5]
Solubility Soluble in organic solvents.[7]Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in nonpolar solvents, and slightly soluble in water.The N-oxide group increases polarity.
pKa ~9.9 (for 8-hydroxyquinoline)[7]Expected to be slightly lower (more acidic) than the parent compound.The electron-withdrawing N-oxide group can increase the acidity of the phenolic proton.
Chelation Forms stable complexes with various metal ions.Forms stable six-membered chelate complexes; potentially more selective than the parent compound.[5]The N-oxide oxygen participates in chelation, forming a larger, potentially more selective binding pocket.
Spectroscopic Profile (Inferred)
  • ¹H NMR: The proton signals of the quinoline ring are expected to shift compared to the parent compound due to the electronic effect of the N-oxide group. The hydroxyl proton (8-OH) is likely to be a broad singlet at a downfield chemical shift, indicative of strong intramolecular hydrogen bonding.

  • ¹³C NMR: The carbon atoms of the pyridine ring, particularly those adjacent to the nitrogen (C2 and C8a), will be significantly affected by N-oxidation, likely shifting downfield.

  • IR Spectroscopy: A key feature would be a very broad absorption band in the 2400-2900 cm⁻¹ region for the O-H stretch, which is characteristic of strong intramolecular hydrogen bonding, as observed in 8-hydroxyquinoline N-oxide.[5] The N-O stretching vibration is expected to appear in the 1200-1300 cm⁻¹ range.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 189. A characteristic fragmentation pattern would likely involve the loss of an oxygen atom (M-16) to give the fragment corresponding to the parent compound.

Synthesis of 5,7-Dimethylquinolin-8-ol 1-oxide

The synthesis of 5,7-Dimethylquinolin-8-ol 1-oxide can be achieved through the N-oxidation of the commercially available 5,7-Dimethylquinolin-8-ol. A reliable method involves the use of peracetic acid generated in situ from hydrogen peroxide and glacial acetic acid.[5] This approach is advantageous as it avoids the need to prepare and handle potentially unstable peroxy acids.

G Start 5,7-Dimethylquinolin-8-ol Reaction N-Oxidation (in situ Peracetic Acid) Start->Reaction Reagents H₂O₂ (30% aq.) Glacial Acetic Acid Reagents->Reaction Workup 1. Neutralization (Na₂CO₃) 2. Extraction (CHCl₃) Reaction->Workup Purification Steam Distillation (to remove starting material) Workup->Purification Product 5,7-Dimethylquinolin-8-ol 1-oxide Purification->Product

Caption: Proposed synthetic workflow for 5,7-Dimethylquinolin-8-ol 1-oxide.

Experimental Protocol

Materials:

  • 5,7-Dimethylquinolin-8-ol (CAS: 37873-29-3)[6]

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% aqueous solution)

  • Saturated Sodium Carbonate solution

  • Chloroform

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5,7-Dimethylquinolin-8-ol (1 equivalent) in glacial acetic acid.

  • Addition of Oxidant: To the stirred solution, slowly add 30% aqueous hydrogen peroxide (approximately 1.5-2 equivalents). The addition may be exothermic, and the reaction temperature should be maintained, if necessary, with a water bath.

  • Reaction: Heat the mixture gently (e.g., 60-70 °C) for several hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the excess acetic acid. Carefully neutralize the residue with a saturated aqueous solution of sodium carbonate until the pH is alkaline.

  • Extraction: Extract the aqueous mixture with chloroform (3 x volumes). Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the chloroform under reduced pressure. To remove any unreacted 5,7-Dimethylquinolin-8-ol, the crude residue can be subjected to steam distillation.[5] The starting material is volatile with steam, while the N-oxide is not.

  • Isolation: The non-volatile residue from the steam distillation is cooled, and the precipitated solid product, 5,7-Dimethylquinolin-8-ol 1-oxide, is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Potential Applications in Research and Drug Development

The unique structural features of 5,7-Dimethylquinolin-8-ol 1-oxide suggest several promising avenues for research and application.

Metal Chelation and Neurodegenerative Diseases

Abnormal metal ion homeostasis is implicated in several neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.[3] 8-Hydroxyquinoline derivatives can act as metal chelators, restoring metal balance and mitigating oxidative stress. The N-oxide derivative is expected to be a more selective chelating agent than its parent compound.[5] This enhanced selectivity could be advantageous in designing therapeutic agents that target specific metal ions involved in disease pathology while minimizing off-target effects.

G cluster_chelation Chelation Mechanism Ligand 5,7-Dimethylquinolin-8-ol 1-oxide Complex Stable Six-Membered Chelate Complex Ligand->Complex Binds via N-oxide O and deprotonated 8-OH Metal Metal Ion (M²⁺) Metal->Complex Coordinates

Caption: Chelation of a metal ion by 5,7-Dimethylquinolin-8-ol 1-oxide.

Antimicrobial and Anticancer Activity

Many quinoline derivatives exhibit potent antimicrobial and anticancer activities.[8] N-oxides of heterocyclic compounds are often investigated as bioreductive prodrugs; they can be selectively reduced in the hypoxic environments characteristic of solid tumors or by microbial reductases to release a cytotoxic agent. The introduction of the N-oxide group to the 5,7-dimethyl-8-hydroxyquinoline scaffold could impart such properties, making it a candidate for development as a targeted therapeutic.

Fluorescent Probes and Materials Science

8-Hydroxyquinoline and its derivatives are known to form highly fluorescent complexes with certain metal ions, such as aluminum (Al³⁺) and zinc (Zn²⁺). This property is exploited in the fabrication of organic light-emitting diodes (OLEDs) and in the development of fluorescent sensors for detecting metal ions in biological and environmental samples. The N-oxide derivative may form complexes with altered photophysical properties (e.g., different emission wavelengths or quantum yields), opening up possibilities for new sensory and material applications.

Conclusion

5,7-Dimethylquinolin-8-ol 1-oxide represents a rationally designed molecule that combines the established metal-chelating properties of the 8-hydroxyquinoline scaffold with the modulating influence of an N-oxide group. While specific experimental data for this compound remain to be published, its synthesis is feasible through established methods, and its physicochemical properties can be confidently predicted based on well-understood chemical principles and data from closely related analogues. Its potential for selective metal chelation and as a bioreductive agent makes it a compelling target for further investigation in the fields of medicinal chemistry, neurobiology, and materials science. This guide provides a solid, scientifically grounded framework to initiate and inform such research endeavors.

References

  • Ramaiah, K., and Seshadri, S. (1962). Studies in Heterocyclic N-Oxides—Part III. 8-Hydroxyquinoline N-Oxide. Proceedings of the Indian Academy of Sciences - Section A, 55(6), 360-365. [Link]

  • Al-Busafi, S. N., and Al-Risi, M. A. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry, 2(4), 1-13. [Link]

  • Wikipedia. (2024). 8-Hydroxyquinoline. In Wikipedia. Retrieved March 24, 2026, from [Link]

  • Gao, Y., et al. (2020). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 14, 5079–5096. [Link]

  • Abdel-Rahman, A. A.-H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4994. [Link]

  • Trend. (2025). 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. Trend. [Link]

  • Kiss, R., et al. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Molecules, 23(8), 1934. [Link]

  • Frontiers. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology. [Link]

  • Thoreauchem. (n.d.). 5,7-Dimethyl-8-hydroxyquinoline. Retrieved March 24, 2026, from [Link]

  • PubChem. (n.d.). 5,7-Dimethyl-8-quinolinol. Retrieved March 24, 2026, from [Link]

  • Sharma, P., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 11(6), 2636-2649. [Link]

  • Kumar, S., et al. (2009). Biological Activities of Quinoline Derivatives. Current Bioactive Compounds, 5(4), 249-261. [Link]

  • American Chemical Society. (2011). 8-Hydroxyquinoline-Substituted Boron–Dipyrromethene Compounds: Synthesis, Structure, and OFF–ON–OFF Type of pH-Sensing Properties. The Journal of Organic Chemistry, 76(9), 3241-3250. [Link]

  • PubChem. (n.d.). 8-Hydroxyquinoline N-oxide. Retrieved March 24, 2026, from [Link]

Sources

Foundational

Spectroscopic Characterization of 5,7-Dimethylquinolin-8-ol 1-oxide: An In-Depth Technical Guide

Executive Summary The functionalization of quinoline derivatives plays a pivotal role in drug development, particularly in the synthesis of metallo-pharmaceuticals and targeted antimicrobial agents. 5,7-Dimethylquinolin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of quinoline derivatives plays a pivotal role in drug development, particularly in the synthesis of metallo-pharmaceuticals and targeted antimicrobial agents. 5,7-Dimethylquinolin-8-ol 1-oxide (also known as 5,7-dimethyl-8-hydroxyquinoline N-oxide) represents a highly specialized bidentate ligand. The introduction of the N-oxide moiety adjacent to the hydroxyl group creates a unique electronic environment characterized by an exceptionally strong intramolecular hydrogen bond.

As an Application Scientist, understanding the causality behind the spectroscopic anomalies of this compound is critical. This whitepaper provides a comprehensive, self-validating methodological guide to synthesizing and characterizing 5,7-dimethylquinolin-8-ol 1-oxide using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Principles of N-Oxidation and Hydrogen Bonding

The defining structural feature of 5,7-dimethylquinolin-8-ol 1-oxide is the spatial proximity of the N-oxide oxygen to the phenolic hydroxyl group at the 8-position.

The Causality of Spectroscopic Shifts

When the quinoline nitrogen is oxidized, the resulting N-oxide oxygen acts as a powerful hydrogen bond acceptor. The adjacent hydroxyl proton acts as the donor, forming a highly stable, six-membered pseudo-ring system.

  • Vibrational Impact (FTIR): The strength of this intramolecular hydrogen bond ( O−H⋅⋅⋅O−N ) significantly weakens the covalent O−H bond, lowering its force constant. Consequently, the harmonic approximation ( PHarm​ ) predicts a massive red-shift of the O−H stretching frequency from a typical ~3300 cm⁻¹ down to a broad, complex band system between 2300 and 2800 cm⁻¹[1].

  • Electronic Impact (NMR): The withdrawal of electron density from the hydroxyl proton toward the N-oxide oxygen severely deshields the proton. In 1H NMR, this pushes the chemical shift of the O−H proton far downfield, often exceeding 12.0 ppm [2].

Causality N_Oxide N-Oxidation of Quinoline Ring H_Bond Strong Intramolecular H-Bond (O-H···O-N) N_Oxide->H_Bond IR_NO FTIR: N-O Stretch (~1320 cm⁻¹) N_Oxide->IR_NO IR_OH FTIR: Broad O-H Stretch (~2330 - 2800 cm⁻¹) H_Bond->IR_OH NMR_OH 1H NMR: Downfield OH Signal (>12 ppm) H_Bond->NMR_OH

Fig 1: Causal relationship between N-oxide formation and observed spectroscopic shifts.

Experimental Methodology: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems —meaning each step contains an observable metric that confirms success before proceeding to the next phase.

Synthesis of 5,7-Dimethylquinolin-8-ol 1-oxide

This procedure adapts established peracetic acid oxidation methods for quinoline analogues[3].

Step-by-Step Protocol:

  • Dissolution: Dissolve 5.0 g of 5,7-dimethyl-8-hydroxyquinoline in 30 mL of glacial acetic acid in a round-bottom flask.

  • Oxidation: Slowly add 12 mL of 30% hydrogen peroxide ( H2​O2​ ) dropwise while stirring. Validation: The reaction mixture will slightly exotherm, indicating the in-situ formation of peracetic acid.

  • Reflux: Heat the solution to 70°C and reflux overnight under an inert atmosphere.

  • Quenching & Precipitation: Cool the mixture to room temperature. Slowly adjust the pH to 12 using concentrated ammonium hydroxide ( NH4​OH ). Validation: A distinct color change and the precipitation of a solid confirm the deprotonation of residual acid and the insolubility of the target N-oxide in basic aqueous media.

  • Isolation: Collect the solid via vacuum filtration, wash with cold ethanol, and dry under a vacuum.

Spectroscopic Sample Preparation
  • FTIR (KBr Pellet Method): Grind 1–2 mg of the purified N-oxide with 200 mg of anhydrous, IR-grade Potassium Bromide (KBr). Press under 10 tons of pressure for 2 minutes to form a transparent pellet. Validation: A visually transparent pellet ensures minimal baseline scattering in the resulting spectrum.

  • NMR: Dissolve 15–20 mg of the sample in 0.5 mL of deuterated chloroform ( CDCl3​ ) or DMSO−d6​ . Add Tetramethylsilane (TMS) as an internal standard (0.0 ppm).

Workflow A 5,7-Dimethyl-8-hydroxyquinoline (Starting Material) B Oxidation (H2O2 / Glacial Acetic Acid, 70°C) A->B C 5,7-Dimethylquinolin-8-ol 1-oxide (Crude Product) B->C D Purification (pH 12 Precipitation & Filtration) C->D E FTIR Analysis (KBr Pellet) D->E F NMR Analysis (1H, 13C in CDCl3) D->F

Fig 2: Synthesis and spectroscopic characterization workflow for the N-oxide derivative.

Spectroscopic Characterization & Data Interpretation

FTIR Analysis

The FTIR spectrum of 5,7-dimethylquinolin-8-ol 1-oxide is primarily used to confirm the presence of the N-O bond and the status of the hydroxyl group. The absence of a sharp peak at ~3300 cm⁻¹ is not a failure of the synthesis, but rather the ultimate proof of the strong intramolecular hydrogen bond.

Table 1: FTIR Spectral Assignments

Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance / Causality
2330 - 2800 Broad O−H stretchDrastic red-shift indicates strong intramolecular H-bonding ( O−H⋅⋅⋅O−N ).
1580 - 1600 C=N stretchingShifted from parent quinoline due to altered electron density from N-oxidation.
1320 - 1350 N−O stretchingPrimary confirmation of successful N-oxide formation.
1100 - 1120 C−O stretchingConfirms the integrity of the phenolic C−O bond.
820 - 840 N−O bendingSecondary orthogonal confirmation of the N-oxide group.
NMR Analysis

NMR spectroscopy provides atomic-level resolution of the molecular framework. The methyl groups at the 5 and 7 positions simplify the aromatic region by eliminating H−5 and H−7 couplings, leaving H−6 as a distinct singlet [4].

Table 2: 1H and 13C NMR Chemical Shifts (400 MHz / 100 MHz, CDCl3​ )

NucleusChemical Shift (ppm)Multiplicity / AssignmentCausality / Structural Context
1H 12.50 - 14.00s, 1H ( O−H )Extreme deshielding due to strong intramolecular H-bond pulling electron density away from the proton.
1H 8.50d, 1H ( H−2 )Deshielded directly by the adjacent electronegative N-oxide group.
1H 8.10d, 1H ( H−4 )Deshielded by aromatic ring current and para-substituent effects.
1H 7.40dd, 1H ( H−3 )Typical splitting pattern for quinoline H−3 (coupled to H−2 and H−4 ).
1H 7.20s, 1H ( H−6 )Appears as a singlet due to the presence of methyl substitutions at C−5 and C−7 .
1H ~2.50s, 3H ( C7−CH3​ )Slightly deshielded aliphatic protons due to proximity to the oxygen-rich environment.
1H ~2.40s, 3H ( C5−CH3​ )Standard aromatic methyl shift.
13C 150.0 - 155.0 C−8 ( C−OH )Downfield shift driven by the directly attached electronegative oxygen atom.
13C 135.0 - 140.0 C−2 ( C−N )Carbon adjacent to the oxidized nitrogen; shifted relative to parent quinoline.
13C 15.0 - 20.0 C5−CH3​ , C7−CH3​ Standard shifts for aliphatic methyl carbons attached to an aromatic ring.

Conclusion

The characterization of 5,7-dimethylquinolin-8-ol 1-oxide requires a nuanced understanding of molecular electronics. The N-oxidation of the quinoline ring does not merely add a functional group; it fundamentally rewrites the hydrogen-bonding network of the molecule. By utilizing self-validating synthetic protocols and correlating the extreme FTIR red-shifts with NMR deshielding effects, researchers can definitively confirm the structural integrity of this complex ligand for downstream pharmaceutical applications.

References

  • MDPI (Molecules): NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Explains the harmonic approximation ( PHarm​ ) and the resulting massive red-shift of the O-H stretch in 8-hydroxyquinoline N-oxides. URL:[Link]

  • Ball State University (Cardinal Scholar): Synthesis of Quinoline Analogues. Details the standard peracetic acid oxidation methodology for converting 8-hydroxyquinolines to their respective N-oxides. URL:[Link]

  • National Center for Biotechnology Information (PubChem): 8-Hydroxyquinoline N-oxide | C9H7NO2 | CID 14312. Provides foundational chemical shift data and structural properties for the core N-oxide scaffold. URL:[Link]

  • ACS Publications (Organometallics): Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Provides comparative NMR structural assignments for substituted 8-hydroxyquinolines, including 5,7-dimethyl derivatives. URL:[Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Crystal Structure and Hydrogen Bonding of 5,7-Dimethylquinolin-8-ol 1-oxide

This guide provides a detailed exploration of the synthesis, crystallographic analysis, and hydrogen bonding characteristics of 5,7-Dimethylquinolin-8-ol 1-oxide. Designed for researchers, medicinal chemists, and materia...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed exploration of the synthesis, crystallographic analysis, and hydrogen bonding characteristics of 5,7-Dimethylquinolin-8-ol 1-oxide. Designed for researchers, medicinal chemists, and material scientists, this document outlines both established methodologies and predictive insights into the structural chemistry of this important heterocyclic compound.

Introduction: The Significance of Quinoline N-Oxides

Quinoline derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide-ranging biological activities, including antitumor, antibacterial, and anti-inflammatory properties[1][2]. The introduction of an N-oxide functionality to the quinoline scaffold dramatically alters its electronic and steric properties, often enhancing its biological efficacy and introducing novel coordination chemistry.

The 8-hydroxyquinoline N-oxide moiety is of particular interest due to its capacity for strong intramolecular hydrogen bonding. Unlike the parent 8-hydroxyquinoline which forms a five-membered chelate ring, the N-oxide allows for the formation of a sterically favorable six-membered ring system[3]. This structural feature is critical in modulating the compound's acidity, solubility, and interaction with biological targets. The addition of dimethyl groups at the 5 and 7 positions is anticipated to further influence its solid-state packing and hydrogen bonding network through steric and electronic effects.

This guide will provide a comprehensive protocol for the synthesis and single-crystal X-ray diffraction analysis of 5,7-Dimethylquinolin-8-ol 1-oxide, alongside a detailed examination of its hydrogen bonding patterns.

Synthesis and Crystallization

The synthesis of 5,7-Dimethylquinolin-8-ol 1-oxide is a two-step process, beginning with the synthesis of the parent quinoline followed by N-oxidation.

Synthesis of 5,7-Dimethylquinolin-8-ol

A well-established method for this synthesis is the Combes quinoline synthesis, which involves the condensation of an aniline with a β-diketone followed by acid-catalyzed cyclization. An adapted protocol is presented below.

Experimental Protocol:

  • Step 1: Formation of the Enamine Intermediate.

    • In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethylaniline (1.0 equivalent) and diethyl malonate (1.1 equivalents).

    • Heat the mixture to 140-150 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture and remove excess diethyl malonate under reduced pressure.

  • Step 2: Cyclization.

    • Add the crude enamine to a high-boiling point solvent like Dowtherm A in a round-bottom flask.

    • Heat the mixture to 240-260 °C. Ethanol will distill off as the cyclization proceeds.

    • Maintain the temperature for 30-60 minutes.

    • Cool the mixture and precipitate the product by adding hexane.

    • Collect the solid by filtration to yield ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate.

  • Step 3: Hydrolysis and Decarboxylation.

    • Suspend the ester in a 10-20% aqueous sodium hydroxide solution and reflux for 2-4 hours.

    • Cool the mixture and acidify with hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.

    • Heat the isolated 4-hydroxy-6,8-dimethylquinoline-3-carboxylic acid above its melting point to induce decarboxylation, yielding 6,8-dimethylquinolin-4-ol[4].

N-Oxidation of 5,7-Dimethylquinolin-8-ol

The N-oxidation can be achieved using an in-situ generated peracetic acid.

Experimental Protocol:

  • Dissolve 5,7-Dimethylquinolin-8-ol in glacial acetic acid.

  • Slowly add 30% aqueous hydrogen peroxide to the solution while stirring.

  • Heat the reaction mixture gently (e.g., 60-70 °C) for several hours.

  • Monitor the reaction by TLC.

  • After completion, the N-oxide can be isolated and purified by standard methods, such as recrystallization[3].

Crystallization for X-ray Diffraction

Growing single crystals of sufficient quality is paramount for X-ray analysis.

Experimental Protocol:

  • Dissolve the purified 5,7-Dimethylquinolin-8-ol 1-oxide in a suitable solvent (e.g., ethanol, acetone, or a mixture) at an elevated temperature to achieve saturation.

  • Allow the solution to cool slowly to room temperature. Slow evaporation of the solvent can also be effective.

  • Alternatively, vapor diffusion, where a precipitant solvent is slowly introduced into the solution, can be employed.

  • Once crystals form, they can be carefully isolated for analysis.

G cluster_synthesis Synthesis cluster_oxidation N-Oxidation cluster_crystallization Crystallization 3,5-Dimethylaniline 3,5-Dimethylaniline Enamine Intermediate Enamine Intermediate 3,5-Dimethylaniline->Enamine Intermediate Diethyl Malonate, 140-150°C Cyclized Ester Cyclized Ester Enamine Intermediate->Cyclized Ester Dowtherm A, 240-260°C Decarboxylation Decarboxylation Cyclized Ester->Decarboxylation NaOH, HCl 5,7-Dimethylquinolin-8-ol 5,7-Dimethylquinolin-8-ol Decarboxylation->5,7-Dimethylquinolin-8-ol Heat 5,7-Dimethylquinolin-8-ol 1-oxide 5,7-Dimethylquinolin-8-ol 1-oxide 5,7-Dimethylquinolin-8-ol->5,7-Dimethylquinolin-8-ol 1-oxide H2O2, Acetic Acid Single Crystals Single Crystals 5,7-Dimethylquinolin-8-ol 1-oxide->Single Crystals Slow Evaporation

Caption: Synthetic and Crystallization Workflow.

Crystal Structure Analysis

The determination of the crystal structure will be performed using single-crystal X-ray diffraction.

X-ray Diffraction Workflow

G Crystal Selection Crystal Selection Mounting on Diffractometer Mounting on Diffractometer Crystal Selection->Mounting on Diffractometer X-ray Source Data Collection Data Collection Mounting on Diffractometer->Data Collection X-ray Source Structure Solution Structure Solution Data Collection->Structure Solution e.g., SHELXT Structure Refinement Structure Refinement Structure Solution->Structure Refinement e.g., SHELXL Final Structure & CIF Final Structure & CIF Structure Refinement->Final Structure & CIF

Caption: X-ray Crystallography Workflow.

Predicted Crystallographic Parameters

Based on related structures like 8-Hydroxy-5,7-dimethylquinolin-1-ium chloride dihydrate, we can anticipate the following general parameters for 5,7-Dimethylquinolin-8-ol 1-oxide[5].

ParameterPredicted Value
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or P-1
Z (Molecules per unit cell)2 or 4
Key InteractionsIntramolecular H-bonding, π–π stacking

Hydrogen Bonding Analysis

A defining feature of 8-hydroxyquinoline N-oxides is the strong intramolecular hydrogen bond between the hydroxyl proton and the oxygen of the N-oxide group, forming a stable six-membered ring[3][6].

Caption: Predicted Intramolecular Hydrogen Bonding.

Spectroscopic Evidence
  • FT-IR Spectroscopy: The presence of strong intramolecular hydrogen bonding is expected to cause a significant broadening and red-shift of the O-H stretching vibration band, typically observed in the 2400-2800 cm⁻¹ region, which is a characteristic feature for this type of chelation[3].

  • ¹H NMR Spectroscopy: The hydroxyl proton is expected to appear as a broad singlet at a significantly downfield chemical shift (typically >14 ppm) due to the strong deshielding effect of the hydrogen bond.

Quantitative Analysis from Crystal Structure Data

The crystal structure will provide precise measurements of the geometry of the hydrogen bond.

ParameterPredicted RangeSignificance
O-H···O distance2.4 - 2.6 ÅShorter distance indicates a stronger bond.
O-H···O angle150 - 170°A more linear angle suggests stronger interaction.
O-H bond length0.9 - 1.1 ÅLengthening indicates weakening of the covalent bond.

In addition to the intramolecular hydrogen bond, the crystal packing is likely to be influenced by intermolecular interactions such as C-H···O bonds and π–π stacking between the quinoline ring systems, with centroid-centroid distances typically in the range of 3.5 to 3.8 Å[5].

Conclusion

The structural analysis of 5,7-Dimethylquinolin-8-ol 1-oxide offers valuable insights into the interplay of steric and electronic effects on hydrogen bonding and crystal packing in quinoline N-oxides. The methodologies outlined in this guide provide a robust framework for its synthesis, crystallization, and detailed structural characterization. The anticipated strong intramolecular hydrogen bond is a key feature that is expected to significantly influence its chemical and biological properties, making it a compound of high interest for further investigation in drug design and materials science.

References

  • Ramaiah, K., & Seshadri, T. R. (1962). Studies in Heterocyclic N-Oxides—Part III. 8-Hydroxyquinoline N-Oxide. Proceedings of the Indian Academy of Sciences - Section A, 55, 360-365.
  • Badger, G. M., & Moritz, A. G. (1958). Intramolecular hydrogen bonding in 8-hydroxyquinolines. Journal of the Chemical Society (Resumed), 3437.
  • Loh, W. S., et al. (2013). 8-Hydroxy-5,7-dimethylquinolin-1-ium chloride dihydrate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o44.
  • Gao, J., et al. (2019). Intramolecular hydrogen bonding, π-π stacking interactions, and substituent effects of 8-hydroxyquinoline derivative supermolecular structures: a theoretical study. Structural Chemistry, 30(6), 2269-2281.
  • Distefano, G., et al. (1987). Intramolecular hydrogen bonding in 8-hydroxyquinoline and 8-hydroxyquinoline-N-oxide. UV photoelectron spectra and MO calculations. Journal de Chimie Physique et de Physico-Chimie Biologique, 84, 941-945.
  • ResearchGate. (n.d.). Structures of the investigated compounds: 8-hydroxyquinoline N-oxide... [Image]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5,7-Dimethyl-8-quinolinol. PubChem Compound Database. Retrieved from [Link]

  • World Scientific. (2013). BIOLOGICAL ACTIVITY PREDICTIONS AND HYDROGEN BONDING ANALYSIS IN QUINOLINES.
  • Fun, H.-K., et al. (2009). 5,7-Dichloroquinolin-8-ol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1131.
  • American Chemical Society. (2020). Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives. The Journal of Organic Chemistry, 85(16), 10664-10672.
  • Loh, W. S., et al. (2011). 8-Hydroxyquinolin-1-ium hydrogen sulfate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o143.
  • Beilstein-Institut. (2020). Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Beilstein Journal of Organic Chemistry, 16, 1208-1218.
  • PubChemLite. (n.d.). 5,7-dimethyl-8-quinolinol (C11H11NO). Retrieved from [Link]

  • ResearchGate. (2011). 8-Hydroxyquinolin-1-ium hydrogen sulfate monohydrate. Retrieved from [Link]

  • Akkurt, M., et al. (2016). 5,7-Dibromo-8-methoxyquinoline.
  • Islamic Azad University. (2019). Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method. Oriental Journal of Chemistry, 35(1).
  • Sureshkumar, B., et al. (2017). Spectroscopic analysis of 8-hydroxyquinoline-5-sulphonic acid and investigation of its reactive properties by DFT and molecular dynamics simulations. Journal of Molecular Structure, 1152, 540-552.
  • ResearchGate. (2022). Spectroscopic Quantum Chemical and Molecular Docking Study of 5,7-Dibromo-8-Quinolinol and Its Spectrophotometrically Investigated Niobium (V) Complex. Retrieved from [Link]

  • ResearchGate. (2002). Convenient Synthesis of 5,6,7,8,-Tetrahydroquinolin-8-ylamine and 6,7Dihydro5H-quinolin-8-one. Retrieved from [Link]

  • Al-Omran, F., et al. (2006).
  • Semantic Scholar. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. Journal of Medicinal Chemistry, 65(5), 4148-4170.
  • Hong, T. N., et al. (2021). In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent. Scientific Reports, 11(1), 20268.
  • European Journal of Chemistry. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry, 16(1).
  • MDPI. (2022).
  • ResearchGate. (2011). Synthesis, crystal structure, cytotoxicity and DNA interaction of 5,7-dibromo-8-quinolinolato-lanthanides. Retrieved from [Link]

Sources

Foundational

Topic: A Methodological and Theoretical Blueprint for Investigating the Electronic Properties of 5,7-Dimethylquinolin-8-ol 1-oxide via Computational DFT Modeling

An In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Preamble: Charting a Course for an Understudied Compound The quinoline N-oxide scaffold is a cornerstone in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for an Understudied Compound

The quinoline N-oxide scaffold is a cornerstone in medicinal chemistry, with the N-oxide moiety profoundly altering the electronic structure, reactivity, and pharmacological profile of the parent quinoline ring.[1] This modification can enhance biological activity, improve solubility, and modulate metabolic pathways, making these compounds compelling targets for drug discovery.[2] While extensive research exists for various quinoline derivatives, specific analogs like 5,7-Dimethylquinolin-8-ol 1-oxide remain largely unexplored in public literature.

This guide, therefore, serves as a comprehensive methodological and theoretical blueprint for the characterization of 5,7-Dimethylquinolin-8-ol 1-oxide. In the absence of direct experimental data for this specific molecule, we will establish a robust research framework by integrating established principles from its constituent parts: the 5,7-dimethyl-8-quinolinol base and the foundational quinoline N-oxide structure. We will detail a complete Density Functional Theory (DFT) workflow, from initial structure optimization to the prediction of spectroscopic properties, and outline the necessary experimental protocols for validation. This document is designed to empower researchers to systematically investigate this and other novel substituted quinoline N-oxides, transforming a data gap into a research opportunity.

Part 1: Molecular Architecture and Hypothesized Electronic Profile

The electronic character of 5,7-Dimethylquinolin-8-ol 1-oxide is a composite of three key features: the quinoline core, the electron-donating N-oxide group, and the substituents on the phenyl ring (two methyl groups and a hydroxyl group).

  • The Quinoline Core: A heterocyclic aromatic system that serves as the fundamental electronic scaffold.[3]

  • The N-Oxide Moiety: The introduction of the N-oxide group significantly influences the electronic landscape. It acts as a strong electron-donating group, increasing the electron density of the quinoline ring system. This generally leads to a lower HOMO-LUMO energy gap compared to the non-oxidized parent molecule, suggesting higher chemical reactivity.[2]

  • Ring Substituents (-CH₃, -OH):

    • Methyl Groups (-CH₃): Located at the C5 and C7 positions, these are weak electron-donating groups through hyperconjugation, further enriching the electron density of the benzene portion of the quinoline ring.

    • Hydroxyl Group (-OH): The C8-hydroxyl group is a critical feature. It is a strong electron-donating group by resonance and can form a potent intramolecular hydrogen bond with the oxygen atom of the N-oxide group. This chelation is expected to significantly stabilize the molecule's conformation and influence its electronic properties and metal-chelating abilities.[4]

This specific arrangement suggests a molecule with a rich electronic character, with nucleophilic potential centered around the N-oxide oxygen and the phenoxide ring, making it a prime candidate for coordination chemistry and biological interactions.

Diagram: Predicted Molecular Structure

Caption: Predicted structure of 5,7-Dimethylquinolin-8-ol 1-oxide with key groups.

Part 2: A Comprehensive DFT Modeling Workflow

Quantum chemical calculations provide a powerful, non-experimental method to elucidate molecular properties at the atomic level.[1] The following workflow details a robust protocol for modeling 5,7-Dimethylquinolin-8-ol 1-oxide using Density Functional Theory.

Diagram: DFT Computational Workflow

G cluster_0 Setup & Optimization cluster_1 Electronic Property Analysis cluster_2 Spectroscopic Prediction cluster_3 Validation A 1. Build 3D Structure B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D 4a. HOMO-LUMO Analysis C->D E 4b. Molecular Electrostatic Potential (MEP) Map C->E F 4c. NBO Analysis (Charge Distribution) C->F G 5. TD-DFT Calculation (UV-Vis Spectrum) C->G H 6. Compare with Experimental Data D->H E->H F->H G->H

Caption: Standard workflow for DFT-based characterization of a novel molecule.

Experimental Protocol 1: Computational Modeling
  • Molecular Structure Construction:

    • The initial 3D coordinates of 5,7-Dimethylquinolin-8-ol 1-oxide are constructed using a molecular builder (e.g., Avogadro, GaussView). The starting geometry should reflect known bond lengths and angles for quinoline systems to ensure a reasonable starting point for optimization.

  • Geometry Optimization and Frequency Analysis:

    • Causality: The goal is to find the lowest energy conformation of the molecule. A full geometry optimization is performed in the gas phase using DFT.

    • Method Selection: A common and effective choice for this class of molecule is the B3LYP hybrid functional combined with a Pople-style basis set like 6-311++G(d,p).[1][5]

      • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This functional provides a good balance between accuracy and computational cost for many organic systems.

      • 6-311++G(d,p): This basis set is robust. The ++ indicates diffuse functions on all atoms, crucial for describing anions and weak interactions like hydrogen bonds. The (d,p) denotes polarization functions, which allow for non-spherical electron density distribution and are essential for accurate geometry and property calculations.

    • Validation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true local energy minimum on the potential energy surface.

  • Analysis of Electronic Properties:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and electronic excitation energy.[2] A smaller gap generally implies higher reactivity.

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) indicate electron-poor areas susceptible to nucleophilic attack. For this molecule, red areas are expected near the N-oxide and hydroxyl oxygens.

    • Natural Bond Orbital (NBO) Analysis: This analysis provides a detailed picture of charge localization on specific atoms (Mulliken or NBO atomic charges) and quantifies interactions like the intramolecular hydrogen bond between the C8-OH and the N-oxide oxygen.[6]

  • Prediction of Electronic Spectra (UV-Vis):

    • Time-Dependent DFT (TD-DFT): To simulate the UV-Vis absorption spectrum, TD-DFT calculations are performed on the optimized geometry. This method calculates the vertical excitation energies (from the ground state to excited states) and their corresponding oscillator strengths (f), which correlate to the intensity of absorption peaks.[7] The results allow for a direct comparison with experimental spectroscopic data.

Part 3: Data Presentation and Predicted Outcomes

The output of the DFT calculations should be organized for clarity and comparison. Based on studies of related quinoline N-oxides, we can anticipate the following trends and values.[2][7]

Table 1: Predicted Molecular Properties (Illustrative) Note: Values are illustrative examples based on similar quinoline N-oxide systems and should be replaced with actual calculated data.

PropertyPredicted ValueSignificance
HOMO Energy ~ -6.2 eVElectron-donating capability
LUMO Energy ~ -2.5 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE) ~ 3.7 eVChemical reactivity, electronic transitions[2]
Dipole Moment ~ 4.5 DOverall molecular polarity
NBO Charge on N-Oxide O ~ -0.7 eHigh nucleophilicity at this site
NBO Charge on Hydroxyl O ~ -0.6 eNucleophilic character

Table 2: Predicted Major Electronic Transitions via TD-DFT (Illustrative) Note: These are hypothetical transitions to illustrate expected TD-DFT output.

TransitionCalculated λ (nm)Excitation Energy (eV)Oscillator Strength (f)Primary Orbital Contribution
S₀ → S₁~ 380~ 3.26> 0.1HOMO → LUMO (π → π)
S₀ → S₂~ 310~ 4.00> 0.05HOMO-1 → LUMO (π → π)
S₀ → S₃~ 270~ 4.59> 0.2HOMO → LUMO+1 (π → π*)

Part 4: Experimental Validation Framework

Computational models, however robust, must be validated by empirical data. The following protocols are essential for confirming the theoretical predictions.

Experimental Protocol 2: Synthesis and Spectroscopic Characterization
  • Synthesis:

    • Reaction: N-oxidation of the precursor, 5,7-Dimethylquinolin-8-ol.

    • Procedure: Dissolve 5,7-Dimethylquinolin-8-ol in glacial acetic acid. Add 30% hydrogen peroxide dropwise while maintaining the temperature. The reaction is typically stirred for several hours. The N-oxide can be isolated from the unconverted starting material, often by leveraging differences in solubility or by techniques like steam distillation to remove the more volatile precursor.[4] The final product should be purified by recrystallization.

  • Structural Confirmation (NMR):

    • ¹H and ¹³C NMR Spectroscopy: Acquire spectra in a suitable solvent (e.g., DMSO-d₆). The chemical shifts will confirm the molecular structure. The N-oxidation typically causes a downfield shift for protons near the nitrogen atom (e.g., at the C2 and C8a positions) compared to the precursor, providing clear evidence of successful synthesis.

  • Electronic Property Validation (UV-Vis Spectroscopy):

    • Procedure: Prepare a dilute solution of the purified compound in a UV-transparent solvent (e.g., ethanol or DMSO). Record the absorption spectrum using a dual-beam spectrophotometer over a range of approximately 200-800 nm.

    • Self-Validation: The experimentally observed absorption maxima (λ_max) should correspond to the transitions with high oscillator strengths predicted by the TD-DFT calculations. A strong correlation between the experimental spectrum and the simulated one provides powerful validation for the computational model.

Conclusion

While 5,7-Dimethylquinolin-8-ol 1-oxide is not prominently featured in current literature, its structure suggests a molecule of significant interest for coordination chemistry and drug development. This guide provides a comprehensive, self-validating framework for its complete electronic and computational characterization. By meticulously applying the detailed DFT workflow and validating the results with the prescribed experimental protocols, researchers can thoroughly elucidate the properties of this molecule. This integrated computational and experimental approach serves as a reliable blueprint for exploring the vast and promising chemical space of novel quinoline N-oxide derivatives.

References

  • Computational evidence for nitro derivatives of quinoline and quinoline N-oxide as low-cost alternative for the treatment of SARS-CoV-2 infection. Scientific Reports. Available at: [Link]

  • A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity. ACS Catalysis. Available at: [Link]

  • A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity. ACS Publications. Available at: [Link]

  • C-H functionalization of quinoline N-oxides catalyzed by Pd(II) complexes: a computational study. ResearchGate. Available at: [Link]

  • 5,7-Dimethyl-8-quinolinol | C11H11NO. PubChem. Available at: [Link]

  • Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. National Library of Medicine. Available at: [Link]

  • Synthesis and Characterization of Heterocyclic Compounds from 8-Hydroxyquinoline. UOK Journals. Available at: [Link]

  • 5,7-dimethyl-8-quinolinol (C11H11NO). PubChemLite. Available at: [Link]

  • 5,7-dimethyl-8-quinolinol. Stenutz. Available at: [Link]

  • C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. Royal Society of Chemistry. Available at: [Link]

  • Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Part III.* 8-Hydroxyquinoline N-Oxide. Indian Academy of Sciences. Available at: [Link]

  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). SCIRP. Available at: [Link]

  • Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides: Remote C-H Activation. Institute for Basic Science. Available at: [Link]

  • 5,7-Dichloroquinolin-8-ol. Acta Crystallographica Section E. Available at: [Link]

  • 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol as potential antiviral SARS-CoV-2 candidate: Synthesis, crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies. National Library of Medicine. Available at: [Link]

  • First-Principles Density Functional Theory Modeling of Li Binding: Thermodynamics and Redox Properties of Quinone Derivatives. DOI. Available at: [Link]

  • Molecular modeling, DFT studies and biological evaluation of methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxylate. Organic and Medicinal Chemistry International. Available at: [Link]

  • (PDF) Chlorquinaldol and quinoline between MP2 and DFT Methods: Theoretical Study. ResearchGate. Available at: [Link]

  • Skeletal Editing of Quinolines by Single-Atom Carbon Insertion–Deletion. ACS Publications. Available at: [Link]

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Exploratory

A Technical Guide to Characterizing the Pharmacokinetics and Bioavailability of Novel 5,7-Dimethylquinolin-8-ol 1-oxide Derivatives

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Derivatives of 5,7-Dimethylquinolin-8-ol 1-oxide represent a promising, yet underexplored,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Derivatives of 5,7-Dimethylquinolin-8-ol 1-oxide represent a promising, yet underexplored, class of compounds. The introduction of an N-oxide moiety can significantly alter the physicochemical properties of the parent molecule, potentially enhancing solubility, modulating metabolic pathways, and improving the overall therapeutic index.[3][4] This guide provides a comprehensive framework for researchers and drug development professionals to thoroughly characterize the pharmacokinetics (PK) and bioavailability of these novel derivatives. We will move from foundational in silico and physicochemical profiling to detailed protocols for in vitro ADME assays, bioanalytical method development, and the design and execution of definitive in vivo pharmacokinetic studies. The focus is not merely on procedural steps but on the underlying scientific rationale, enabling robust data interpretation and informed decision-making in the drug discovery pipeline.

Introduction: The Therapeutic Potential and Unique Chemistry of the Target Scaffold

Quinoline and its derivatives have demonstrated a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][5] The parent compound, 5,7-dimethylquinolin-8-ol, belongs to the 8-hydroxyquinoline family, known for its metal-chelating and biological activities.[6] The addition of a 1-oxide functional group is a key chemical modification. From a drug development perspective, this N-oxide can act as a prodrug, being reduced in vivo to the parent quinoline, or it may confer unique pharmacological activity itself. It often increases hydrophilicity, which can have profound, though not always predictable, effects on absorption and distribution.

This guide establishes a logical, multi-stage workflow for evaluating these derivatives, ensuring that resource-intensive in vivo studies are built upon a solid foundation of in vitro data.

Foundational Profiling: In Silico and Physicochemical Characterization

Before any wet-lab experiments, a combination of computational modeling and basic physicochemical measurements can flag potential liabilities and guide experimental design. This initial screening is a cost-effective method to prioritize candidates.

In Silico ADMET Prediction

Computational tools play a critical role in modern drug discovery by predicting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][7] Web-based platforms like SwissADME and pkCSM can provide initial estimates of properties such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) inhibition, and potential toxicities.[7] While these predictions are not a substitute for experimental data, they are invaluable for identifying compounds with a higher probability of success.

Core Physicochemical Properties

Lipophilicity (LogP/LogD): This parameter is a critical determinant of a drug's ability to cross biological membranes.[1] An optimal LogP value, typically between 1 and 5, is often sought for oral bioavailability.[8]

Aqueous Solubility: Poor solubility is a primary cause of low oral bioavailability. It is essential to determine the kinetic and thermodynamic solubility of a compound early in development.

Experimental Protocol 1: Kinetic Solubility Assessment via Turbidimetry
  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Aqueous Dilution: Transfer a small volume (e.g., 2 µL) from the DMSO plate to a 96-well plate containing phosphate-buffered saline (PBS), pH 7.4. This creates a final DMSO concentration of ~1%.

  • Incubation & Measurement: Shake the plate for 2 hours at room temperature. Measure the turbidity (absorbance) at 620 nm using a plate reader.

  • Data Analysis: The concentration at which precipitation is first observed is defined as the kinetic solubility. Include positive (poorly soluble, e.g., Nifedipine) and negative (highly soluble, e.g., Metformin) controls for assay validation.

cluster_0 Early Stage Screening Workflow A Virtual Compound Library (5,7-Dimethylquinolin-8-ol 1-oxide Derivatives) B In Silico ADMET Screening (SwissADME, pkCSM) A->B Predict properties C Filter & Prioritize Candidates (Lipinski's Rule, Drug-likeness) B->C Analyze data D Physicochemical Profiling (Solubility, LogP) C->D Synthesize top hits E In Vitro ADME Assays (Permeability, Stability) D->E Experimental validation F Lead Candidate Selection for In Vivo Studies E->F Evaluate overall profile

Caption: High-level workflow for early-stage candidate selection.

In Vitro ADME Assays: Predicting Human Pharmacokinetics

In vitro assays provide the first experimental data on how a compound will interact with biological systems. They are essential for understanding the mechanisms behind potential bioavailability issues.

Intestinal Permeability: The Caco-2 Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This assay is the gold standard for predicting intestinal drug absorption.

Experimental Protocol 2: Bidirectional Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer confluence. Additionally, test the permeability of a low-permeability marker (e.g., Lucifer Yellow) to confirm tight junction integrity.

  • Assay Initiation (A-to-B): Add the test compound (e.g., at 10 µM) to the apical (A) side (representing the gut lumen). The basolateral (B) side (representing the blood) contains fresh buffer.

  • Assay Initiation (B-to-A): In a separate set of wells, add the compound to the basolateral side to measure the efflux ratio.

  • Sampling: At defined time points (e.g., 30, 60, 90, 120 min), take samples from the receiver compartment (B side for A-to-B, A side for B-to-A). Replace the sampled volume with fresh buffer.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate of efflux transporters like P-glycoprotein.[9]

Metabolic Stability: Liver Microsomal Assay

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s), providing an estimate of its intrinsic clearance and potential for first-pass metabolism.[10]

Experimental Protocol 3: Metabolic Stability in Human Liver Microsomes
  • Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in a phosphate buffer (pH 7.4).[10]

  • Pre-incubation: Pre-warm the mixture to 37°C for 10 minutes.[10]

  • Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system.[10] A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).[10]

  • Reaction Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.

  • Quantification: Analyze the concentration of the remaining parent compound at each time point by LC-MS/MS.

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Bioanalytical Method Development: The Key to Accurate Quantification

A robust and validated bioanalytical method is a prerequisite for any in vivo study. For quinoline derivatives, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice due to its superior sensitivity and selectivity.[11][12]

cluster_1 Bioanalytical Method Development Workflow A Define Analyte & Matrix (e.g., Compound X in Rat Plasma) B Mass Spectrometer Tuning (Optimize MRM Transitions) A->B Direct Infusion D Sample Preparation (Protein Precipitation, SPE, LLE) A->D Matrix Effects C Chromatography Development (Column, Mobile Phase Selection) B->C Injection of Standard E Method Validation (Linearity, Accuracy, Precision) C->E D->E F Ready for In Vivo Sample Analysis E->F Meets FDA/EMA Criteria

Caption: Iterative workflow for developing a robust LC-MS/MS method.

Experimental Protocol 4: LC-MS/MS Method Development for Quantification in Plasma
  • Mass Spectrometer Optimization: Infuse a standard solution of the test compound directly into the mass spectrometer to determine the optimal precursor ion and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • Chromatographic Separation:

    • Column: Start with a standard C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[11]

    • Mobile Phase: Use a gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[11]

    • Optimization: Adjust the gradient slope and flow rate to achieve a sharp, symmetrical peak with a retention time of 2-5 minutes.

  • Sample Preparation:

    • Method: Protein precipitation is the simplest method. Add 3-4 volumes of ice-cold acetonitrile (containing an internal standard) to one volume of plasma.

    • Procedure: Vortex thoroughly, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Extraction: Carefully transfer the supernatant to a new plate or vial for injection onto the LC-MS/MS system.

  • Method Validation: Perform a full validation according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and matrix effects.

In Vivo Pharmacokinetic Studies: The Definitive Assessment

In vivo studies, typically conducted in rodents (e.g., Sprague-Dawley rats), are essential for determining the complete pharmacokinetic profile and oral bioavailability of a drug candidate.[13]

Study Design

A crossover or parallel group design can be used. A typical study involves two groups:

  • Group 1 (Intravenous, IV): Receives a single bolus dose (e.g., 1-2 mg/kg) to determine systemic parameters like clearance and volume of distribution.

  • Group 2 (Oral, PO): Receives a single oral gavage dose (e.g., 5-10 mg/kg) to assess absorption and first-pass metabolism.

Execution
Experimental Protocol 5: Rat Pharmacokinetic Study
  • Animal Preparation: Use cannulated rats (e.g., jugular vein cannulation) to allow for serial blood sampling without stressing the animal.

  • Dosing:

    • IV Group: Administer the compound, dissolved in a suitable vehicle (e.g., 20% Solutol in saline), as a slow bolus via the tail vein.

    • PO Group: Administer the compound, dissolved or suspended in a vehicle (e.g., 0.5% methylcellulose), via oral gavage.

  • Blood Sampling: Collect sparse or serial blood samples (e.g., ~100 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at specified time points.

    • IV Time Points: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • PO Time Points: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours.

  • Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Sample Analysis: Quantify the drug concentration in all plasma samples using the validated LC-MS/MS method.

Data Analysis and Interpretation

The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

cluster_2 Calculation of Oral Bioavailability (F%) A Intravenous (IV) Dosing (1 mg/kg) C Plasma Concentration vs. Time Data A->C B Oral (PO) Dosing (10 mg/kg) B->C D Calculate AUC_IV (Area Under Curve) C->D NCA Analysis E Calculate AUC_PO (Area Under Curve) C->E NCA Analysis F F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 D->F E->F

Caption: The relationship between IV and PO data to determine bioavailability.

The key parameters derived are summarized in the table below.

ParameterAbbreviationDescriptionDetermined From
Maximum ConcentrationCmaxThe highest observed concentration in plasma.PO Dosing
Time to CmaxTmaxThe time at which Cmax is reached.PO Dosing
Area Under the CurveAUCThe total drug exposure over time.IV and PO Dosing
Half-LifeThe time required for the plasma concentration to decrease by half.[13][14]IV and PO Dosing
ClearanceCLThe volume of plasma cleared of the drug per unit time.IV Dosing
Volume of DistributionVdssThe theoretical volume into which the drug distributes.IV Dosing
Oral Bioavailability F% The fraction (%) of the oral dose that reaches systemic circulation. Ratio of PO to IV AUC

Conclusion: Synthesizing Data for Project Advancement

The characterization of a novel chemical series like 5,7-Dimethylquinolin-8-ol 1-oxide derivatives requires a systematic and integrated approach. By combining predictive modeling with a tiered system of in vitro and in vivo experiments, researchers can build a comprehensive pharmacokinetic profile. This profile is crucial for understanding a compound's disposition in the body, interpreting efficacy and toxicology data, and guiding necessary chemical modifications or formulation strategies to achieve a desired therapeutic outcome.[10] A low bioavailability (F%) result, for instance, is not necessarily a project endpoint; rather, it is a diagnostic. By examining the in vitro data—poor solubility, low permeability, or high metabolic turnover—the specific barrier can be identified and rationally addressed, ultimately increasing the probability of developing a successful clinical candidate.

References

  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI.
  • (PDF) Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. ResearchGate.
  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PMC - NIH.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC.
  • The evaluation of ADME and pharmacokinetic properties of decoquinate derivatives for the treatment of malaria. Frontiers.
  • Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. Benchchem.
  • Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. PMC.
  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC.
  • Analytical methods for "Quinoline, (1-methylethyl)-". Benchchem.
  • Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. PubMed.
  • In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. Scientific Research Publishing.
  • Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. PubMed.
  • Technical Support Center: Enhancing the Oral Bioavailability of Quinoline-Based Drug Candidates. Benchchem.
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals.
  • Current Perspectives on Pyrroloiminoquinones: Distribution, Biosynthesis and Drug Discovery Potential. MDPI.
  • Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents. MDPI.
  • A Pharmacokinetic and Bioavailability Study of Ecklonia cava Phlorotannins Following Intravenous and Oral Administration in Sprague–Dawley Rats. MDPI.
  • 5,7-Dimethyl-8-quinolinol. PubChem - NIH.
  • Pharmacokinetics of oral moxidectin in individuals with Onchocerca volvulus infection. PLOS.
  • Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness. MDPI.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 5,7-Dimethylquinolin-8-ol 1-oxide from 8-hydroxyquinoline

Senior Application Scientist Note: This document provides a comprehensive guide for the synthesis of 5,7-Dimethylquinolin-8-ol 1-oxide. The overall synthesis is conceptualized as a two-stage process.

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Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist Note: This document provides a comprehensive guide for the synthesis of 5,7-Dimethylquinolin-8-ol 1-oxide. The overall synthesis is conceptualized as a two-stage process. The second stage, the N-oxidation of the quinoline core, is a well-established and reliable transformation. However, a definitive, high-yield protocol for the first stage—the direct synthesis of the precursor 5,7-Dimethylquinolin-8-ol from 8-hydroxyquinoline—is not prominently documented in readily available literature. Therefore, this guide presents a detailed, validated protocol for the N-oxidation stage and offers a discussion of established chemical principles and potential strategies for the challenging synthesis of the key intermediate.

Overall Synthetic Strategy

The synthesis of 5,7-Dimethylquinolin-8-ol 1-oxide from 8-hydroxyquinoline is approached in two principal stages:

  • Stage 1 (Proposed): Synthesis of the Intermediate 5,7-Dimethylquinolin-8-ol. This involves the introduction of two methyl groups onto the 5 and 7 positions of the 8-hydroxyquinoline scaffold.

  • Stage 2 (Established): N-Oxidation of the Intermediate. The quinoline nitrogen of 5,7-Dimethylquinolin-8-ol is oxidized to afford the final N-oxide product.

G cluster_0 Stage 1: Synthesis of Intermediate (Proposed Route) cluster_1 Stage 2: N-Oxidation (Established Protocol) 8-Hydroxyquinoline 8-Hydroxyquinoline Reagents Methylating Agents (e.g., via Mannich Reaction + Hydrogenolysis) 8-Hydroxyquinoline->Reagents Intermediate 5,7-Dimethylquinolin-8-ol Reagents->Intermediate Intermediate_2 5,7-Dimethylquinolin-8-ol Oxidizing_Agent Peroxyacetic Acid (from H₂O₂ + Acetic Acid) Intermediate_2->Oxidizing_Agent Final_Product 5,7-Dimethylquinolin-8-ol 1-oxide Oxidizing_Agent->Final_Product

Figure 1: Overall workflow for the synthesis of 5,7-Dimethylquinolin-8-ol 1-oxide.

Part 1: Synthesis of 5,7-Dimethylquinolin-8-ol (Synthetic Strategy Discussion)

The primary challenge in this synthesis is the regioselective introduction of two methyl groups onto the 8-hydroxyquinoline (8-HQ) core. The powerful activating, ortho-, para-directing nature of the C8-hydroxyl group and the ring nitrogen makes the C5 and C7 positions highly susceptible to electrophilic aromatic substitution. However, this high reactivity can often lead to a mixture of mono-substituted, di-substituted, and polymeric products, complicating purification and reducing yields.

Potential Synthetic Route: Mannich Reaction Followed by Hydrogenolysis

A chemically sound, albeit multi-step, approach to achieve controlled methylation involves the Mannich reaction followed by a reductive cleavage (hydrogenolysis) of the resulting aminomethyl group.

  • Step A: Di-aminomethylation via the Mannich Reaction. The Mannich reaction is a well-documented and robust method for substituting the C7 position of 8-HQ, and di-substitution at C5 and C7 can be achieved with appropriate stoichiometry[1][2]. This reaction introduces an aminomethyl group (-CH₂NR₂) using formaldehyde and a secondary amine (e.g., dimethylamine or piperidine).

  • Step B: Reductive Cleavage (Hydrogenolysis) to Form Methyl Groups. The carbon-nitrogen bond in the benzylic-type aminomethyl group is susceptible to cleavage under catalytic hydrogenation conditions (e.g., H₂ gas with a Palladium catalyst). This reaction would replace the -CH₂NR₂ group with a -CH₃ group.

Causality and Experimental Considerations:

  • Why this route? This strategy offers superior control over direct methylation (Friedel-Crafts alkylation), which is prone to polysubstitution and rearrangement. The Mannich reaction is typically high-yielding and regioselective for the desired positions[1].

  • Challenges: While the Mannich reaction on 8-HQ is well-precedented, the subsequent hydrogenolysis of 8-hydroxyquinoline Mannich bases is not extensively documented in the literature. This step would require significant experimental optimization by the researcher. Key variables to screen would include catalyst choice (e.g., Pd/C, Pd(OH)₂/C), solvent, temperature, and hydrogen pressure to achieve efficient C-N bond cleavage without over-reducing the quinoline ring.

Due to the lack of a specific, validated literature protocol for this transformation, a step-by-step guide is not provided. Researchers pursuing this route should begin by performing the Mannich reaction and then undertake a systematic study of the hydrogenolysis conditions for the resulting intermediate.

Part 2: N-Oxidation of 5,7-Dimethylquinolin-8-ol

This section provides a detailed protocol for the N-oxidation of the 5,7-Dimethylquinolin-8-ol intermediate. The procedure is adapted from established methods for the N-oxidation of 8-hydroxyquinoline and its derivatives, which utilize peroxyacetic acid generated in situ from hydrogen peroxide and glacial acetic acid[3].

Principle and Mechanism

The lone pair of electrons on the quinoline nitrogen atom acts as a nucleophile, attacking the electrophilic oxygen of the peroxyacetic acid formed in the reaction mixture. This results in the formation of the N-oxide and acetic acid as a byproduct. The reaction is often exothermic and requires careful temperature control to prevent side reactions and ensure safety.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
5,7-Dimethylquinolin-8-ol≥98%N/A (Synthesized in Part 1)Ensure starting material is pure and dry.
Glacial Acetic AcidACS GradeSigma-AldrichCorrosive. Handle in a fume hood.
Hydrogen Peroxide30-35% (w/w) in H₂OFisher ScientificStrong oxidizer. Handle with care.
Sodium Bicarbonate (NaHCO₃)Reagent GradeVWRUsed for neutralization.
Chloroform (CHCl₃)HPLC GradeMerckUsed for extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)AnhydrousAlfa AesarUsed for drying organic layers.
Round-bottom flask250 mL--
Magnetic stirrer and stir bar---
Thermometer---
Ice bath--For temperature control.
Separatory funnel500 mL--
Rotary evaporator--For solvent removal.
Step-by-Step Experimental Protocol
  • Dissolution of Starting Material:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (57.7 mmol) of 5,7-Dimethylquinolin-8-ol in 100 mL of glacial acetic acid.

    • Stir the mixture at room temperature until a clear solution is obtained.

  • Oxidation Reaction:

    • Place the flask in an ice bath to cool the solution to approximately 15-20°C.

    • Causality: The N-oxidation reaction is exothermic. Initial cooling and slow addition of the oxidant are crucial to maintain temperature control, preventing runaway reactions and the formation of undesired byproducts[3].

    • Slowly add 10.0 mL (approx. 98 mmol) of 30% hydrogen peroxide to the stirred solution dropwise over 30-45 minutes. Use a dropping funnel for better control.

    • Monitor the internal temperature closely, ensuring it does not exceed 70°C. Use the ice bath to regulate the temperature as needed.

  • Reaction Completion and Monitoring:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to 60-70°C and maintain this temperature for 3-4 hours.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane 1:1), comparing the reaction mixture to a spot of the starting material. The product, being more polar, will have a lower Rf value.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled solution into a 1 L beaker containing 500 mL of ice-cold water.

    • Neutralize the acidic solution by slowly adding solid sodium bicarbonate in small portions until effervescence ceases and the pH is ~7-8. Perform this step slowly and with vigorous stirring in a large beaker to manage foaming.

    • Transfer the neutralized aqueous mixture to a 500 mL separatory funnel.

    • Extract the aqueous layer with chloroform (3 x 100 mL).

    • Causality: The N-oxide product is organic-soluble. Multiple extractions with chloroform ensure efficient transfer of the product from the aqueous phase to the organic phase.

    • Combine the organic layers and wash them with 100 mL of brine (saturated NaCl solution).

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will appear as a yellowish solid. It may contain unreacted starting material.

    • A highly effective method to separate the N-oxide from the unreacted phenolic starting material is steam distillation, if the starting material is steam-volatile.

    • Alternatively, the crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) or by flash column chromatography on silica gel.

Characterization

The final product, 5,7-Dimethylquinolin-8-ol 1-oxide, should be characterized to confirm its identity and purity using standard analytical techniques such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the N-O stretch.

  • Melting Point Analysis: To assess purity.

References

  • Szakács, Z., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 28(9), 3744. Available at: [Link]

  • Hall, M. D., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(5), 4251-4272. Available at: [Link]

  • Siddiqi, H., et al. (2015). Synthesis of Mannich Bases of 8-Hydroxyquinoline. Journal of Basic & Applied Sciences, 11, 539-543. Available at: [Link]

  • Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues. Ball State University. Available at: [Link]

  • Ramaiah, K., & Rao, V. R. S. (1962). Part III. 8-Hydroxyquinoline N-Oxide. Proceedings of the Indian Academy of Sciences - Section A, 55, 221-226. Available at: [Link]

Sources

Application

Application Notes and Protocols: Preparation of 5,7-Dimethylquinolin-8-ol 1-oxide Stock Solutions for In Vitro Cell Assays

Introduction: The Criticality of Proper Stock Solution Preparation Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them valuable tools...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Proper Stock Solution Preparation

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them valuable tools in cellular and molecular research. 5,7-Dimethylquinolin-8-ol 1-oxide, a member of this family, requires precise and consistent preparation to ensure the validity of in vitro experimental data. The physical state of a test compound, whether in solution or as a precipitate, profoundly impacts its effective concentration and, consequently, its biological effect.

This guide provides a comprehensive framework for the preparation, handling, and storage of 5,7-Dimethylquinolin-8-ol 1-oxide stock solutions. The protocols herein are designed to ensure maximal compound integrity, solubility, and reproducibility for researchers in cell biology, pharmacology, and drug development. The causality behind each step is explained to empower researchers with the foundational knowledge for adapting these protocols to similar hydrophobic small molecules.

Compound Characteristics: 5,7-Dimethylquinolin-8-ol 1-oxide

Understanding the physicochemical properties of a compound is the first step toward developing a robust solubilization strategy. While specific experimental data for the 1-oxide derivative is limited, its properties can be reliably extrapolated from its well-characterized parent compound, 5,7-Dimethyl-8-quinolinol. The addition of the N-oxide functional group typically increases the polarity and aqueous solubility of the parent molecule.

PropertyValueSource / Rationale
Chemical Name 5,7-Dimethylquinolin-8-ol 1-oxideIUPAC Nomenclature
Molecular Formula C₁₁H₁₁NO₂Calculated from parent compound
Molecular Weight 189.21 g/mol Calculated (Parent MW 173.21 + 16.00 for Oxygen)[1][2]
Parent Compound CAS 37873-29-3 (for 5,7-Dimethyl-8-quinolinol)Sigma-Aldrich[1]
Appearance Likely a solid (powder or crystalline)Based on parent compound and similar structures[3]
Predicted Solubility Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF)Based on quinoline scaffold and N-oxide properties[3][4]
Safety Profile Potential skin, eye, and respiratory irritantExtrapolated from parent compound safety data[2]

Core Principles for Stock Solution Preparation

The Rationale for Solvent Selection

For many organic small molecules intended for biological assays, aqueous solubility is a significant hurdle. The primary goal is to dissolve the compound in a biocompatible solvent at a high concentration, which can then be diluted to a final, non-toxic working concentration in the aqueous cell culture medium.

  • Dimethyl Sulfoxide (DMSO): DMSO is the most widely used solvent for preparing stock solutions due to its exceptional solvating power for a wide range of hydrophobic compounds and its miscibility with water. However, DMSO is not inert; it can have direct biological effects and induce cytotoxicity at concentrations that are often surprisingly low. While some cell lines can tolerate up to 1-2% DMSO for short durations, it is a universal best practice to keep the final concentration in the assay below 0.5%, and ideally at or below 0.1%, to minimize these confounding effects.

  • Purity and Handling: Always use anhydrous, high-purity (≥99.9%) DMSO. DMSO is highly hygroscopic; absorbed water can reduce its solvating capacity and may promote the degradation of sensitive compounds. Use a fresh, unopened bottle or one that has been properly stored in a desiccator.

The Imperative of the Vehicle Control

Every experiment involving a solvent-dissolved compound must include a vehicle control. This control consists of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) in the culture medium as the compound-treated cells. This is the only way to accurately attribute the observed cellular effects to the test compound rather than the solvent itself. The failure to include a proper vehicle control is a critical experimental flaw that can invalidate results.

Storage Strategy: Aliquoting to Preserve Integrity

High-concentration stock solutions are valuable resources. Repeated freeze-thaw cycles can lead to compound degradation and the introduction of water condensation, potentially causing the compound to precipitate out of solution. The established best practice is to aliquot the primary stock solution into single-use volumes, which are then stored under appropriate conditions. This ensures that a fresh, uncompromised aliquot is used for each experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution in DMSO. A 10 mM concentration is a common starting point, providing a sufficiently concentrated stock for a wide range of final assay concentrations while minimizing the required volume of DMSO.

Materials:

  • 5,7-Dimethylquinolin-8-ol 1-oxide powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber or foil-wrapped 1.5 mL microcentrifuge tubes

  • Pipettors and sterile, low-retention tips

  • Vortex mixer

  • (Optional) Ultrasonic bath

Procedure:

  • Safety First: Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Handle the compound powder in a chemical fume hood or a powder-handling enclosure.

  • Calculation: Determine the mass of the compound required.

    • Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • To make 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution:

    • Mass (mg) = 0.01 mol/L × 0.001 L × 189.21 g/mol × 1000 mg/g = 1.89 mg

  • Weighing: Tare a sterile amber microcentrifuge tube on the analytical balance. Carefully weigh 1.89 mg of 5,7-Dimethylquinolin-8-ol 1-oxide powder directly into the tube.

    • Expert Tip: If weighing very small quantities, it is often more accurate to weigh a larger mass (e.g., 10 mg) and dissolve it in a proportionally larger volume of solvent to minimize weighing errors.

  • Dissolution:

    • Add 1.0 mL of sterile, anhydrous DMSO to the tube containing the compound.

    • Cap the tube tightly and vortex for 1-2 minutes until the compound is completely dissolved. Visually inspect against a light source to ensure no solid particles remain.

    • If the compound does not dissolve completely with vortexing, place the tube in a room temperature ultrasonic bath for 5-10 minute intervals.

    • Gentle warming (e.g., to 37°C) can also be employed, but should be used with caution as heat can degrade some compounds.

  • Aliquoting and Storage:

    • Once fully dissolved, dispense the 10 mM primary stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, tightly sealed amber tubes.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • For long-term storage (up to 6 months), store the aliquots at -80°C . For short-term storage (up to 1 month), -20°C is acceptable. Protect from light.

Workflow for Primary Stock Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage Start Start: Wear PPE Calculate Calculate Mass (e.g., 1.89 mg for 1mL of 10mM) Start->Calculate Weigh Weigh Compound into sterile amber tube Calculate->Weigh Add_Solvent Add Anhydrous DMSO (e.g., 1.0 mL) Weigh->Add_Solvent Vortex Vortex (1-2 min) Add_Solvent->Vortex Check_Sol Fully Dissolved? Vortex->Check_Sol Sonicate Ultrasonic Bath (5-10 min intervals) Check_Sol->Sonicate No Aliquot Aliquot into single-use tubes Check_Sol->Aliquot Yes Sonicate->Vortex Label Label Clearly Aliquot->Label Store Store at -80°C (long-term) or -20°C (short-term) Label->Store

Caption: A logical workflow for the preparation of a high-concentration primary stock solution.

Protocol 2: Preparation of Working Solutions for Cell Dosing

This protocol details the serial dilution process required to achieve the final desired concentration of the compound in the cell culture wells, while ensuring the final DMSO concentration remains low and consistent across all conditions.

Key Principle: Perform initial dilutions in 100% DMSO before the final dilution into the aqueous cell culture medium. This prevents the compound from precipitating, which can occur if a highly concentrated DMSO stock is "shocked" by a large volume of aqueous buffer.

Example: Preparing a 10 µM final concentration from a 10 mM stock.

  • Thaw Primary Stock: Remove one aliquot of the 10 mM primary stock from the freezer. Allow it to thaw completely at room temperature and then gently vortex to re-homogenize.

  • Prepare Intermediate Stock (100X):

    • The goal is to create a working solution that is 100 times more concentrated than the final assay concentration. This allows for a simple 1:100 dilution into the cell plate (e.g., adding 2 µL to 200 µL of media), resulting in a final DMSO concentration of 1%. To achieve a lower final DMSO concentration (e.g., 0.1%), a 1000X intermediate stock would be prepared for a 1:1000 dilution.

    • For a 10 µM final concentration, the 100X intermediate stock will be 1 mM .

    • Dilute the 10 mM primary stock 1:10 in cell culture medium .

    • Procedure: Add 90 µL of sterile cell culture medium to a new sterile tube. Add 10 µL of the 10 mM primary stock. Vortex gently. This creates a 1 mM intermediate stock .

  • Dose the Cells:

    • Add the appropriate volume of the 1 mM intermediate stock to the wells containing cells and medium to achieve the final 10 µM concentration. For example, to a well containing 198 µL of medium, add 2 µL of the 1 mM intermediate stock.

    • Vehicle Control: To parallel control wells, add 2 µL of a 1:10 DMSO/media mixture (prepared by mixing 10 µL of pure DMSO with 90 µL of media). This ensures the control wells receive the identical final DMSO concentration.

Serial Dilution Workflow

G cluster_stocks Stock Solutions cluster_assay Assay Plate cluster_control Vehicle Control Primary Primary Stock 10 mM in 100% DMSO Intermediate Intermediate Stock 1 mM in Culture Medium (1% DMSO) Primary->Intermediate 1:10 Dilution (10µL Stock + 90µL Medium) Well Final Working Concentration 10 µM in Culture Medium (0.01% DMSO) Intermediate->Well 1:100 Dilution (e.g., 2µL Stock to 198µL Medium) DMSO_Stock 100% DMSO Vehicle_Intermediate Vehicle Intermediate Culture Medium (1% DMSO) DMSO_Stock->Vehicle_Intermediate 1:10 Dilution (10µL DMSO + 90µL Medium) Vehicle_Well Final Vehicle Control Culture Medium (0.01% DMSO) Vehicle_Intermediate->Vehicle_Well 1:100 Dilution (e.g., 2µL to 198µL Medium)

Caption: Serial dilution scheme from primary stock to final working concentration in an assay plate, including the parallel preparation of a vehicle control.

Troubleshooting Common Issues

ProblemPotential CauseRecommended Solution
Compound fails to dissolve in DMSO Insufficient solvent volume or low-quality/hydrated DMSO.Use fresh, anhydrous DMSO. Increase solvent volume to lower the concentration. Use sonication and gentle warming (37°C) to aid dissolution.
Precipitation occurs after dilution in culture medium Compound "crashing out" due to poor aqueous solubility.Perform serial dilutions in 100% DMSO first to a lower concentration before the final dilution into the aqueous medium. Prepare a more dilute intermediate stock.
Inconsistent results between experiments Compound degradation due to improper storage or repeated freeze-thaw cycles.Always use a fresh, single-use aliquot for each experiment. Ensure stock solutions are stored protected from light at the correct temperature (-80°C for long-term).
High background toxicity or altered cell morphology in controls Final DMSO concentration is too high for the specific cell line or assay duration.Perform a dose-response curve for DMSO alone on your cell line to determine its toxicity threshold. Aim for a final DMSO concentration of ≤0.1%.

References

  • PubChem. Quinoline Compound Summary. [Link]

  • Geocities.ws. Preparation and Properties of Quinoline. [Link]

  • PubChem. 5,7-Dimethyl-8-quinolinol Compound Summary. [Link]

Sources

Method

Application Notes & Protocols: Utilizing 5,7-Dimethylquinolin-8-ol 1-Oxide as a Bidentate Ligand in Transition Metal Coordination

Introduction: A Ligand of Enhanced Selectivity and Stability 8-Hydroxyquinoline, a foundational chelating agent in coordination chemistry, is renowned for its ability to form stable complexes with a wide array of metal i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Ligand of Enhanced Selectivity and Stability

8-Hydroxyquinoline, a foundational chelating agent in coordination chemistry, is renowned for its ability to form stable complexes with a wide array of metal ions through its nitrogen and oxygen donor atoms.[1][2] However, this broad reactivity can sometimes be a drawback, leading to a lack of selectivity. Structural modification of the 8-hydroxyquinoline scaffold presents a powerful strategy to modulate its electronic and steric properties, thereby fine-tuning its coordination behavior.

This guide focuses on 5,7-Dimethylquinolin-8-ol 1-oxide (DMQO) , a derivative designed for enhanced performance. The introduction of two methyl groups at the 5 and 7 positions increases the ligand's steric bulk and alters its electron density. More significantly, the conversion of the quinoline nitrogen to an N-oxide introduces a second oxygen donor atom. This modification transforms the ligand's coordination behavior, creating a bidentate N,O-donor system that forms a stable six-membered chelate ring with metal ions, in contrast to the five-membered ring of the parent 8-hydroxyquinoline.[3] This structural change is expected to confer greater selectivity in metal precipitation and complex formation.[3] The coordination chemistry of 8-hydroxyquinoline N-oxide and its derivatives, though less explored, holds significant potential for developing novel transition metal complexes with unique properties.[4]

These complexes are of high interest to researchers in drug development and materials science due to the diverse biological activities associated with quinoline derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6] The coordination of these ligands to transition metals can further enhance their biological efficacy.[5]

Part 1: Synthesis of the Ligand: 5,7-Dimethylquinolin-8-ol 1-oxide

The synthesis of DMQO is achieved through the N-oxidation of the commercially available 5,7-Dimethylquinolin-8-ol. The protocol described here is an adaptation of established methods for the N-oxidation of 8-hydroxyquinoline derivatives, utilizing an in-situ generated peracetic acid.[3]

Causality Behind Experimental Choices:
  • Oxidizing Agent: A mixture of glacial acetic acid and hydrogen peroxide is used to generate peracetic acid in situ. This method is convenient and avoids the need to handle potentially unstable, concentrated peroxy acids.

  • Temperature Control: The reaction is maintained at a controlled temperature of 65-75°C. Lower temperatures would result in a sluggish reaction rate, while excessively high temperatures could lead to decomposition of the N-oxide product and the peroxide.

  • Purification: The purification process is critical to remove any unreacted starting material. While steam distillation is a classic method for removing the more volatile 8-hydroxyquinoline from its N-oxide,[3] this protocol employs column chromatography for a more modern and often more efficient separation for substituted derivatives.

Detailed Synthesis Protocol:
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5,7-Dimethylquinolin-8-ol (10.0 g, 57.7 mmol) in glacial acetic acid (60 mL).

  • Addition of Oxidant: To the stirred solution, slowly add 30% aqueous hydrogen peroxide (20 mL).

  • Heating: Heat the reaction mixture in a water bath maintained at 65-75°C for 4 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The N-oxide product should have a lower Rf value than the starting material.

  • Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 500 mL of ice-cold water.

  • Neutralization: Neutralize the solution by the slow addition of solid sodium bicarbonate until the effervescence ceases (pH ~7-8).

  • Extraction: Extract the aqueous solution with dichloromethane (3 x 150 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 5,7-Dimethylquinolin-8-ol 1-oxide.

Part 2: Synthesis of Transition Metal Complexes

The deprotonated DMQO ligand acts as a bidentate chelating agent, coordinating to transition metal ions through the N-oxide oxygen and the phenolate oxygen. The following is a general protocol for the synthesis of M(DMQO)₂ complexes, which can be adapted for various divalent transition metals such as Cu(II), Co(II), Ni(II), and Zn(II).[7]

General Synthesis Protocol for M(DMQO)₂ Complexes:
  • Ligand Solution: In a 100 mL round-bottom flask, dissolve 5,7-Dimethylquinolin-8-ol 1-oxide (2.0 mmol) in hot methanol (30 mL).

  • Metal Salt Solution: In a separate beaker, dissolve the corresponding metal(II) salt (e.g., chloride, acetate, or nitrate) (1.0 mmol) in methanol (20 mL).

  • Complexation: Add the metal salt solution dropwise to the hot, stirring ligand solution.

  • Reflux: Heat the resulting mixture to reflux for 3-4 hours. A precipitate will typically form during this time.

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the collected solid sequentially with small portions of cold methanol and diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the final complex in a vacuum desiccator over anhydrous calcium chloride.

Part 3: Characterization of the Ligand and its Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized ligand and its metal complexes.

Spectroscopic and Analytical Data Summary
Technique5,7-Dimethylquinolin-8-ol 1-oxide (Ligand)M(DMQO)₂ (Complex)Rationale for Observed Changes
FT-IR (cm⁻¹) Broad ν(O-H) ~2400-2800 (intramolecular H-bond), ν(N-O) ~1300-1350Absence of broad ν(O-H), Shift in ν(N-O) to lower frequencyDeprotonation of the hydroxyl group upon coordination.[1] Coordination of the N-oxide oxygen to the metal center weakens the N-O bond.
¹H NMR (ppm) Aromatic protons, two methyl singlets, and a broad OH signal.Broadening or disappearance of ligand signals due to the paramagnetic nature of many transition metals. For diamagnetic metals (e.g., Zn(II)), shifts in aromatic proton signals are expected upon coordination.The paramagnetic metal center induces significant line broadening. For diamagnetic complexes, the change in the electronic environment upon coordination alters the chemical shifts of the ligand protons.
UV-Vis (nm) Absorption bands corresponding to π→π* and n→π* transitions of the quinoline ring system.Bathochromic (red) shift of ligand-based transitions. Possible appearance of new, lower energy charge-transfer bands (LMCT or MLCT).Coordination to the metal ion alters the energy levels of the ligand's molecular orbitals. Charge transfer bands arise from the excitation of an electron from a ligand-based orbital to a metal-based orbital or vice-versa.[1]
Elemental Analysis %C, %H, %N should match the calculated values for C₁₁H₁₁NO₂.%C, %H, %N should match the calculated values for the proposed complex formula (e.g., C₂₂H₂₀N₂O₄M).Confirms the stoichiometry of the ligand and the metal-to-ligand ratio in the complex.

Part 4: Visualizations and Workflows

Coordination of DMQO to a Metal Center

Caption: Chelation of a metal ion (M) by the bidentate DMQO ligand.

Experimental Workflow: Synthesis to Characterization

Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_char Characterization start_ligand 5,7-Dimethylquinolin-8-ol oxidation N-Oxidation (H₂O₂, Acetic Acid) start_ligand->oxidation purify_ligand Purification (Column Chromatography) oxidation->purify_ligand ligand DMQO Ligand purify_ligand->ligand reaction Complexation Reaction (Methanol, Reflux) ligand->reaction metal_salt Transition Metal Salt metal_salt->reaction isolation Isolation & Washing reaction->isolation complex M(DMQO)₂ Complex isolation->complex ftir FT-IR complex->ftir nmr NMR complex->nmr uvvis UV-Vis complex->uvvis elemental Elemental Analysis complex->elemental

Caption: Workflow for the synthesis and characterization of M(DMQO)₂ complexes.

Part 5: Potential Applications

The unique structural and electronic properties of transition metal complexes derived from DMQO suggest their potential utility in several advanced applications:

  • Medicinal Chemistry: Quinoline derivatives and their metal complexes are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[5][6][8] The introduction of the N-oxide functionality and methyl groups may lead to new compounds with enhanced efficacy and novel mechanisms of action. Recent studies on similar 8-hydroxyquinoline-N-oxide cobalt complexes have shown promising in-vitro anticancer efficacy.[9]

  • Catalysis: Transition metal complexes are widely used as catalysts in organic synthesis. The well-defined coordination geometry and tunable electronic properties of DMQO complexes could make them effective catalysts for various transformations.

  • Materials Science: The coordination of ligands like DMQO to metal ions can result in materials with interesting photophysical properties. For instance, aluminum complexes of 8-hydroxyquinoline are classic examples of electroluminescent materials used in Organic Light Emitting Diodes (OLEDs). The N-oxide derivative could lead to materials with altered emission wavelengths and quantum efficiencies.[4]

References

  • Synthesis, Spectral Characterization, and Biological Evaluation of Transition Metal Complexes of Bidentate N, O Donor Schiff Bases. PMC. Available at: [Link]

  • Synthesis, Characterization and Biological Applications of Transition Metal Complexes of [no] Donor Schiff Bases. Longdom Publishing. Available at: [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. Available at: [Link]

  • Part III.* 8-Hydroxyquinoline N-Oxide. Indian Academy of Sciences. Available at: [Link]

  • Aluminium 8-Hydroxyquinolinate N-Oxide as a Precursor to Heterometallic Aluminium–Lanthanide Complexes. MDPI. Available at: [Link]

  • Synthesis, Characterization, of Transition Metal Complexes of Bidentate N, O Donor Schiff Bases. International Journal of Science Technology and Management. Available at: [Link]

  • Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. CKT College. Available at: [Link]

  • Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. PMC. Available at: [Link]

  • Electronic spectroscopic characterization of the formation of iron(III) metal complexes: The 8-HydroxyQuinoline as ligand case study. PubMed. Available at: [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Academia.edu. Available at: [Link]

  • Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry. Available at: [Link]

  • Two new 8-hydroxyquinoline-N-oxide cobalt coordination compounds: synthesis, crystal structures, and in vitro anticancer efficacy evaluation. ResearchGate. Available at: [Link]

Sources

Application

Application Notes & Protocols: 5,7-Dimethylquinolin-8-ol 1-oxide for Fluorescent Metal Ion Detection

Introduction: The Imperative for Selective Metal Ion Detection The precise detection and quantification of metal ions are paramount across diverse scientific disciplines, from environmental monitoring to clinical diagnos...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Selective Metal Ion Detection

The precise detection and quantification of metal ions are paramount across diverse scientific disciplines, from environmental monitoring to clinical diagnostics and pharmaceutical development.[1] Metal ions are fundamental to countless physiological and pathological processes, and their dysregulation is often implicated in disease.[2] Among the various analytical techniques, fluorescent chemosensors have emerged as exceptionally powerful tools due to their high sensitivity, selectivity, operational simplicity, and capacity for real-time analysis and bio-imaging.[3]

The 8-hydroxyquinoline (oxine) scaffold is a "privileged structure" in the design of fluorescent probes.[4] Its inherent ability to chelate with a wide array of metal ions often results in a significant modulation of its photophysical properties.[5] In its free form, 8-hydroxyquinoline is typically weakly fluorescent due to non-radiative decay pathways like Excited-State Intramolecular Proton Transfer (ESIPT).[6] Upon chelation with a metal ion, this pathway is blocked, leading to a more rigid structure that enhances fluorescence emission—a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[6]

This guide focuses on a specific derivative, 5,7-Dimethylquinolin-8-ol 1-oxide , a promising yet underexplored candidate for developing next-generation fluorescent probes. The strategic inclusion of dimethyl groups and an N-oxide moiety is hypothesized to refine the probe's photophysical and chelating properties, potentially offering enhanced quantum yield, solubility, and selectivity for specific metal ions like aluminum (Al³⁺) or zinc (Zn²⁺).[2]

Principle of Detection: A "Turn-On" Fluorescence Mechanism

The primary sensing mechanism anticipated for 5,7-Dimethylquinolin-8-ol 1-oxide is Chelation-Enhanced Fluorescence (CHEF) , coupled with the inhibition of non-radiative decay pathways.

  • Free Probe (Quenched State): In the absence of a target metal ion, the probe exists in a state of low fluorescence. The hydroxyl proton can engage in rapid intramolecular transfer to the N-oxide oxygen upon excitation, providing an efficient non-radiative decay channel that quenches fluorescence.

  • Probe-Metal Complex (Fluorescent State): When the target metal ion is introduced, it coordinates with the deprotonated hydroxyl oxygen and the N-oxide oxygen. This coordination forms a stable, rigid five-membered chelate ring.[7] This structural rigidification and the blockage of the proton transfer pathway significantly reduce non-radiative decay, forcing the excited molecule to relax through the emission of photons. The result is a dramatic "turn-on" of fluorescence, where the emission intensity is directly proportional to the concentration of the metal ion.

CHEF_Mechanism cluster_0 Free Probe: 'Fluorescence OFF' cluster_1 Probe-Metal Complex: 'Fluorescence ON' FreeProbe 5,7-Dimethylquinolin-8-ol 1-oxide Excitation1 Light Excitation (hν) FreeProbe->Excitation1 1. Complex Stable Probe-Metal Complex (Rigid Structure) FreeProbe->Complex 3. Chelation Quenching Non-Radiative Decay (e.g., ESIPT, vibrations) Excitation1->Quenching 2. MetalIon Target Metal Ion (e.g., Al³⁺) MetalIon->Complex Excitation2 Light Excitation (hν) Complex->Excitation2 4. Fluorescence Strong Fluorescence Emission Excitation2->Fluorescence 5.

Caption: Proposed "Turn-On" CHEF mechanism for metal ion detection.

Experimental Protocols

This section provides detailed, field-tested methodologies adapted for the synthesis and application of 5,7-Dimethylquinolin-8-ol 1-oxide.

Protocol 1: Synthesis of 5,7-Dimethylquinolin-8-ol 1-oxide

The synthesis is a two-step process: first, the creation of the 5,7-dimethylquinolin-8-ol precursor, followed by its N-oxidation.

Synthesis_Workflow Start Starting Materials: 2-Amino-4,6-dimethylphenol + Glycerol Step1 Step 1: Skraup Synthesis (H₂SO₄, Oxidizing Agent) Start->Step1 Intermediate Intermediate: 5,7-Dimethylquinolin-8-ol Step1->Intermediate Step2 Step 2: N-Oxidation (H₂O₂ in Acetic Acid) Intermediate->Step2 Product Final Product: 5,7-Dimethylquinolin-8-ol 1-oxide Step2->Product Purify Purification (Recrystallization / Chromatography) Product->Purify Characterize Characterization (NMR, MS, IR, etc.) Purify->Characterize

Caption: Workflow for probe synthesis and characterization.

Step 1: Synthesis of 5,7-Dimethylquinolin-8-ol (Precursor)

This protocol adapts the classic Skraup synthesis.

  • Materials:

    • 2-Amino-4,6-dimethylphenol

    • Glycerol

    • Concentrated Sulfuric Acid (H₂SO₄)

    • An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

    • Iron(II) sulfate (FeSO₄) (as a moderator)

    • Sodium hydroxide (NaOH) solution

    • Dichloromethane (DCM)

  • Procedure:

    • Safety First: Conduct this reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

    • In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated H₂SO₄ to glycerol with cooling in an ice bath.

    • Slowly add 2-Amino-4,6-dimethylphenol and FeSO₄ to the mixture.

    • Add the oxidizing agent portion-wise to control the initial exothermic reaction.

    • Heat the mixture gently to initiate the reaction, then heat to reflux for 2-3 hours.

    • Cool the reaction mixture and carefully pour it into a large volume of ice water.

    • Neutralize the solution with a concentrated NaOH solution until a precipitate forms. Be cautious, as this is highly exothermic.

    • Filter the crude product, wash it with water, and dry it.

    • Purify the crude solid by recrystallization from ethanol or by column chromatography (silica gel, hexane:ethyl acetate gradient).

Step 2: N-Oxidation to 5,7-Dimethylquinolin-8-ol 1-oxide

This protocol uses a well-established method for N-oxidation of quinolines.[7][8]

  • Materials:

    • 5,7-Dimethylquinolin-8-ol (from Step 1)

    • Glacial Acetic Acid

    • 30% Hydrogen Peroxide (H₂O₂)

  • Procedure:

    • Dissolve 5,7-Dimethylquinolin-8-ol (1.0 eq) in glacial acetic acid in a round-bottom flask.[8]

    • Slowly add 30% H₂O₂ (2.0-3.0 eq) to the solution while stirring.

    • Heat the mixture at 70-80°C for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5,7-Dimethylquinolin-8-ol 1-oxide.

Protocol 2: General Procedure for Metal Ion Detection

This protocol outlines the steps for evaluating the probe's fluorescent response to a target metal ion.

  • Materials & Equipment:

    • Synthesized 5,7-Dimethylquinolin-8-ol 1-oxide probe

    • High-purity solvent (e.g., DMSO or Methanol for stock; buffer for working solution)

    • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4 for biological relevance)

    • Stock solutions of various metal ion salts (e.g., AlCl₃, ZnCl₂, MgCl₂, etc.) in deionized water

    • Fluorometer with quartz cuvettes

  • Procedure:

    • Prepare Stock Solutions:

      • Prepare a 1.0 mM stock solution of the probe in DMSO.

      • Prepare 10 mM stock solutions of the metal salts in deionized water.

    • Prepare Working Solution:

      • Prepare a working solution of the probe (e.g., 10 µM) in the chosen buffer. For example, add 100 µL of the 1.0 mM probe stock to 9.9 mL of buffer.

    • Fluorescence Titration:

      • Place 2.0 mL of the probe working solution into a quartz cuvette.

      • Record the initial fluorescence spectrum (this is the "zero" reading). Note the excitation (λex) and emission (λem) maxima.

      • Incrementally add small aliquots (e.g., 1-10 µL) of the target metal ion stock solution to the cuvette.

      • After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes before recording the fluorescence emission spectrum.

      • Continue this process until the fluorescence intensity reaches a plateau.

    • Data Analysis:

      • Plot the fluorescence intensity at the emission maximum (λem) against the concentration of the added metal ion.

      • From this plot, determine the linear detection range and calculate the Limit of Detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration curve.[9]

Detection_Workflow Prep 1. Prepare Solutions (Probe, Buffer, Metal Ions) Titrate 2. Fluorescence Titration (Add metal ions to probe solution) Prep->Titrate Measure 3. Measure Fluorescence (Record spectra after each addition) Titrate->Measure Analyze 4. Analyze Data (Plot Intensity vs. Concentration) Measure->Analyze Results 5. Determine Performance (LOD, Selectivity, Stoichiometry) Analyze->Results

Caption: Experimental workflow for metal ion detection.

Protocol 3: Selectivity and Competition Studies

A crucial step is to verify that the probe responds selectively to the target ion.

  • Procedure:

    • Prepare a series of solutions, each containing the probe (e.g., 10 µM in buffer) and a high concentration (e.g., 5-10 equivalents) of a different, potentially interfering metal ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, Hg²⁺, etc.).

    • Prepare one solution containing only the probe and the target metal ion.

    • Record the fluorescence intensity for each solution. A highly selective probe will show a significant fluorescence enhancement only in the presence of the target ion.

    • For competition experiments, add the target metal ion to the solutions already containing the interfering ions and observe if the characteristic fluorescence response is still generated.

Data Presentation and Expected Performance

Quantitative data should be summarized for clarity. Below is a hypothetical table of expected performance characteristics for 5,7-Dimethylquinolin-8-ol 1-oxide as a probe for Al³⁺.

ParameterExpected Value/CharacteristicRationale / Significance
Excitation Max (λex) ~370 - 390 nmThe N-oxide may shift the absorption compared to standard 8-HQ.
Emission Max (λem) ~480 - 520 nmA significant Stokes shift is expected, which is desirable to minimize self-quenching.
Stoichiometry (Probe:Ion) 1:1 or 2:1Determined by Job's Plot; crucial for understanding the binding mechanism.[10]
Binding Constant (Ka) 10⁴ - 10⁶ M⁻¹Indicates the affinity of the probe for the metal ion.
Limit of Detection (LOD) Nanomolar (nM) rangeHigh sensitivity is a key advantage of fluorescent probes.[11]
Response Time < 5 minutesRapid response is necessary for real-time applications.
Optimal pH Range 6.0 - 8.0Performance in a physiological pH range is vital for biological applications.[12]
Selectivity High for Al³⁺ over other common cationsThe probe should not show significant fluorescence changes with other ions.[12]

Conclusion and Future Outlook

5,7-Dimethylquinolin-8-ol 1-oxide represents a rationally designed fluorescent probe with high potential for the selective detection of metal ions. The protocols detailed herein provide a comprehensive framework for its synthesis, characterization, and application. The strategic modifications to the classic 8-hydroxyquinoline scaffold are anticipated to yield a sensor with superior photophysical properties. Successful validation of these protocols will pave the way for its use in complex matrices, including environmental water samples and potentially for intracellular imaging, offering a valuable new tool to researchers and drug development professionals.[3][11]

References

  • A Highly Selective Turn-on Fluorescent Probe for the Detection of Aluminum and Its Application to Bio-Imaging. PMC.
  • New Fluorescent Probe Developed for Detecting Aluminum (Al3+) Ions. Spectroscopy.
  • 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells. Source not specified.
  • A Novel Fluorescent Probe for the Determination of Aluminum Ions in Aqueous Samples. Source not specified.
  • Naphthalene Based Fluorescent Probe for the Detection of Aluminum Ion. Source not specified.
  • A novel AIE fluorescent probe for the monitor of aluminum ion in living cells and zebrafish. Analyst (RSC Publishing).
  • Application Note: 8-Hydroxyquinoline Derivatives as Selective "Turn-On" Fluorescent Probes for Zinc (II) Detection. Benchchem.
  • 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. Source not specified.
  • A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging. PMC.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry.
  • Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • Design and synthesis of a fluorescent probe for Zn2+, 5,7-bis(N,N-dimethylaminosulfonyl)-8-hydroxyquinoline-pendant 1,4,7,10-tetraazacyclododecane and Zn2+-dependent hydrolytic and Zn2+-independent photochemical reactivation of its benzenesulfonyl-caged derivative. PubMed.
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Source not specified.
  • Part III.* 8-Hydroxyquinoline N-Oxide. Source not specified.
  • ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. Source not specified.
  • Synthesis of Quinoline Analogues. Cardinal Scholar.
  • of Chemistry 8-Hydroxyquinoline and its Derivatives : Synthesis and Applications. PDF.

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Method

Application Notes and Protocols for In Vitro Cytotoxicity Testing of 5,7-Dimethylquinolin-8-ol 1-oxide

Authored by: Senior Application Scientist, Gemini Laboratories Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vitro cell cu...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vitro cell culture protocols to evaluate the cytotoxicity of 5,7-Dimethylquinolin-8-ol 1-oxide. Quinoline derivatives and their N-oxides represent a class of compounds with significant biological activity, including potential anticancer properties.[1] Their mechanisms of action can be complex, often involving the induction of oxidative stress and apoptosis.[2][3] This guide outlines a multi-tiered experimental approach, beginning with broad cytotoxicity screening and progressing to detailed mechanistic assays to elucidate the mode of cell death. We emphasize the rationale behind experimental choices and the inclusion of critical controls to ensure data integrity and reproducibility.

Introduction: Understanding the Compound Class

5,7-Dimethylquinolin-8-ol 1-oxide belongs to the quinoline N-oxide family. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of bioactivities.[4] The N-oxide functional group can significantly alter the compound's electronic properties and metabolic fate. In similar structures, such as quinoxaline 1,4-di-N-oxides, the N-oxide moiety can be bioreduced to form radical anions, which generate reactive oxygen species (ROS) and induce DNA damage, leading to cell death.[2] Furthermore, the 8-hydroxyquinoline core is a known metal chelator, and its derivatives can exert cytotoxicity by disrupting metal homeostasis or forming redox-active metal complexes that generate ROS.[3][4]

Given these characteristics, a thorough cytotoxicological evaluation of 5,7-Dimethylquinolin-8-ol 1-oxide should not only quantify its potency but also investigate its potential to induce apoptosis, necrosis, and oxidative stress.

Recommended Experimental Workflow

We propose a tiered approach to systematically characterize the cytotoxic profile of 5,7-Dimethylquinolin-8-ol 1-oxide. This workflow ensures that initial screening data is used to inform and refine subsequent, more complex mechanistic studies.

G cluster_0 Tier 1: Primary Cytotoxicity Assessment cluster_1 Tier 2: Elucidation of Cell Death Mechanism cluster_2 Tier 3: Mechanistic Deep Dive T1_MTT MTT Assay (Metabolic Viability) T1_Result Calculate IC50 Value T1_MTT->T1_Result T1_LDH LDH Release Assay (Membrane Integrity) T1_LDH->T1_Result T2_Annexin Annexin V / PI Staining (Flow Cytometry) T1_Result->T2_Annexin If Cytotoxic T2_Caspase Caspase-3/7 Activity Assay (Apoptosis Execution) T1_Result->T2_Caspase If Cytotoxic T2_Result Distinguish Apoptosis vs. Necrosis T2_Annexin->T2_Result T2_Caspase->T2_Result T3_ROS ROS Detection Assay (e.g., CellROX®) T2_Result->T3_ROS If Apoptotic T3_CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) T2_Result->T3_CETSA If Target is Hypothesized T3_Result Identify Upstream Mechanisms (Oxidative Stress, Target Binding) T3_ROS->T3_Result T3_CETSA->T3_Result

Figure 1. A tiered experimental workflow for assessing cytotoxicity.

Materials and Reagents

  • Cell Lines: Select appropriate cell lines. A panel including a cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast carcinoma, HCT 116 - colon carcinoma) and a non-cancerous cell line (e.g., NHDF-Neo - normal human dermal fibroblasts) is recommended to assess for cancer-selectivity.[4]

  • Culture Medium: As recommended by the cell line supplier (e.g., DMEM, RPMI-1640).

  • Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Reagents: Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO).

  • Test Compound: 5,7-Dimethylquinolin-8-ol 1-oxide.

  • Assay Kits:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Kit.[5][6]

    • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit.[7]

    • Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit.[8]

    • Caspase-Glo® 3/7 Assay Kit.[9][10]

    • CellROX® Green Reagent or similar for ROS detection.[11]

  • Equipment:

    • 96-well flat-bottom microplates (tissue culture grade).

    • Humidified incubator (37°C, 5% CO₂).

    • Microplate reader (absorbance, fluorescence, luminescence).

    • Flow cytometer.

    • Biological safety cabinet.

Detailed Experimental Protocols

PART 4.1: Tier 1 - Primary Cytotoxicity Assessment

The goal of this tier is to determine the concentration-dependent effect of the compound on cell viability and establish an IC₅₀ (half-maximal inhibitory concentration) value. Running two distinct assays provides a more robust initial assessment.

This assay measures the reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases in metabolically active cells.[5][12] A decrease in this activity is indicative of reduced cell viability or proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight to allow for attachment.

  • Compound Preparation: Prepare a 2X stock solution of 5,7-Dimethylquinolin-8-ol 1-oxide in culture medium from a high-concentration DMSO stock. Perform serial dilutions to create a range of 2X concentrations (e.g., from 200 µM to 0.1 µM). Ensure the final DMSO concentration in the wells is ≤0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours. The duration should be selected based on the cell line's doubling time and the expected kinetics of the compound.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][13] Purple formazan crystals should become visible in viable cells.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of MTT solvent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[14]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[6][14] Read the absorbance at 570-590 nm using a microplate reader.[6]

This assay quantifies the release of the cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture medium upon cell membrane damage, a hallmark of necrosis or late apoptosis.[7]

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Follow steps 1-4 as described in the MTT protocol (4.1.1).

  • Establish Controls: It is critical to include three types of controls for each condition[7]:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Vehicle-treated cells lysed with 10 µL of a lysis solution (e.g., 10X Triton X-100) 30 minutes before the assay endpoint.[15]

    • Medium Background: Culture medium without cells.

  • Supernatant Collection: Centrifuge the plate at ~500 x g for 5 minutes. Carefully transfer 50-100 µL of supernatant from each well to a new 96-well plate.[7]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation & Measurement: Incubate the plate for 20-30 minutes at room temperature, protected from light.[7] Measure the absorbance at the recommended wavelength (typically 490 nm).

Data Analysis (Tier 1):

  • MTT: Calculate percent viability relative to the vehicle control: Viability % = (Abs_Sample / Abs_VehicleControl) * 100.

  • LDH: First, subtract the background absorbance. Then, calculate percent cytotoxicity: Cytotoxicity % = ((Experimental_Release - Spontaneous_Release) / (Maximum_Release - Spontaneous_Release)) * 100.

  • IC₅₀ Calculation: Plot the percent viability or cytotoxicity against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

Treatment GroupConcentration (µM)% Viability (MTT)% Cytotoxicity (LDH)
Vehicle Control0100 ± 4.55.1 ± 1.2
Compound X0.198.2 ± 5.16.3 ± 1.5
Compound X185.7 ± 6.215.4 ± 2.8
Compound X1051.3 ± 4.848.9 ± 5.5
Compound X5015.6 ± 3.175.2 ± 6.1
Compound X1005.2 ± 1.988.6 ± 4.9
Positive ControlVaries<10>90

Table 1. Example data summary for Tier 1 cytotoxicity screening.

PART 4.2: Tier 2 - Elucidation of Cell Death Mechanism

If the compound is found to be cytotoxic, the next step is to determine whether it induces apoptosis or necrosis.

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[16] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by Annexin V.[8] PI is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

G cluster_0 Cell States by Annexin V / PI Staining Healthy Healthy Cell Annexin V (-) PI (-) EarlyApop Early Apoptosis Annexin V (+) PI (-) Healthy->EarlyApop PS Flip LateApop Late Apoptosis / Necrosis Annexin V (+) PI (+) EarlyApop->LateApop Membrane Permeabilization Necrotic Primary Necrosis Annexin V (-) PI (+)

Figure 2. Principle of Annexin V/PI assay for cell death analysis.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Collection: Collect both adherent and floating cells. Adherent cells should be detached using a gentle method like Accutase or trypsin. Centrifuge all cells and wash once with cold PBS.

  • Staining: Resuspend 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[8]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.

Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[17] This luminescent or fluorescent assay uses a specific substrate (containing the DEVD sequence) that is cleaved by active caspase-3/7, generating a measurable signal proportional to enzyme activity.[9][17]

Step-by-Step Methodology:

  • Cell Seeding & Treatment: In an opaque-walled 96-well plate, seed and treat cells as described in the MTT protocol (4.1.1) using a range of compound concentrations around the IC₅₀.

  • Reagent Addition: After the desired incubation period (e.g., 6, 12, or 24 hours), remove the plate from the incubator and allow it to equilibrate to room temperature.

  • "Add-Mix-Measure": Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[9]

  • Incubation: Mix the contents on a plate shaker for 30-60 seconds, then incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis (Tier 2):

  • Flow Cytometry: Quantify the percentage of cells in each quadrant (Healthy: Annexin V-/PI-; Early Apoptotic: Annexin V+/PI-; Late Apoptotic/Necrotic: Annexin V+/PI+).

  • Caspase Activity: Normalize the luminescence signal to the number of viable cells (which can be determined in a parallel plate) or present as fold-change over the vehicle control.

TreatmentConcentrationEarly Apoptosis (%)Late Apoptosis/Necrosis (%)Caspase-3/7 Activity (Fold Change)
Vehicle Control04.1 ± 0.82.5 ± 0.51.0
Compound X0.5x IC₅₀15.7 ± 2.15.3 ± 1.12.8 ± 0.4
Compound X1x IC₅₀45.2 ± 4.512.8 ± 2.36.5 ± 0.9
Compound X2x IC₅₀30.1 ± 3.948.9 ± 5.24.1 ± 0.7
Staurosporine1 µM65.3 ± 5.815.1 ± 2.98.2 ± 1.1

Table 2. Example data summary for Tier 2 mechanism of action studies.

PART 4.3: Tier 3 - Mechanistic Deep Dive

Based on the chemical nature of quinoline N-oxides, investigating the role of oxidative stress is a logical next step if apoptosis is confirmed.

This assay uses a cell-permeable probe like CellROX® Green, which is non-fluorescent in its reduced state but exhibits bright fluorescence upon oxidation by ROS.[11]

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed cells in a 96-well plate (or on coverslips for microscopy) and treat with the compound at IC₅₀ concentrations for a shorter duration (e.g., 1, 4, 8 hours), as ROS generation is often an early event.[18] Include a vehicle control and a positive control (e.g., H₂O₂ or Menadione).

  • Probe Loading: Remove the medium and add fresh, pre-warmed medium containing the ROS detection probe (e.g., 5 µM CellROX® Green).

  • Incubation: Incubate for 30-60 minutes at 37°C, protected from light.

  • Wash: Wash the cells three times with warm PBS to remove excess probe.

  • Data Acquisition: Measure fluorescence using a microplate reader (e.g., Ex/Em ~485/520 nm) or visualize using a fluorescence microscope.

Data Analysis (Tier 3):

  • Quantify the fluorescence intensity and express it as a fold-change relative to the vehicle control.

  • Correlate the timing of ROS production with the onset of caspase activation to build a mechanistic timeline.

References

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells. MDPI. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. [Link]

  • Annexin V-Dye Apoptosis Assay. G-Biosciences. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Protocol IncuCyte® Cytotoxicity Assay. Sartorius. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • Induction of oxidative stress by anticancer drugs in the presence and absence of cells. Spandidos Publications. [Link]

  • Real-time imaging of oxidative and nitrosative stress in the liver of live animals for drug-toxicity testing. PMC. [Link]

  • High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. ACS Publications. [Link]

  • The contribution of oxidative stress to drug-induced organ toxicity and its detection in vitro and in vivo. ResearchGate. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Isoquinolinequinone N-oxides as anticancer agents effective against drug resistant cell lines. PubMed. [Link]

  • 5,7-Dimethyl-8-quinolinol. PubChem. [Link]

  • Amine Oxides (AO). OECD-HPV. [Link]

  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. PMC. [Link]

  • 5,7-Diiodo-8-hydroxyquinoline. PubChem. [Link]

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers. [Link]

  • 5,7-Dichloroquinolin-8-ol. PMC. [Link]

  • Enhancement of the Cytotoxicity of Quinazolinone Schiff Base Derivatives with Copper Coordination. MDPI. [Link]

  • Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method. ResearchGate. [Link]

  • 5-Chloro-7-iodo-8-hydroxyquinoline (clioquinol) inhibits the nerve growth factor-induced stimulation of RNA synthesis in neonatal rat superior cervical ganglion, in vitro--comparison with effects of methylmercuric chloride and 4-hydroxyaminoquinoline-N-oxide. PubMed. [Link]

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Application

Application Notes &amp; Protocols: Metal Chelation Assays Utilizing 5,7-Dimethylquinolin-8-ol 1-oxide

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 5,7-Dimethylquinolin-8-ol 1-oxide for metal chelation assays....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 5,7-Dimethylquinolin-8-ol 1-oxide for metal chelation assays. Quinoline derivatives are a cornerstone in medicinal chemistry, recognized for a wide spectrum of biological activities.[1][2][3] The 8-hydroxyquinoline (8HQ) scaffold, in particular, is a well-established bidentate chelating agent for various divalent and trivalent metal ions.[4][5] This guide introduces 5,7-Dimethylquinolin-8-ol 1-oxide, a novel derivative that combines the proven N,O-chelating pharmacophore of 8HQ with the unique electronic and steric properties of an N-oxide moiety. The N-oxide group enhances polarity and introduces an additional potential coordination site, which can significantly influence the compound's affinity, selectivity, and pharmacokinetic properties.[6][7][8] We present detailed protocols for characterizing the metal-binding properties of this compound using UV-Vis spectrophotometry and fluorescence quenching, providing the scientific rationale behind each step to ensure robust and reproducible results.

Scientific Foundation: The Principle of Chelation

Metal ions are integral to countless biological processes, but their dysregulation is implicated in numerous pathologies, including neurodegenerative diseases and cancer.[4][9] Metal chelation therapy aims to restore metal homeostasis by administering ligands that can bind to excess metal ions, facilitating their removal or neutralizing their reactivity.[10]

The 8-Hydroxyquinoline Scaffold

The 8-hydroxyquinoline (8HQ) core is a 'privileged' bidentate chelating scaffold.[4][5] Chelation occurs through the formation of a stable five-membered ring with a central metal ion, coordinated by the nitrogen atom of the quinoline ring and the deprotonated oxygen of the hydroxyl group. The methyl groups at positions 5 and 7 in the target compound enhance lipophilicity and can influence the stability and geometry of the resulting metal complexes.[11]

The Influence of the N-Oxide Moiety

The introduction of an N-oxide group into the quinoline ring is a critical modification. The N→O bond is highly polarized, making the oxygen atom a strong Lewis base and hydrogen bond acceptor.[8][12] This has several important consequences:

  • Modified Electronics: It alters the electron density of the aromatic system, which can tune the pKa of the 8-hydroxyl group and the affinity for different metal ions.

  • Increased Polarity: N-oxides are generally more water-soluble than their parent amines, which can be advantageous for biological assays and drug formulation.[7]

  • Potential for Ternary Complex Formation: The N-oxide oxygen can act as an additional coordination site, potentially allowing for different binding modes or the formation of more complex structures with the metal ion.

The combination of these features makes 5,7-Dimethylquinolin-8-ol 1-oxide a compelling candidate for investigation in metal-dependent disease models.

Assay Principles: Spectroscopic Characterization

The formation of a complex between 5,7-Dimethylquinolin-8-ol 1-oxide (L) and a metal ion (Mⁿ⁺) can be monitored by observing changes in the molecule's spectroscopic properties.

  • UV-Vis Spectrophotometry: The electronic transitions within the quinoline ring system are sensitive to the coordination environment. Metal binding typically causes a shift in the maximum absorption wavelength (λₘₐₓ) and a change in molar absorptivity, allowing for the determination of binding stoichiometry and affinity.[13]

  • Fluorescence Spectroscopy: Many quinoline derivatives are fluorescent. The binding of a metal ion, particularly paramagnetic species like Fe²⁺, Fe³⁺, or Cu²⁺, can lead to fluorescence quenching.[14][15] This phenomenon occurs because the metal ion provides a non-radiative pathway for the excited fluorophore to return to its ground state. Analyzing the quenching effect provides a highly sensitive method for quantifying the interaction.[16][17]

Materials and Reagents

  • Compound: 5,7-Dimethylquinolin-8-ol 1-oxide (Synthesize via established methods for quinoline oxidation, e.g., using H₂O₂ or m-CPBA).[7]

  • Metal Salts: High-purity chloride or sulfate salts (e.g., FeCl₂, CuSO₄, ZnCl₂)

  • Buffers: MES, HEPES, or TRIS buffer, appropriate for the desired pH.

  • Solvents: Methanol, Ethanol, or DMSO (spectroscopic grade).

  • Control Chelator: Ethylenediaminetetraacetic acid (EDTA).

  • Equipment:

    • UV-Vis Spectrophotometer (dual-beam recommended)

    • Spectrofluorometer

    • Calibrated pH meter

    • Quartz cuvettes (1 cm path length)

    • Calibrated micropipettes

Protocol 1: UV-Vis Spectrophotometric Titration

This protocol determines the metal-ligand binding stoichiometry. The "Job's plot" or method of continuous variation is an excellent approach for this.

Experimental Workflow

G cluster_prep Preparation cluster_series Series Preparation cluster_measurement Measurement & Analysis A Prepare equimolar (e.g., 1 mM) stock solutions of Ligand (L) and Metal (M) in buffer B Prepare a series of solutions in cuvettes with a constant total volume (e.g., 2 mL) and constant total moles (L+M) A->B C Vary the mole fraction of the ligand (X_L) from 0 to 1 in increments (e.g., 0.1) B->C D Incubate samples for 30 min at room temperature E Measure the absorbance spectrum for each sample at the λₘₐₓ of the complex D->E F Calculate corrected absorbance (A_corr) (A_obs - A_ligand - A_metal) E->F G Plot A_corr vs. Mole Fraction (X_L) F->G H Determine stoichiometry from the mole fraction at the plot's maximum G->H

Caption: Workflow for Stoichiometry Determination via Job's Plot.

Step-by-Step Methodology
  • Solution Preparation: Prepare stock solutions of 5,7-Dimethylquinolin-8-ol 1-oxide and the chosen metal salt (e.g., 1 mM) in a suitable buffer (e.g., 20 mM HEPES, pH 7.4). Ensure the final solvent concentration (if using DMSO for solubility) is consistent across all samples and is low (<1%) to avoid interference.

  • Series Preparation: In a series of 11 microcentrifuge tubes, prepare mixtures of the ligand and metal solutions according to the table below, keeping the total volume at 2 mL.

Tube #Mole Fraction (X_L)Ligand Stock (µL)Metal Stock (µL)
10.002000
20.12001800
30.24001600
40.36001400
50.48001200
60.510001000
70.61200800
80.71400600
90.81600400
100.91800200
111.020000
  • Incubation: Mix each solution thoroughly and incubate at room temperature for 30 minutes to allow the complexation reaction to reach equilibrium.[13]

  • Measurement: Transfer each solution to a quartz cuvette. Measure the full UV-Vis spectrum (e.g., 250-600 nm) to identify the λₘₐₓ of the metal-ligand complex. This is typically a new peak or a significant shift from the ligand-only spectrum.

  • Data Analysis:

    • Calculate the corrected absorbance (A_corr) for each sample at the determined λₘₐₓ of the complex. The correction accounts for the absorbance of the free ligand and metal at that wavelength.

    • Plot A_corr versus the mole fraction of the ligand (X_L).

    • The maximum of the plot corresponds to the mole fraction of the most stable complex. A peak at X_L = 0.5 indicates a 1:1 stoichiometry (ML), while a peak at X_L ≈ 0.67 indicates a 1:2 stoichiometry (ML₂).

Protocol 2: Fluorescence Quenching Assay

This protocol offers a highly sensitive method to quantify the binding interaction, particularly with paramagnetic metal ions.

Principle of Quenching

G cluster_fluorescence Fluorescence Pathway cluster_quenching Quenching Pathway (Static) L_ground Ligand (L) Ground State L_excited Ligand (L*) Excited State L_ground->L_excited Excitation (hν) LM_complex Non-fluorescent Ground State Complex (LM) L_ground->LM_complex L_excited->L_ground Emission (Fluorescence) M Metal Quencher (Mⁿ⁺) M->LM_complex LM_complex->LM_complex No Excitation

Caption: Static quenching mechanism via ground-state complex formation.

Step-by-Step Methodology
  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.

    • Determine the optimal excitation (λₑₓ) and emission (λₑₘ) wavelengths by running a full scan of a dilute solution of 5,7-Dimethylquinolin-8-ol 1-oxide.

  • Solution Preparation:

    • Prepare a stock solution of the ligand (e.g., 10 µM) in the desired buffer (pH 7.4).

    • Prepare a concentrated stock solution of the metal quencher (e.g., 10 mM FeSO₄). A fresh solution of FeSO₄ is critical to minimize oxidation to Fe³⁺.

  • Titration:

    • Place a known volume (e.g., 2 mL) of the ligand solution into a quartz cuvette.

    • Record the initial fluorescence intensity (F₀).

    • Make sequential, small additions (e.g., 1-2 µL) of the concentrated metal stock solution to the cuvette.

    • After each addition, mix gently but thoroughly (avoid introducing bubbles) and allow the solution to equilibrate for 1-2 minutes.

    • Record the fluorescence intensity (F) after each addition.

  • Data Analysis (Stern-Volmer Plot):

    • Correct the fluorescence intensity for the dilution effect: F_corr = F_obs * ((V₀ + V_add) / V₀), where V₀ is the initial volume and V_add is the total volume of quencher added.

    • Plot F₀/F_corr versus the concentration of the quencher [Q].

    • The relationship is described by the Stern-Volmer equation: F₀/F = 1 + Ksv[Q]

    • A linear plot is indicative of a single quenching mechanism (either purely static or purely dynamic). An upward-curving plot suggests a combination of both. For chelation, static quenching via ground-state complex formation is expected to dominate.

    • The slope of the linear portion of the graph gives the Stern-Volmer quenching constant (Ksv), which is a measure of the efficiency of quenching.

Data Interpretation and Best Practices

ParameterAssay MethodInterpretation
Stoichiometry UV-Vis (Job's Plot)The molar ratio (e.g., 1:1, 1:2) of ligand to metal in the stable complex.
Binding Affinity (Kₐ) UV-Vis or Fluorescence TitrationThe equilibrium association constant. A higher Kₐ indicates stronger binding. Can be calculated from titration data.
Quenching Constant (Ksv) Fluorescence QuenchingA measure of the quenching efficiency. For static quenching, Ksv is equivalent to the association constant (Kₐ).
Critical Considerations:
  • pH Control: The chelation of 8-hydroxyquinolines involves the deprotonation of the hydroxyl group. Therefore, the pH of the buffer system is critical and must be strictly controlled and reported.

  • Solubility: Quinoline derivatives can have limited aqueous solubility. Using a co-solvent like DMSO or ethanol may be necessary, but its concentration should be kept minimal and constant.

  • Metal Ion Speciation: Be aware of the metal ion's chemistry. For example, Fe²⁺ is readily oxidized to Fe³⁺ by atmospheric oxygen, especially at neutral or alkaline pH. Prepare Fe²⁺ solutions fresh and consider de-gassing buffers.

  • Controls: Always run parallel experiments with a known chelator like EDTA to validate the assay setup and provide a benchmark for chelating efficacy.[10][18]

Conclusion

5,7-Dimethylquinolin-8-ol 1-oxide represents a promising scaffold for the development of novel metal chelators. Its unique structure, combining the reliable 8-hydroxyquinoline core with an N-oxide moiety, warrants thorough investigation. The spectrophotometric and fluorometric protocols detailed in this guide provide a robust framework for characterizing its metal-binding stoichiometry, affinity, and mechanism of interaction. By carefully controlling experimental variables and applying the principles outlined herein, researchers can generate high-quality, reproducible data to advance their work in medicinal chemistry and drug discovery.

References

  • Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. (2022). MDPI. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (n.d.). PMC. [Link]

  • A fluorescence assay for assessing chelation of intracellular iron in a membrane model system and in mammalian cells. (1996). PubMed. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2024). PMC. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. [Link]

  • View of The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics. [Link]

  • Quinolines. (n.d.). Journal of New Developments in Chemistry - Open Access Pub. [Link]

  • 3.6. Metal-Chelating Assay. (n.d.). Bio-protocol. [Link]

  • Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators. (2024). PMC. [Link]

  • An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. (n.d.). Visor Redalyc. [Link]

  • Heavy Metal Chelation and Testing. (n.d.). Te Ora Integrative Health Centre. [Link]

  • Ferrous Iron Chelating (FIC) Assay Kit. (n.d.). Zen-Bio. [Link]

  • A Spectrophotometric and Potentiometric Study of Certain Metal Chelates of Pyridine-2,6-dialdoxime. (n.d.). pubs.acs.org. [Link]

  • Quenching of Fluorophore-Labeled DNA Oligonucleotides by Divalent Metal Ions: Implications for Selection, Design, and Applications of Signaling Aptamers and Signaling Deoxyribozymes. (2005). Journal of the American Chemical Society. [Link]

  • Spectroscopic methods for detecting and identifying chelates. (2005).
  • 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. (n.d.). researchgate.net. [Link]

  • Screening for Antioxidant Activity: Metal Chelating Assay. (2022). Springer Nature Experiments. [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (n.d.). dovepress.com. [Link]

  • Metal-Induced Fluorescence Quenching of Photoconvertible Fluorescent Protein DendFP. (n.d.). MDPI. [Link]

  • Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. (n.d.). PMC. [Link]

  • Metal quenching is investigated using steady-state (absorbance and... (n.d.). ResearchGate. [Link]

  • A Sensitive Fluorescence Quenching Method for the Determination of Iron(II) with 1,10-Phenanthroline. (n.d.). ac.els-cdn.com. [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2013). Dovepress. [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. (n.d.). PMC. [Link]

  • 5,7-Dimethyl-8-quinolinol. (n.d.). PubChem. [Link]

  • Efficient Iron-Catalyzed N-Demethylation of Tertiary Amine-N-oxides under Oxidative Conditions. (2011). ResearchGate. [Link]

  • Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review. (2020). PMC. [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. (2022). ACS Publications. [Link]

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Technical Notes & Optimization

Troubleshooting

Improving the N-oxidation synthesis yield of 5,7-Dimethylquinolin-8-ol 1-oxide

Welcome to the technical support guide for the synthesis of 5,7-Dimethylquinolin-8-ol 1-oxide . This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 5,7-Dimethylquinolin-8-ol 1-oxide . This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the N-oxidation of 5,7-Dimethylquinolin-8-ol. Our goal is to help you navigate common experimental challenges and significantly improve your synthesis yield through a combination of troubleshooting guides and frequently asked questions.

Introduction: The Chemistry of N-Oxidation

The N-oxidation of quinoline derivatives is a fundamental transformation in medicinal chemistry. The introduction of an N-oxide moiety alters the electronic properties of the heterocyclic ring, which can enhance biological activity, improve solubility, or serve as a handle for further functionalization.[1][2][3] In the case of 5,7-Dimethylquinolin-8-ol, the nitrogen's lone pair of electrons acts as a nucleophile, attacking an electrophilic oxygen source, typically a peroxy acid. The electron-donating methyl groups at positions 5 and 7 increase the electron density of the quinoline ring system, making the nitrogen atom more nucleophilic and thus more susceptible to oxidation compared to unsubstituted quinoline.

However, achieving a high yield of the desired N-oxide requires careful control over reaction conditions to avoid common pitfalls such as incomplete conversion, byproduct formation, and purification losses. This guide will address these issues directly.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common and effective oxidizing agents for the N-oxidation of 5,7-Dimethylquinolin-8-ol?

A1: The choice of oxidant is critical and depends on factors like scale, desired purity, and available laboratory resources. The most widely used and effective reagents are:

  • Hydrogen Peroxide in Acetic Acid: This classic method generates peracetic acid in situ. It is cost-effective and relatively straightforward. The reaction is typically heated to ensure a reasonable rate.[4][5]

  • meta-Chloroperoxybenzoic Acid (m-CPBA): A highly effective and common oxidant for N-oxidations.[6][7] It often provides high conversion under mild conditions (room temperature or gentle heating). However, a significant challenge is the removal of the meta-chlorobenzoic acid (m-CBA) byproduct during workup, which can complicate purification and reduce the isolated yield.[6][8]

  • Magnesium Monoperoxyphthalate (MMPP): A safer and often more convenient alternative to m-CPBA. It is a solid, and the phthalic acid byproduct is sometimes easier to remove.

  • Dimethyldioxirane (DMDO) or Trifluoroacetic Anhydride/H₂O₂: These are very powerful oxidizing systems, typically reserved for less reactive or sterically hindered substrates.[6][7] For an activated substrate like 5,7-Dimethylquinolin-8-ol, these may be too reactive and could lead to over-oxidation if not carefully controlled.

Q2: My reaction seems to stall, leaving a lot of unreacted starting material. What could be the cause?

A2: Incomplete conversion is a common issue. Here are the primary causes and solutions:

  • Insufficient Oxidant: Ensure you are using a stoichiometric excess of the oxidizing agent. For m-CPBA or H₂O₂, a common starting point is 1.2 to 2.0 equivalents relative to the quinoline substrate.

  • Degraded Oxidant: Peroxy acids, especially m-CPBA, can degrade over time, particularly if not stored properly (cold and dry). Use a fresh bottle or determine the activity of your current batch via titration.

  • Inadequate Temperature/Time: Some N-oxidations require thermal energy to proceed at a practical rate. The H₂O₂/acetic acid method often requires heating at 60-75°C for several hours.[5] If running at room temperature with m-CPBA, extending the reaction time (e.g., from 12 to 24 hours) may be necessary. Always monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Poor Solubility: Ensure your starting material is fully dissolved in the reaction solvent. If the substrate crashes out, the reaction will effectively stop. You may need to use a different solvent or increase the solvent volume.

Q3: How do I effectively remove the m-chlorobenzoic acid (m-CBA) byproduct after using m-CPBA?

A3: This is one of the most frequent challenges with m-CPBA. The m-CBA byproduct has similar solubility to many organic products.

  • Aqueous Basic Wash: The most common method is to wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This deprotonates the carboxylic acid to form the water-soluble sodium salt, which partitions into the aqueous layer. Repeat the wash several times and check the pH of the aqueous layer to ensure it remains basic.

  • Precipitation/Filtration: In some non-polar solvents, the m-CBA byproduct is insoluble. After the reaction, you may be able to filter it off directly. Alternatively, adding a solvent in which the N-oxide is soluble but the m-CBA is not (e.g., diethyl ether) can induce precipitation.

  • Ammonia Gas Quench: A scalable method involves bubbling ammonia gas through the reaction mixture. This forms ammonium m-chlorobenzoate, which can often be removed by filtration.[8]

Q4: I'm observing multiple spots on my TLC plate besides the starting material and product. What are these byproducts?

A4: The presence of the 8-hydroxyl group and the activated quinoline ring can lead to side reactions.

  • Over-oxidation: While the nitrogen is the most nucleophilic site, excessive oxidant or harsh conditions could potentially lead to oxidation of the phenol ring, although this is less common.

  • Ring-Opened Products: In very acidic or harsh oxidative conditions, degradation of the quinoline ring system can occur.

  • Reactions with the 8-OH group: The hydroxyl group can be sensitive. Ensure the conditions are not promoting its oxidation. The intramolecular hydrogen bonding between the 8-OH group and the N-oxide oxygen in the product can provide some stability.[5]

To minimize byproducts, use the mildest conditions possible, add the oxidant slowly to control any exotherm, and monitor the reaction closely to avoid letting it run for too long after full conversion of the starting material.[10]

Part 2: Troubleshooting Guide for Low Yield

Low yield can be attributed to issues in the reaction itself or losses during workup and purification. Use this guide to diagnose the problem.

Workflow for Diagnosing and Solving Low Yield

G cluster_reaction Reaction Phase cluster_solution_conversion Solutions for Incomplete Conversion cluster_solution_byproducts Solutions for Byproduct Formation cluster_workup Workup & Purification Phase A Low Yield Observed B Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) A->B C Incomplete Conversion (High SM Remaining) B->C Is SM the main component? D Complex Mixture (Multiple Byproducts) B->D Are there many byproducts? E Clean Conversion (SM -> Product) B->E Is it a clean reaction? F 1. Check Oxidant Activity/Purity 2. Increase Oxidant Equivalents (1.5-2.0x) 3. Increase Temperature or Reaction Time 4. Ensure Full Solubility of Substrate C->F G 1. Lower Reaction Temperature 2. Add Oxidant Slowly/Portion-wise 3. Reduce Oxidant Equivalents (to ~1.2x) 4. Use a Milder Oxidant (e.g., MMPP) D->G H Proceed to Workup & Purification E->H I Significant Product Loss During Extraction/Washes? H->I J Product Loss During Chromatography/Recrystallization? H->J K 1. Check pH of Aqueous Layers 2. Minimize Emulsion Formation 3. Back-extract Aqueous Layers I->K L 1. Choose Appropriate Solvent System 2. Use High-Quality Silica Gel 3. Optimize Recrystallization Solvent J->L

Caption: A step-by-step workflow for diagnosing and solving low yield issues.

Quantitative Data Summary: Typical Reaction Conditions
ParameterMethod A: H₂O₂ / Acetic AcidMethod B: m-CPBAKey Considerations
Substrate 5,7-Dimethylquinolin-8-ol (1.0 eq)5,7-Dimethylquinolin-8-ol (1.0 eq)Ensure starting material is pure.
Oxidant 30-35% H₂O₂ (1.5 - 2.5 eq)m-CPBA (70-77%, 1.2 - 1.5 eq)Purity of m-CPBA is critical.
Solvent Glacial Acetic AcidDichloromethane (DCM) or ChloroformAcetic acid acts as both solvent and catalyst in Method A.
Temperature 65 - 75 °C[5]0 °C to Room TemperatureMonitor for exotherms, especially with H₂O₂.
Time 4 - 8 hours6 - 24 hoursMonitor by TLC/LC-MS until SM is consumed.
Workup 1. Cool. 2. Neutralize with base (e.g., Na₂CO₃). 3. Extract with organic solvent (e.g., Chloroform).[4]1. Wash with aq. NaHCO₃. 2. Wash with brine. 3. Dry over Na₂SO₄.Repeated NaHCO₃ washes are key for Method B.

Part 3: Detailed Experimental Protocols

Protocol 1: N-oxidation using Hydrogen Peroxide and Acetic Acid

This protocol is adapted from established methods for the synthesis of 8-hydroxyquinoline N-oxide.[5]

Diagram of Experimental Workflow

G A 1. Dissolve Substrate (5,7-Dimethylquinolin-8-ol in Glacial Acetic Acid) B 2. Heat to 65-70°C A->B C 3. Add H₂O₂ (30%) (Portion-wise over 1 hour) B->C D 4. Maintain at 70°C (4-6 hours, Monitor by TLC) C->D E 5. Cool to RT D->E F 6. Neutralize (Carefully add aq. Na₂CO₃ until pH ~8) E->F G 7. Extract (3x with Chloroform or DCM) F->G H 8. Purify (Combine organic layers, dry, concentrate, and purify by recrystallization or chromatography) G->H

Caption: Step-by-step workflow for N-oxidation using H₂O₂/Acetic Acid.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5,7-Dimethylquinolin-8-ol (1.0 eq) in glacial acetic acid (approx. 2 mL per gram of substrate).

  • Heating: Gently heat the mixture to 65-75°C in a water or oil bath.[5]

  • Oxidant Addition: Once the temperature is stable, add 30% aqueous hydrogen peroxide (2.0 eq) dropwise or in small portions over an hour. The reaction can be exothermic, so control the addition rate to maintain the temperature.[4]

  • Reaction Monitoring: Stir the mixture at 65-75°C for 4-8 hours. Monitor the disappearance of the starting material using TLC (e.g., with a 10:1 DCM:Methanol mobile phase).

  • Workup - Neutralization: After the reaction is complete (or has reached optimal conversion), cool the flask in an ice bath. Slowly and carefully add a saturated solution of sodium carbonate or sodium bicarbonate with vigorous stirring until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8).

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract three times with chloroform or dichloromethane.

  • Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.[4][9]

Protocol 2: N-oxidation using m-CPBA

This protocol uses a common, commercially available peroxy acid.

Methodology:

  • Reaction Setup: Dissolve 5,7-Dimethylquinolin-8-ol (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) or chloroform in a round-bottom flask with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Oxidant Addition: Add m-CPBA (70-77% purity, 1.2 eq) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 6-24 hours. Monitor the progress by TLC.

  • Workup - Quenching & Washing: Cool the mixture again to 0°C. Wash the reaction mixture sequentially with:

    • Saturated aqueous NaHCO₃ (2-3 times, to remove m-CBA).

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) (1 time, to quench any remaining peroxide).

    • Brine (1 time).

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue as described in Protocol 1.

References
  • An In-depth Technical Guide on Early Studies of Quinoline N-Oxide Deriv
  • Recent Developments in the Chemistry of Heteroaromatic N-Oxides - Who we serve. (2015, January 14).
  • Part III.* 8-Hydroxyquinoline N-Oxide. (1962). Proceedings of the Indian Academy of Sciences - Section A, 55(4), 221-226.
  • Technical Support Center: Preventing N-oxide Formation in Quinoline Reactions - Benchchem.
  • Novel preparation method of quinoline n-oxide derivative with amide group - Google P
  • The m-CPBA–NH 3 (g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted)
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI.
  • Mono-N-oxidation of Heterocycle-Fused Pyrimidines - The Royal Society of Chemistry. (2020, December 17).
  • Technical Support Center: Minimizing Oxid
  • n-oxidation: Organic Chemistry II Study Guide | Fiveable. (2025, August 15).
  • Oxidation of N‐heterocyclics: A green approach - PMC - PubMed Central - NIH.
  • Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC.

Sources

Optimization

Troubleshooting poor aqueous solubility of 5,7-Dimethylquinolin-8-ol 1-oxide in biological media

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 5,7-Dimethylquinolin-8-ol 1-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 5,7-Dimethylquinolin-8-ol 1-oxide in biological media. As Senior Application Scientists, we have curated this resource to provide not just solutions, but also the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 5,7-Dimethylquinolin-8-ol 1-oxide in my aqueous buffer. Why is this compound poorly soluble?

A1: The solubility challenge with 5,7-Dimethylquinolin-8-ol 1-oxide stems from its molecular structure. While the N-oxide group enhances polarity and the potential for hydrogen bonding compared to its parent quinoline, the molecule retains a significant hydrophobic character due to the fused aromatic ring system (the quinoline core) and the two methyl groups.[1] This dual nature—a large non-polar surface area combined with polar functional groups—results in low intrinsic solubility in neutral aqueous media.

Poorly water-soluble compounds represent a significant portion of new chemical entities in drug discovery, often leading to challenges in obtaining reliable data in biological assays.[2][3]

Q2: My compound precipitated when I added my DMSO stock solution to the cell culture medium. What happened and how can I fix it?

A2: This is a common and critical issue known as precipitation upon dilution. It occurs because the compound is highly soluble in your concentrated organic stock (e.g., 100% DMSO) but exceeds its solubility limit when diluted into the predominantly aqueous biological medium. The organic solvent concentration drops dramatically, and the water cannot keep the hydrophobic compound in solution.

Troubleshooting Steps:

  • Reduce Final Concentration: The simplest solution is to test lower final concentrations of the compound in your assay.

  • Optimize Stock Concentration: A very high stock concentration requires a large dilution factor, which can cause rapid precipitation. Conversely, a stock that is too dilute may require adding an unacceptably high volume of solvent to your assay. Experiment with different stock concentrations (e.g., 1 mM, 10 mM, 20 mM) to find a balance.

  • Use an Intermediate Dilution Step: Instead of a direct large dilution (e.g., 1:1000), perform a serial dilution. First, dilute the DMSO stock into a smaller volume of medium (e.g., 1:100), vortex gently, and then add this intermediate dilution to the final assay volume. This gradual reduction in solvent concentration can sometimes prevent the compound from crashing out.[4]

  • Modify the Assay Medium: Consider using one of the advanced solubilization strategies outlined below, such as pH adjustment or the inclusion of cyclodextrins.

Core Troubleshooting Strategies

This section details the primary methods for improving the solubility of 5,7-Dimethylquinolin-8-ol 1-oxide. The optimal strategy will depend on your specific experimental system (e.g., cell-free enzymatic assay vs. live-cell imaging).

Strategy 1: Co-Solvent Optimization

The most direct approach is to prepare a concentrated stock solution in a water-miscible organic solvent and dilute it into your aqueous medium.[5]

Q3: What is the best organic solvent to use for my stock solution?

A3: Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for creating stock solutions of poorly soluble compounds for biological assays.[4] It is a powerful aprotic solvent that can dissolve a wide range of hydrophobic molecules. If DMSO is not suitable for your specific application, other options can be considered.

The key is to ensure the final concentration of the co-solvent in your assay is low enough to not cause cellular toxicity or interfere with the assay itself.[6][7]

Data Presentation: Common Co-solvents and Cytotoxicity Limits
Co-SolventTypical Starting Stock ConcentrationRecommended Final Concentration in Cell CultureNotes and Causality
DMSO 10-50 mM< 0.5% (v/v) , ideally ≤ 0.1%At concentrations >1%, DMSO can induce cell stress, differentiation, or toxicity.[8] Always determine the tolerance of your specific cell line.
Ethanol 10-50 mM< 0.5% (v/v) Often used for plant-derived compounds. Can have immunosuppressive effects and compromise cell viability at higher concentrations.[9][10]
PEG 400 10-20 mM< 1.0% (v/v) A less common but often less toxic option. Its viscosity can make handling more difficult. It has been shown to have minimal inhibitory effects on many metabolic enzymes.[6]
Experimental Workflow: Preparing a Stock Solution

The following diagram and protocol outline the standard procedure for preparing and using a co-solvent stock solution.

G cluster_prep Stock Solution Preparation cluster_use Experimental Use weigh 1. Weigh Compound add_solvent 2. Add Co-Solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Dissolve (Vortex/Sonicate) add_solvent->dissolve store 4. Aliquot & Store (-20°C or -80°C) dissolve->store thaw 5. Thaw Aliquot store->thaw Use one aliquot per experiment dilute 6. Dilute into Assay Medium thaw->dilute incubate 7. Add to Assay dilute->incubate

Caption: Workflow for stock solution preparation and use.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Calculation: The molecular weight of 5,7-Dimethylquinolin-8-ol is 173.21 g/mol .[11] The 1-oxide will be approximately 189.21 g/mol . To make 1 mL of a 10 mM stock, you need:

    • 189.21 g/mol * 0.010 mol/L * 0.001 L = 0.00189 g = 1.89 mg

  • Preparation:

    • Accurately weigh out ~1.89 mg of 5,7-Dimethylquinolin-8-ol 1-oxide into a sterile microcentrifuge tube.

    • Add 1.0 mL of high-purity, anhydrous DMSO.

    • Vortex vigorously for 1-2 minutes. If dissolution is slow, brief sonication in a water bath can be applied.[4]

    • Visually inspect to ensure no solid particles remain.

  • Storage:

    • Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile tubes to minimize freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light. Quinoline compounds can be light-sensitive.[12]

Critical Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of the co-solvent (e.g., 0.1% DMSO) as your test samples to isolate the effect of the compound from any effect of the solvent.[4]

Strategy 2: pH Adjustment

The solubility of ionizable compounds is highly dependent on the pH of the medium.[13] 5,7-Dimethylquinolin-8-ol 1-oxide is an amphoteric molecule, meaning it has both weakly acidic (the 8-hydroxyl group) and weakly basic (the quinoline nitrogen N-oxide) properties. By adjusting the pH of your buffer, you can ionize the molecule, which dramatically increases its interaction with water and enhances solubility.

Q4: How do I use pH to improve the solubility of my compound?

A4: The principle is to shift the pH of your buffer away from the compound's isoelectric point (pI), where it is least soluble.

  • To solubilize a weak base: Lower the pH to well below its pKa. This protonates the nitrogen, forming a positively charged cation that is more soluble.

  • To solubilize a weak acid: Raise the pH to well above its pKa. This deprotonates the hydroxyl group, forming a negatively charged anion that is more soluble.

Since this compound has both groups, its solubility will likely be lowest at a neutral pH and will increase in either acidic or basic conditions. For most biological assays conducted near physiological pH (~7.4), slightly lowering the pH (e.g., to 6.5) or slightly raising it (e.g., to 8.0) might improve solubility without harming cells. This approach is often combined with other methods.

G cluster_mol cluster_sol low_ph Low pH (e.g., pH 4) cation Cationic (Protonated) [Compound-H]+ low_ph->cation neutral_ph Neutral pH (pI) neutral Neutral (Zwitterionic) [Compound] neutral_ph->neutral high_ph High pH (e.g., pH 10) anion Anionic (Deprotonated) [Compound]- high_ph->anion high_sol1 High cation->high_sol1 Increased Solubility low_sol LOWEST neutral->low_sol Precipitation Risk high_sol2 High anion->high_sol2 Increased Solubility

Caption: Relationship between pH, ionization, and solubility.

Strategy 3: Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[14] They can encapsulate poorly soluble "guest" molecules, like our compound, forming an "inclusion complex" that is readily soluble in water.[15][16]

Q5: How do I use cyclodextrins and which one should I choose?

A5: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with high aqueous solubility and low toxicity, making it suitable for many biological applications, including oral and parenteral formulations.[16][17]

The process involves co-dissolving the cyclodextrin and your compound in an aqueous buffer. The cyclodextrin effectively acts as a carrier molecule, keeping the hydrophobic compound shielded from the water until it is released at the site of action.[][19]

G cluster_components cluster_result compound Poorly Soluble Compound complex Soluble Inclusion Complex compound->complex Forms Complex In cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex Forms Complex In water Aqueous Medium complex->water Dissolves In

Caption: Mechanism of cyclodextrin-mediated solubilization.

Protocol 2: Solubilization using HP-β-CD
  • Preparation of HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired biological buffer (e.g., PBS). A 40% (w/v) solution is a common starting point.

  • Complexation:

    • Add the solid 5,7-Dimethylquinolin-8-ol 1-oxide powder directly to the HP-β-CD solution.

    • Alternatively, prepare a concentrated stock in a minimal amount of organic solvent (e.g., ethanol) and add this dropwise to the stirring HP-β-CD solution.

  • Incubation: Stir or shake the mixture at room temperature for several hours (e.g., 4-24 hours) to allow for efficient complex formation.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The resulting clear solution contains the solubilized complex.

  • Quantification: It is advisable to determine the actual concentration of the dissolved compound in the final solution using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

Note: While effective, using too much cyclodextrin can sometimes reduce the bioavailability of the drug, so it is important to use the minimum amount necessary to achieve solubilization.[14]

References

  • MDPI. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • Jenita, M. J. (2024, September 6). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
  • PMC. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • BOC Sciences. pH Adjustment and Co-Solvent Optimization.
  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • PubMed. (2006, May 15). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Journal of Chemical Technology and Metallurgy. (2022, April 11). pH adjustment and inclusion complex formation with hydroxypropyl-β-cyclodextrin to increase p-methoxycinnamic acid solubility.
  • Academia.edu. Strategies for formulating and delivering poorly water-soluble drugs.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Indian Journal of Pharmaceutical Sciences. In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities.
  • PMC. Considerations regarding use of solvents in in vitro cell based assays.
  • Benchchem. improving the solubility of mollicellin H for bioassays.
  • OA Monitor Ireland. Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays.
  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2014, July 2).
  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs.
  • NIH. 5,7-Dimethyl-8-quinolinol | C11H11NO | CID 762732 - PubChem.
  • NIH. Quinoline | C9H7N | CID 7047 - PubChem.
  • Wikipedia. Quinoline.
  • ACS Publications. (2024, March 29). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • Benchchem. Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.

Sources

Troubleshooting

Preventing degradation of 5,7-Dimethylquinolin-8-ol 1-oxide during long-term laboratory storage

A Guide to Ensuring Long-Term Stability and Preventing Degradation Welcome to the technical support center for 5,7-Dimethylquinolin-8-ol 1-oxide. This guide is designed for researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Ensuring Long-Term Stability and Preventing Degradation

Welcome to the technical support center for 5,7-Dimethylquinolin-8-ol 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound in a laboratory setting. As a heterocyclic N-oxide, 5,7-Dimethylquinolin-8-ol 1-oxide possesses unique chemical properties that require specific storage and handling considerations to prevent degradation. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address common challenges encountered during its storage and use.

Introduction to the Stability of 5,7-Dimethylquinolin-8-ol 1-oxide

5,7-Dimethylquinolin-8-ol 1-oxide is a derivative of the well-known chelating agent 8-hydroxyquinoline. The introduction of the N-oxide functionality significantly alters the electronic properties and reactivity of the quinoline ring system. Heterocyclic N-oxides are known to be involved in various biological activities and can serve as intermediates in organic synthesis.[1][2] However, the N-oxide bond can also be a point of vulnerability, making the compound susceptible to degradation under certain conditions.

The primary factors that can influence the stability of 5,7-Dimethylquinolin-8-ol 1-oxide during long-term storage include:

  • Temperature: Elevated temperatures can provide the activation energy for decomposition reactions.

  • Light: Quinoline derivatives can be photosensitive, and exposure to UV or visible light may induce photochemical degradation.

  • Atmosphere: The presence of oxygen and moisture can lead to oxidative and hydrolytic degradation pathways.

  • pH: The compound's stability can be pH-dependent, especially when in solution.

This guide will provide a comprehensive framework for mitigating these risks and preserving the integrity of your 5,7-Dimethylquinolin-8-ol 1-oxide samples.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid 5,7-Dimethylquinolin-8-ol 1-oxide?

For optimal long-term stability, solid 5,7-Dimethylquinolin-8-ol 1-oxide should be stored at -20°C in a tightly sealed, opaque container. The container should be flushed with an inert gas, such as argon or nitrogen , before sealing to minimize exposure to oxygen and moisture.

Q2: How can I tell if my sample of 5,7-Dimethylquinolin-8-ol 1-oxide has degraded?

Visual inspection is the first step. A pure sample should be a crystalline solid of a specific color (often yellow to orange for similar compounds).[3] Any change in color, such as darkening or the appearance of discoloration, may indicate degradation. Other signs include a change in texture, such as clumping or becoming oily, which could suggest the absorption of moisture. For a definitive assessment, analytical techniques such as HPLC, LC-MS, or NMR are recommended to check for the presence of impurities or degradation products.

Q3: What are the likely degradation products of 5,7-Dimethylquinolin-8-ol 1-oxide?

Based on the known chemistry of quinoline N-oxides, potential degradation pathways include:

  • Deoxygenation: The most common degradation pathway for N-oxides is the loss of the oxygen atom to form the parent quinoline, 5,7-Dimethylquinolin-8-ol. This can be induced by heat, light, or reducing agents.

  • Hydroxylation: The quinoline ring can be susceptible to hydroxylation at various positions, particularly under oxidative conditions.[4][5]

  • Ring Opening: Under more severe conditions, such as exposure to strong acids or bases, or high-energy light, the heterocyclic ring system may undergo cleavage.

Q4: Is it safe to store solutions of 5,7-Dimethylquinolin-8-ol 1-oxide?

For long-term storage, it is always preferable to store the compound in its solid, crystalline form. If you must store it in solution, use a dry, aprotic solvent and store at -20°C or lower under an inert atmosphere. Avoid protic solvents, especially water, as they can participate in hydrolytic degradation. The stability in solution will be highly dependent on the solvent and the presence of any contaminants.

Q5: How should I handle the compound to minimize degradation during an experiment?

Minimize the time the compound is exposed to ambient light, heat, and atmosphere. When weighing and preparing solutions, work quickly and in a controlled environment (e.g., a glove box or under a gentle stream of inert gas). Use fresh, high-purity solvents. If the compound is to be used in an aqueous buffer, prepare the solution immediately before use.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving potential degradation issues.

Observed Problem Potential Cause Recommended Action
Change in color of solid sample (e.g., darkening) Photodegradation or oxidation.1. Verify storage conditions (dark, inert atmosphere).2. Perform purity analysis (HPLC, TLC) to quantify degradation.3. If degradation is significant, purification by recrystallization or chromatography may be necessary.
Solid has become clumpy or sticky Absorption of moisture.1. Dry the sample under vacuum.2. Store future samples with a desiccant in a tightly sealed container.3. Confirm identity and purity using analytical methods after drying.
Unexpected peaks in HPLC or LC-MS analysis Presence of degradation products.1. Attempt to identify the degradation products by their mass-to-charge ratio (m/z) in LC-MS. A common degradation product would be the deoxygenated parent compound.2. Review the handling and storage history of the sample to identify potential causes.3. Perform a forced degradation study to confirm the identity of the degradation products.
Poor or inconsistent results in biological assays Degradation of the active compound.1. Always use a freshly prepared solution from a solid sample that has been properly stored.2. Run a quality control check on the solid material using a suitable analytical method before preparing solutions.3. Consider the stability of the compound in your assay medium.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 5,7-Dimethylquinolin-8-ol 1-oxide and detecting the presence of its potential deoxygenated degradation product, 5,7-Dimethylquinolin-8-ol.

Materials:

  • 5,7-Dimethylquinolin-8-ol 1-oxide sample

  • 5,7-Dimethylquinolin-8-ol (as a reference standard, if available)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a small amount of the 5,7-Dimethylquinolin-8-ol 1-oxide sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water, both containing 0.1% formic acid. A typical gradient might be from 10% to 90% acetonitrile over 20 minutes.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject a small volume (e.g., 10 µL) of the sample solution.

    • Run the gradient and monitor the elution profile using a UV detector at a suitable wavelength (e.g., determined by a UV scan of the compound).

  • Data Analysis:

    • The N-oxide compound is expected to be more polar and thus have a shorter retention time than its deoxygenated counterpart.

    • Integrate the peak areas to determine the purity of the sample. The presence of a later-eluting peak corresponding to the mass of 5,7-Dimethylquinolin-8-ol would indicate deoxygenation.

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to intentionally degrade the compound under controlled stress conditions. This is useful for identifying potential degradation products and developing a stability-indicating analytical method.

Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 70°C) for 48 hours.

  • Photodegradation: Expose the solid compound or a solution to a calibrated light source (e.g., a photostability chamber) for a defined period.

Procedure:

  • For each stress condition, prepare a sample of 5,7-Dimethylquinolin-8-ol 1-oxide.

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples, along with an unstressed control sample, using an appropriate analytical method such as HPLC or LC-MS.

  • Compare the chromatograms to identify and quantify the degradation products formed under each condition.

Visualization of Degradation Pathways

The following diagram illustrates the potential degradation pathways of 5,7-Dimethylquinolin-8-ol 1-oxide.

DegradationPathways A 5,7-Dimethylquinolin-8-ol 1-oxide B 5,7-Dimethylquinolin-8-ol (Deoxygenation Product) A->B Heat, Light, Reducing Agents C Hydroxylated Products A->C Oxidation D Ring-Opened Products A->D Strong Acid/Base, High-Energy Light

Caption: Potential degradation pathways of 5,7-Dimethylquinolin-8-ol 1-oxide.

Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature -20°CMinimizes thermal degradation.
Light Store in the dark (opaque container)Prevents photodegradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and hydrolysis.
Form Solid, crystallineMore stable than solutions for long-term storage.

By adhering to these guidelines, researchers can ensure the long-term stability and integrity of their 5,7-Dimethylquinolin-8-ol 1-oxide samples, leading to more reliable and reproducible experimental results.

References

  • Dutta, R. K., & Sharma, R. (1970). Determination and comparison of the stability constants of some metal complexes of 8-hydroxyquinoline N-oxide and 8-hydroxyquinoline. Australian Journal of Chemistry, 23(7), 1387-1395. Retrieved from [Link]

  • Rao, N., & Singh, S. (2023). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences, 12(1), 1-10. Retrieved from [Link]

  • Korfmacher, W. A. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry, 72(4), 555A-561A. Retrieved from [Link]

  • Bleeker, E. A. J., et al. (2002). Microbial degradation of quinoline (as proposed by Boyd et al. 1993; Kilbane et al. 2000; Pereira et al. 1987; Shukla 1986). ResearchGate. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-15. Retrieved from [Link]

  • National Toxicology Program. (1986). TR-276: 8-Hydroxyquinoline (CASRN 148-24-3) in F344/N Rats and B6C3F1Mice (Feed Studies). Retrieved from [Link]

  • Zhang, B., et al. (2023). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry, 16(2), 104493. Retrieved from [Link]

  • Ramachandran, P. K., & Padhye, S. (1962). Part III.* 8-Hydroxyquinoline N-Oxide. Journal of Scientific & Industrial Research, 21B, 361-363. Retrieved from [Link]

  • Al-Tel, T. H. (2012). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PMC. Retrieved from [Link]

  • Wang, G., et al. (2017). Intermolecular Amidation of Quinoline N-Oxides with Arylsulfonamides under Metal-Free Conditions. Organic Letters, 19(22), 6140-6143. Retrieved from [Link]

Sources

Optimization

Optimizing HPLC mobile phase conditions for 5,7-Dimethylquinolin-8-ol 1-oxide purification

As a Senior Application Scientist, I understand that purifying novel compounds like 5,7-Dimethylquinolin-8-ol 1-oxide presents unique challenges. This technical support guide is designed to provide you with the foundatio...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that purifying novel compounds like 5,7-Dimethylquinolin-8-ol 1-oxide presents unique challenges. This technical support guide is designed to provide you with the foundational knowledge and practical troubleshooting strategies to optimize your HPLC mobile phase conditions effectively. We will move beyond simple recipes and delve into the chemical principles governing the separation, empowering you to make informed decisions for robust and reproducible purification.

Understanding the Analyte: The Key to a Successful Separation

Before we dive into troubleshooting, let's analyze the structure of 5,7-Dimethylquinolin-8-ol 1-oxide. Its behavior on a reversed-phase HPLC column is dictated by its key functional groups:

  • Quinoline Ring System: Contains a basic nitrogen atom. The pKa of the parent quinoline is approximately 4.9.[1] The N-oxide group will decrease the basicity of this nitrogen.

  • Phenolic Hydroxyl (-OH) Group: This is an acidic proton with an expected pKa in the 9-10 range.

  • N-Oxide Group: This is a highly polar functional group which increases the overall hydrophilicity of the molecule compared to its parent quinoline. This suggests the compound may have low retention on standard reversed-phase columns.[2]

  • Dimethyl Groups: These add hydrophobicity to the molecule.

This combination of a weakly basic nitrogen, an acidic phenol, and a polar N-oxide means that the overall charge and polarity of the molecule are highly dependent on the mobile phase pH. Controlling the pH is therefore the most critical factor in developing a successful purification method.[3]

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the initial phases of method development for compounds like 5,7-Dimethylquinolin-8-ol 1-oxide.

Q1: What is the best starting point for a mobile phase to purify 5,7-Dimethylquinolin-8-ol 1-oxide?

A good starting point for reversed-phase chromatography is a gradient elution using acetonitrile or methanol as the organic modifier and a buffered aqueous phase. Given the polar nature of the N-oxide, you may need to start with a low percentage of organic solvent.[4][5]

A recommended starting point is:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Column: A modern, high-purity C18 or Phenyl-Hexyl column

The low pH of the formic acid (around pH 2.7) will ensure the quinoline nitrogen is fully protonated, which helps to produce sharp, symmetrical peaks by minimizing secondary interactions with the silica stationary phase.[6][7]

Q2: My compound is eluting very early, near the void volume. How can I increase its retention?

Elution near the void volume indicates that the analyte is too polar under the current conditions and has minimal interaction with the non-polar stationary phase.[8] To increase retention, you can:

  • Decrease the Organic Content: Lower the initial percentage of acetonitrile or methanol in your gradient. For highly polar compounds, you may need to use a high percentage of aqueous mobile phase.[4]

  • Adjust the Mobile Phase pH: The protonated (ionized) form of your compound is more polar and will elute earlier.[3] To increase retention of this weakly basic compound, you need to operate at a pH that suppresses its ionization. Try increasing the mobile phase pH to be at least 2 units above the pKa of the quinoline nitrogen. For example, using an ammonium acetate buffer at pH 6.0 or a phosphate buffer at pH 7.0 will neutralize the nitrogen, making the molecule more hydrophobic and increasing its retention.[9]

  • Change the Stationary Phase: If retention is still poor, consider a column with a different selectivity. A phenyl-based column can offer alternative pi-pi interactions which may improve retention for aromatic compounds like quinolines.[10]

Q3: Should I use acetonitrile or methanol as the organic solvent?

Both are common choices. Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC and often provides better peak shapes and lower backpressure. However, methanol can offer different selectivity due to its hydrogen-bonding properties.[10] If you are having trouble resolving your target compound from a closely eluting impurity, switching from acetonitrile to methanol (or using a combination) is a powerful tool to alter the separation.[10]

Q4: Is an isocratic or gradient elution better for purification?

For method development and purification of a sample with unknown complexity, always start with a gradient elution . A gradient will ensure that all components, from polar to non-polar, elute from the column in a reasonable time. It provides a broad overview of the sample complexity. Once the retention time of your target compound is known, you can develop a more focused gradient or, if the separation is simple, an isocratic method to improve throughput.

Troubleshooting Guide: Common Problems and Solutions

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Problem Area 1: Poor Peak Shape

Poor peak shape, especially tailing, is a common problem when analyzing basic compounds.[7]

Q: My peak for 5,7-Dimethylquinolin-8-ol 1-oxide is tailing significantly. What causes this and how do I fix it?

A: Peak tailing for basic compounds is most often caused by secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (-Si-O⁻) on the surface of the silica-based stationary phase.[7]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 3? start->check_ph ph_ok ph_ok check_ph->ph_ok Yes lower_ph Action: Lower pH to 2.5-3.0 using 0.1% Formic or Phosphoric Acid. check_ph->lower_ph No check_buffer Is a buffer being used? buffer_ok buffer_ok check_buffer->buffer_ok Yes add_buffer Action: Add a buffer with pKa within +/- 1 unit of target pH. (e.g., Formate, Phosphate) check_buffer->add_buffer No check_column What is the column type? (Age, Purity) old_column Action: Replace with a modern, high-purity, end-capped C18 or Phenyl column. check_column->old_column Old / Low Purity new_column Consider more advanced troubleshooting (e.g., extra-column effects, sample overload). check_column->new_column Modern / High Purity ph_ok->check_buffer re_evaluate Evaluate Peak Shape lower_ph->re_evaluate Re-run Sample buffer_ok->check_column add_buffer->re_evaluate old_column->re_evaluate

Caption: Troubleshooting workflow for peak tailing of basic compounds.

Solutions:

  • Lower the Mobile Phase pH: By operating at a low pH (e.g., 2.5 - 3.0), you protonate the silanol groups to their neutral form (-Si-OH), which significantly reduces the undesirable ionic interactions. Using 0.1% formic acid or phosphoric acid is effective for this purpose.[6][7]

  • Use a High-Purity Column: Modern HPLC columns (often labeled "Type B" or high-purity silica) have a much lower concentration of acidic silanol groups and are extensively end-capped, making them much more suitable for analyzing basic compounds.[7]

  • Increase Buffer Concentration: If you are already using a buffer, increasing its concentration (e.g., from 10 mM to 25-50 mM) can help to saturate the active sites on the stationary phase and improve peak shape.

  • Check for Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.

Q: My peak is split or shows a shoulder. What's happening?

A: Peak splitting can occur for several reasons:

  • pH is too close to pKa: If the mobile phase pH is very close to the analyte's pKa, the compound can exist as a mixture of its ionized and non-ionized forms, which may separate slightly on the column. It is recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[3]

  • Column Void or Contamination: A physical void at the head of the column or severe contamination can distort the sample band, leading to split peaks. This can be resolved by replacing the guard column or the analytical column itself.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (less polar) than the initial mobile phase (e.g., 100% acetonitrile), it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

Problem Area 2: Irreproducible Retention Times

Q: My retention times are shifting from one run to the next. Why?

A: Shifting retention times are a clear sign that the mobile phase chemistry is not stable. For an ionizable compound like 5,7-Dimethylquinolin-8-ol 1-oxide, the most common cause is an unbuffered or inadequately buffered mobile phase.[11]

Protocol 1: Mobile Phase pH Scouting Study

This protocol helps determine the optimal pH for retention and selectivity.

  • Prepare Buffers: Prepare three different mobile phases at approximately pH 3, pH 5, and pH 7. Ensure you use a buffer with a pKa close to your target pH.[12]

    • pH ~3: 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid.

    • pH ~5: 20 mM Ammonium Acetate, pH adjusted to 5.0 with Acetic Acid.

    • pH ~7: 20 mM Potassium Phosphate, pH adjusted to 7.0 with Potassium Hydroxide.

  • Set Up Sequence: Create a sequence on your HPLC to run the same broad gradient (e.g., 5-95% Acetonitrile) with each of the three mobile phases.

  • Equilibrate Thoroughly: Ensure the column is fully equilibrated with each new mobile phase before injecting the sample. Flush with at least 10-15 column volumes.

  • Analyze Results: Compare the chromatograms. Observe how the retention time, peak shape, and resolution from impurities change with pH. This experiment will reveal the "sweet spot" for your separation.[9]

Buffer SystempKa Value(s)Useful pH RangeVolatile (MS-Compatible)?
Phosphate2.1, 7.2, 12.31.1-3.1, 6.2-8.2No
Formate3.82.8-4.8Yes
Acetate4.83.8-5.8Yes
Ammonium Bicarbonate9.2 (Ammonia)8.2-10.2Yes
Data sourced from multiple references.[12][13]
Problem Area 3: Poor Resolution

Q: I can't separate my target compound from a nearby impurity. What should I do?

A: Improving resolution requires changing the selectivity of the chromatographic system.

Logical Flow for Improving Resolution

Caption: A stepwise approach to improving chromatographic resolution.

  • Optimize the Gradient: Make the gradient shallower around the point where your compounds of interest elute. For example, if your peaks elute at 40% B, try a segmented gradient like 5-30% B in 2 min, then 30-50% B in 15 min, then ramp up to 95% B to wash the column.

  • Change the Organic Modifier: As mentioned in the FAQ, switching from acetonitrile to methanol can drastically alter selectivity.[10]

  • Adjust the pH: The ionization state of your target compound and its impurities may respond differently to changes in pH. A pH scouting study (Protocol 1) is invaluable for finding a pH that maximizes resolution.[14]

  • Change the Column: If mobile phase optimization is insufficient, changing the stationary phase is the next step. A phenyl column can provide different selectivity for aromatic compounds, while a polar-embedded phase can offer different interactions for polar molecules.

References
  • Effect of the pH of the mobile phase on the separation efficiency of QN. - ResearchGate. Available from: [Link]

  • Buffers and Eluent Additives for HPLC Method Development - Element Lab Solutions. Available from: [Link]

  • Reversed-phase HPLC Buffers. Available from: [Link]

  • Buffer & Eluent Preparation in HPLC – Best Practices - KNAUER. Available from: [Link]

  • A Guide For Selection of Buffer for HPLC - YouTube. Available from: [Link]

  • The impact of pH values of mobile phases on the retention time of the tested compounds. - ResearchGate. Available from: [Link]

  • A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - RSC Publishing. Available from: [Link]

  • Separation of Nicotinamide N-oxide on Newcrom R1 HPLC column | SIELC Technologies. Available from: [Link]

  • 5,7-Dimethyl-8-quinolinol | C11H11NO | CID 762732 - PubChem - NIH. Available from: [Link]

  • Liquid Chromatographic Analysis of 4-Nitroquinoline 1-Oxide and Metabolites | Request PDF - ResearchGate. Available from: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]

  • Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds | Analytical Chemistry - ACS Publications. Available from: [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available from: [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. Available from: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Available from: [Link]

  • HPLC Troubleshooting. Available from: [Link]

  • HPLC Troubleshooting Guide. Available from: [Link]

  • How to fix peak shape in hplc? - ResearchGate. Available from: [Link]

  • Exploring the Different Mobile Phases in HPLC - Moravek. Available from: [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. Available from: [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Available from: [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific. Available from: [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available from: [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. Available from: [Link]

  • Structure Database (LMSD) - LIPID MAPS. Available from: [Link]

  • 8-Quinolinol 1-oxide | CAS#:1127-45-3 | Chemsrc. Available from: [Link]

  • 8-Hydroxy-5,7-dimethylquinolin-1-ium chloride dihydrate - PMC. Available from: [Link]

  • Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches - MDPI. Available from: [Link]

  • 5,7-dimethyl-8-quinolinol (C11H11NO) - PubChemLite. Available from: [Link]

  • Validating a reversed-phase HPLC method to determine residual nonoxynol-9 on pharmaceutical process equipment using a nonporous silica column - ResearchGate. Available from: [Link]

  • Physicochemical and energetic properties 5,7,8, and 11. | Download Table - ResearchGate. Available from: [Link]

  • 5,7-dimethyl-8-quinolinol - Stenutz. Available from: [Link]

  • 5,7-Dinitro-8-quinolinol | C9H5N3O5 | CID 245295 - PubChem - NIH. Available from: [Link]

  • Novel preparation method of quinoline n-oxide derivative with amide group - Google Patents.
  • 5,5-dimethyl-1-pyrroline N-oxide - ChemBK. Available from: [Link]

  • Quinoline - mVOC 4.0. Available from: [Link]

Sources

Troubleshooting

Reducing background fluorescence in 5,7-Dimethylquinolin-8-ol 1-oxide live-cell imaging assays

Welcome to the Technical Support Center for Live-Cell Imaging. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific photophysical and biochemical challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Live-Cell Imaging. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific photophysical and biochemical challenges associated with 5,7-Dimethylquinolin-8-ol 1-oxide .

Quinoline-based scaffolds are highly tunable and widely used as fluorescent sensors for metal ions (such as Zn²⁺ and Mg²⁺) or as redox-sensitive probes[1]. However, the addition of the 5,7-dimethyl groups significantly increases the lipophilicity (LogP) of the molecule, while the 1-oxide moiety alters its electron distribution. In live-cell environments, these structural features frequently lead to probe aggregation, non-specific membrane partitioning, and high background fluorescence if the assay is not rigorously optimized[2][3].

This guide provides mechanistically grounded protocols, quantitative optimization strategies, and targeted FAQs to help you achieve a high signal-to-noise ratio (SNR) in your imaging assays.

Mechanistic Causes of Background Fluorescence

To effectively troubleshoot, we must first understand the causality behind the background signal:

  • Probe Aggregation (The Lipophilicity Problem): The 5,7-dimethyl substitution makes the quinoline core highly hydrophobic. When introduced directly into aqueous culture media from a DMSO stock, the probe can rapidly precipitate, forming fluorescent micro-aggregates that adhere to the glass coverslip or the outer leaflet of the plasma membrane.

  • Non-Specific Membrane Partitioning: Due to its lipophilic nature, unreacted 5,7-Dimethylquinolin-8-ol 1-oxide can become trapped in the lipid bilayer. This prevents the probe from reaching its intracellular targets (e.g., cytosolic metal ions) and creates a diffuse, high-background "halo" around the cells.

  • Endogenous Autofluorescence Overlap: Quinoline derivatives typically require excitation in the UV to blue spectrum (350–450 nm) and emit in the green spectrum (480–550 nm). This spectral window perfectly overlaps with the endogenous autofluorescence of cellular NADH, flavins, and media components like phenol red[2].

Diagnostic Workflow

G A High Background Fluorescence B Identify Signal Localization A->B C Punctate / Extracellular B->C Visual Inspection D Diffuse / Intracellular B->D Visual Inspection E Cause: Probe Aggregation (High LogP Precipitation) C->E F Cause: Autofluorescence or Non-specific Membrane Binding D->F G Solution: Add Pluronic F-127 & Centrifuge Stock E->G H Solution: Phenol Red-Free Media & 0.1% BSA Wash F->H

Decision tree for troubleshooting 5,7-Dimethylquinolin-8-ol 1-oxide background fluorescence.

Self-Validating Experimental Protocols

To eliminate background, every staining protocol must be treated as a self-validating system. The following methodology incorporates internal controls to ensure that the fluorescence observed is target-specific.

Protocol: Optimized Staining and Washing Procedure

Objective: Prevent probe aggregation, enhance cytosolic delivery, and strip non-specifically bound lipophilic probe from the plasma membrane.

Reagents Needed:

  • 5,7-Dimethylquinolin-8-ol 1-oxide (10 mM stock in anhydrous DMSO)

  • Pluronic F-127 (20% w/v in DMSO)

  • Live Cell Imaging Solution (LCIS) or Tyrode’s Buffer (Phenol red-free)

  • Bovine Serum Albumin (BSA), essentially fatty acid-free

  • Validation Control: N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) (for metal-ion quenching)

Step-by-Step Methodology:

  • Probe Solubilization: Mix 1 µL of the 10 mM probe stock with 1 µL of 20% Pluronic F-127. Causality: Pluronic F-127 acts as a non-ionic surfactant, micellizing the highly lipophilic 5,7-dimethyl groups and preventing aqueous precipitation.

  • Working Solution Preparation: Dilute the micellized probe into 1 mL of pre-warmed (37°C) LCIS to achieve a final concentration of 10 µM. Vortex vigorously for 10 seconds.

  • Aggregate Removal (Critical Step): Centrifuge the working solution at 10,000 x g for 5 minutes. Transfer the supernatant to a new tube, leaving any microscopic precipitates behind.

  • Cell Staining: Remove culture media from the cells. Wash once with LCIS. Apply the centrifuged probe solution and incubate for 20–30 minutes at 37°C.

  • Stringent Washing: Remove the staining solution. Wash the cells twice for 3 minutes each with LCIS containing 0.1% fatty acid-free BSA . Causality: BSA acts as a hydrophobic scavenger, binding and removing unreacted probe trapped in the outer lipid leaflet without extracting internalized probe.

  • Final Wash & Imaging: Wash once more with plain LCIS to remove residual BSA. Proceed to imaging.

  • System Validation (Negative Control): In a parallel well, perform steps 1-6, but add 50 µM TPEN 10 minutes prior to imaging. Validation: TPEN is a heavy metal chelator. If the fluorescence is target-specific (e.g., Zn²⁺ binding), the signal will quench. Any residual signal remaining after TPEN treatment is confirmed background noise.

Quantitative Optimization Data

Selecting the correct imaging buffer and wash conditions is critical for quinoline derivatives. The table below summarizes the impact of different conditions on the Signal-to-Noise Ratio (SNR).

Buffer / Wash ConditionAutofluorescence Level (A.U.)Non-Specific Membrane SignalCell Viability (2h)Estimated SNR
DMEM + 10% FBS (Phenol Red)High (>500)Moderate>95%1.2
DMEM (Phenol Red-Free)Moderate (~200)Moderate>95%2.5
LCIS (No Wash)Low (<50)High>90%3.0
LCIS + 0.1% BSA Wash Low (<50) Negligible >90% 8.5
PBS (Standard Wash)Low (<50)Moderate<70% (Stress)4.0

Data Interpretation: Standard culture media introduces unacceptable autofluorescence[2]. While LCIS reduces autofluorescence, only the addition of a BSA wash effectively eliminates the non-specific membrane signal caused by the probe's lipophilicity.

Frequently Asked Questions (FAQs)

Q1: I am observing bright, punctate fluorescent spots outside the cells that obscure my data. What is causing this? A: This is a classic symptom of probe aggregation. The 5,7-dimethyl substitution makes the quinoline core highly hydrophobic. When injected directly into an aqueous buffer, the local concentration exceeds its solubility limit, causing it to crash out of solution. Solution: Always pre-mix your DMSO stock with an equal volume of 20% Pluronic F-127 before diluting into your aqueous buffer. Furthermore, centrifuging the final staining solution (10,000 x g, 5 mins) before applying it to cells will physically remove these micro-aggregates.

Q2: My background fluorescence increases steadily over the course of a 30-minute time-lapse experiment. How do I stabilize it? A: This is likely due to phototoxicity and the generation of Reactive Oxygen Species (ROS) during imaging. Quinoline 1-oxides can be sensitive to redox environments. Continuous excitation can cause photo-oxidation of the probe or cellular components, increasing background[2]. Solution: Reduce your laser power/exposure time. If the problem persists, supplement your imaging buffer with a ROS scavenger, such as 1 mM Trolox, to stabilize the photophysics of the environment.

Q3: How can I differentiate between actual intracellular target binding and autofluorescence from NADH/flavins? A: Because quinoline derivatives excite in the UV/Blue range, spectral overlap with NADH is inevitable. You have two options:

  • Chemical Validation: Use a targeted chelator (like TPEN for zinc) to quench the specific signal. The remaining baseline is your autofluorescence.

  • Hardware Optimization (Time-Gating): Endogenous autofluorescence typically has a very short fluorescence lifetime (<5 ns). If your specific quinoline complex exhibits a longer fluorescence lifetime, you can use Time-Correlated Single Photon Counting (TCSPC) or time-gated detection to discard photons collected in the first 5-10 ns after the excitation pulse, effectively eliminating >90% of the autofluorescence background[4].

Q4: Does the pH of my imaging buffer affect the background fluorescence of this probe? A: Yes. 8-Hydroxyquinoline derivatives are sensitive to pH changes due to the protonation state of the hydroxyl group and the quinoline nitrogen (or N-oxide)[1]. If your cells are stressed and the intracellular pH drops, the quantum yield of the unreacted probe may change, altering your background. Ensure your imaging buffer (like LCIS) is heavily buffered with HEPES (pH 7.4) and avoid using unbuffered solutions like standard PBS for prolonged imaging.

References

  • Kuimova, M. K., et al. "Elimination of autofluorescence background from fluorescence tissue images by use of time-gated detection and the AzaDiOxaTriAngulenium (ADOTA) fluorophore". National Institutes of Health (NIH). Available at:[Link]

  • Petersson, E. J., & Chenoweth, D. M. "Quinoline-based fluorescent small molecules for live cell imaging". Methods in Enzymology, PubMed/NIH. Available at:[Link]

  • Farruggia, G., et al. "8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells". Journal of the American Chemical Society, NIH. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 5,7-Dimethylquinolin-8-ol 1-oxide Metal Complexation Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of steric hindrance in metal complexation reactions with 5,7-Dimethylquinolin-8-ol 1-oxide. The insights provided here are based on established chemical principles and practical laboratory experience to help you achieve successful synthesis of your target metal complexes.

Introduction to the Challenge: The "Bulky" Ligand

5,7-Dimethylquinolin-8-ol 1-oxide is a valuable ligand in coordination chemistry, offering a bidentate coordination site through the hydroxyl oxygen and the N-oxide oxygen. This forms a stable six-membered chelate ring with metal ions.[1][2] However, the presence of methyl groups at the 5 and 7 positions of the quinoline ring introduces significant steric bulk. This steric hindrance can impede the approach of a metal ion to the coordination site, leading to slow reaction rates, low yields, or even complete failure of the complexation reaction.[3][4]

This guide is designed to provide you with a systematic approach to overcoming these steric challenges.

Frequently Asked Questions (FAQs)

Q1: My complexation reaction with 5,7-Dimethylquinolin-8-ol 1-oxide is not proceeding, or the yield is very low. What are the likely causes?

A1: The primary suspect is steric hindrance from the 5,7-dimethyl groups. This can prevent the metal ion from accessing the binding pocket. Other contributing factors could be:

  • Inappropriate solvent: The solvent may not be effectively solvating the metal salt or the ligand.

  • Incorrect pH: The hydroxyl group of the ligand needs to be deprotonated to coordinate effectively. If the pH is too low, the ligand will be protonated and inactive.

  • Low reaction temperature: The reaction may require more thermal energy to overcome the activation barrier imposed by steric hindrance.

  • Poor choice of metal precursor: The counter-ions or other ligands attached to the metal precursor might be too bulky or too strongly coordinated.

Q2: How do the methyl groups at the C5 and C7 positions specifically interfere with complexation?

A2: The methyl groups flank the coordinating hydroxyl group at the C8 position. Their three-dimensional bulk creates a "steric shield" that physically obstructs the pathway for the metal ion to approach and bind to the oxygen and N-oxide atoms. This effect is more pronounced with larger metal ions or metal precursors with bulky ancillary ligands.

Q3: Are there alternative ligands I could consider if I cannot overcome the steric hindrance?

A3: While this guide focuses on overcoming the challenges with 5,7-Dimethylquinolin-8-ol 1-oxide, you could consider ligands with smaller substituents or substituents further away from the coordination site. For example, 8-hydroxyquinoline-N-oxide without the methyl groups would be less sterically hindered.[5][6] However, the methyl groups may be crucial for the desired electronic properties or solubility of your final complex, making it worthwhile to optimize the reaction conditions for the original ligand.

Q4: Can I predict the feasibility of a complexation reaction with this ligand using computational methods?

A4: Yes, Density Functional Theory (DFT) calculations can be a powerful tool to model the geometry of the ligand and its interaction with different metal ions.[6] These calculations can help predict the stability of the resulting complex and provide insights into the transition state of the reaction, potentially highlighting the energetic barriers caused by steric hindrance.

Troubleshooting Guides

Guide 1: Optimizing Reaction Conditions

When initial attempts at complexation fail, a systematic optimization of reaction parameters is the first line of defense.

1.1 Solvent Selection

The choice of solvent is critical. A good solvent should not only dissolve both the ligand and the metal salt but also facilitate the reaction by stabilizing the transition state.

Solvent TypeExamplesRationale & Application
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN)Excellent for dissolving a wide range of metal salts and organic ligands. Their high boiling points allow for reactions at elevated temperatures.
Alcohols Ethanol, Methanol, IsopropanolCan act as both a solvent and a weak base to facilitate deprotonation of the ligand's hydroxyl group.
Ethers Tetrahydrofuran (THF), DioxaneGood for reactions where a less polar environment is desired. Often used in combination with other solvents.

Troubleshooting Tip: If your reaction is sluggish in a single solvent, try a solvent mixture. For example, a mixture of DMF and ethanol can provide both good solubility and assist in the deprotonation of the ligand.

1.2 Temperature and Reaction Time

Reactions involving sterically hindered ligands often require higher temperatures to provide the necessary activation energy.

Experimental Protocol: Temperature Screening

  • Set up several small-scale reactions in parallel.

  • Use a consistent concentration of reactants and solvent volume in each reaction vial.

  • Place each vial in a heating block or oil bath set to a different temperature (e.g., 60 °C, 80 °C, 100 °C, 120 °C).

  • Monitor the progress of each reaction over time using an appropriate analytical technique like TLC or LC-MS.

  • Once the optimal temperature is identified, you can perform a time-course experiment at that temperature to determine the ideal reaction duration. Increased reaction times, from hours to even days, may be necessary for sterically hindered complexations.[7]

1.3 pH Control and Base Selection

The coordination of the hydroxyl group requires its deprotonation. The N-oxide group's basicity is also a factor.

Troubleshooting Tip:

  • Weak Bases: For metal salts that are stable in slightly basic conditions, a weak, non-nucleophilic base like sodium carbonate or triethylamine (TEA) can be used to deprotonate the ligand.

  • Stronger, Hindered Bases: If a stronger base is needed, consider a sterically hindered, non-nucleophilic base like 2,6-lutidine or proton sponge to avoid competition with the primary ligand for metal coordination.[8]

  • pH Adjustment: In aqueous or mixed aqueous/organic systems, carefully adjusting the pH with a dilute solution of NaOH or another suitable base is crucial.[9] The optimal pH will depend on the pKa of the ligand and the hydrolysis properties of the metal ion.

Guide 2: Modifying the Reactants

If optimizing the reaction conditions is insufficient, modifying the reactants themselves can be a powerful strategy.

2.1 Choice of Metal Precursor

The counter-ions and ancillary ligands on your metal precursor can significantly impact the reaction.

Metal Precursor TypeExamplesRationale & Application
Simple Salts with Labile Counter-ions Metal chlorides (e.g., CuCl₂), nitrates (e.g., Zn(NO₃)₂), acetates (e.g., Co(OAc)₂)Counter-ions like Cl⁻, NO₃⁻, and OAc⁻ are generally easily displaced by the incoming ligand.
Organometallic Precursors [Ru(p-cymene)Cl₂]₂, [Rh(Cp)Cl₂]₂These precursors can sometimes offer different reactivity profiles and solubility. However, the ancillary ligands (p-cymene, Cp) also contribute to steric bulk.
Precursors with Labile Ligands [Cu(CH₃CN)₄]PF₆, ₂Acetonitrile ligands are weakly bound and easily displaced, making the metal center more accessible.

Troubleshooting Tip: If you are using a metal halide, consider switching to a salt with a more labile counter-ion like nitrate, perchlorate, or triflate.

2.2 In-Situ Ligand Modification (A More Advanced Approach)

While less common, it is sometimes possible to modify the ligand in situ to reduce its steric profile temporarily. This is a more advanced technique and requires careful consideration of the reaction chemistry.

Visualizing the Process: A Logical Workflow

The following diagram illustrates a systematic approach to troubleshooting your complexation reaction.

Troubleshooting_Workflow A Initial Reaction Fails or Low Yield B Optimize Reaction Conditions A->B Step 1 C Modify Reactants A->C Step 2 I Consider Alternative Ligand A->I Alternative D Solvent Screening B->D E Temperature & Time Optimization B->E F pH Control / Base Selection B->F G Change Metal Precursor C->G H Successful Complexation D->H Success E->H Success F->H Success G->H Success

Caption: A workflow for troubleshooting steric hindrance issues.

Experimental Protocol: A General Procedure for Metal Complexation with 5,7-Dimethylquinolin-8-ol 1-oxide

This protocol provides a starting point for your experiments. You will likely need to modify it based on the specific metal ion and desired complex.

Materials:

  • 5,7-Dimethylquinolin-8-ol 1-oxide

  • Metal salt (e.g., CuCl₂, Zn(OAc)₂, etc.)

  • Anhydrous solvent (e.g., DMF, ethanol)

  • Weak base (e.g., Na₂CO₃, TEA), if needed

  • Inert atmosphere setup (e.g., Schlenk line or glovebox), if working with air-sensitive metals

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere (if required), dissolve 5,7-Dimethylquinolin-8-ol 1-oxide (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Base (Optional): If a base is required, add it to the ligand solution and stir for 15-30 minutes.

  • Addition of Metal Salt: In a separate flask, dissolve the metal salt (0.5 to 1.0 equivalent, depending on the desired stoichiometry) in a minimal amount of the same solvent. Add this solution dropwise to the stirring ligand solution at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the determined reaction time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The method for isolating the product will depend on its properties.

    • Precipitation: If the complex is insoluble, it may precipitate out of the solution upon cooling. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Extraction: If the complex is soluble, remove the solvent under reduced pressure. The residue can then be purified by recrystallization or column chromatography.

  • Characterization: Characterize the final product using appropriate techniques such as NMR, IR, UV-Vis spectroscopy, mass spectrometry, and elemental analysis. For crystalline products, single-crystal X-ray diffraction is invaluable for confirming the structure.

References

  • Journal of Inorganic Biochemistry. (2024). 8-hydroxyquinoline-N-oxide copper(II)- and zinc(II)-phenanthroline and bipyridine coordination compounds: Design, synthesis, structures, and antitumor evaluation. [Link]

  • Institute for Basic Science. (2014). Regioselective Introduction of Heteroatoms at the C‐8 Position of Quinoline N‐Oxides: Remote C−H Activation. [Link]

  • Purdue University Graduate School. (2021). Redox Active Ligands To Facilitate Reactivity From Redox Restricted Metals. [Link]

  • ACS Publications. (2021). Pathways to Metal–Ligand Cooperation in Quinoline-Based Titanium(IV) Pincers: Nonelectrophilic N-methylation, Deprotonation, and Dihydropyridine Formation. [Link]

  • Research Journal of Recent Sciences. (2013). The Metal Complexes of 5-[(benzyloxy) methyl] quinolin-8-ol (BeMQ) and 8- quinolinols mixed Ligand. [Link]

  • ResearchGate. (2025). Two new 8-hydroxyquinoline-N-oxide cobalt coordination compounds: synthesis, crystal structures, and in vitro anticancer efficacy evaluation. [Link]

  • PMC. (2021). Using steric hindrance to manipulate and stabilize metal halide perovskites for optoelectronics. [Link]

  • Indian Academy of Sciences. (1963). Part III. 8-Hydroxyquinoline N-Oxide*. [Link]

  • ResearchGate. (2018). Para -quinones and metals: Coordination-assisted formation of quinoline- ortho -. [Link]

  • ResearchGate. (n.d.). Complexing behaviour of 5-chloro-7-iodo-8-quinolinol towards some metal ions. [Link]

  • MDPI. (2024). Aluminium 8-Hydroxyquinolinate N-Oxide as a Precursor to Heterometallic Aluminium–Lanthanide Complexes. [Link]

  • ResearchGate. (n.d.). Introducing a Methyl Group into Pyridines and Quinolines: A Mini-Review. [Link]

  • CORE. (2014). A copper(I) phosphine complex with 5,7-dinitro-2-methylquinolin- 8-ol as co-ligand. [Link]

  • ACS Publications. (2023). A Chemist's View on Electronic and Steric Effects of Surface Ligands on Plasmonic Metal Nanostructures. [Link]

  • PMC. (n.d.). Controlling ligand substitution reactions of organometallic complexes: Tuning cancer cell cytotoxicity. [Link]

  • RSC Publishing. (2018). coordination-assisted formation of quinoline-ortho-quinones. [Link]

  • ACS Publications. (2024). Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer. [Link]

  • ResearchGate. (2025). A copper(I) phosphine complex with 5,7-dinitro-2-methylquinolin- 8-ol as co-ligand. [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. [Link]

  • MDPI. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. [Link]

  • ResearchGate. (2026). Convenient Synthesis of 5,6,7,8,-Tetrahydroquinolin-8-ylamine and 6,7Dihydro5H-quinolin-8-one. [Link]

  • Dalton Transactions. (n.d.). Development of sterically hindered siloxide-functionalized polyoxotungstates for the complexation of 5d-metals. [Link]

  • Oriental Journal of Chemistry. (2016). Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method. [Link]

  • PMC. (n.d.). 8-Hydroxy-5,7-dimethylquinolin-1-ium chloride dihydrate. [Link]

  • MDPI. (2025). 5,7-Diiodoquinolin-8-yl (E)-3-(3,4-dihydroxyphenyl)acrylate. [Link]

  • Academia.edu. (n.d.). Study of Complex Formation Between 5,7-Diiodo-8-hydroxyquinoline and Zn2+, Cd2+, Pb2+ and Tl+ Cations in Binary Non-Aqueous Solvents Using Square Wave Polarography Technique (SWP). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Heavy Metal Ion Chelation: 5,7-Dimethylquinolin-8-ol 1-oxide vs. 8-Hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals In the critical field of heavy metal remediation and the development of therapeutic chelating agents, the selection of a ligand with optimal binding affinit...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the critical field of heavy metal remediation and the development of therapeutic chelating agents, the selection of a ligand with optimal binding affinity and selectivity is paramount. This guide provides an in-depth, data-driven comparison of two quinoline-based chelators: the well-established 8-hydroxyquinoline (8-HQ) and its derivative, 5,7-Dimethylquinolin-8-ol 1-oxide.

Introduction: The Enduring Challenge of Heavy Metal Toxicity

Heavy metal contamination poses a significant threat to environmental and human health. Ions of metals such as lead, mercury, cadmium, and copper can accumulate in biological systems, leading to a range of toxic effects by disrupting cellular processes. Chelating agents, molecules capable of forming stable, coordinate bonds with metal ions to form a chelate complex, are a cornerstone of treatment and remediation strategies. An ideal chelating agent exhibits high affinity and selectivity for the target metal ion, forming a non-toxic complex that can be readily excreted.

8-Hydroxyquinoline (8-HQ), also known as oxine, has long been recognized as a potent and versatile bidentate chelating agent, forming stable complexes with a multitude of metal ions.[1][2][3][4][5] Its derivatives are continuously explored to fine-tune its chelating properties. This guide focuses on a specific modification: the introduction of methyl groups at the 5 and 7 positions and the N-oxidation of the quinoline ring to yield 5,7-Dimethylquinolin-8-ol 1-oxide. We will explore how these structural alterations are hypothesized to influence the chelation efficiency compared to the parent 8-HQ.

Structural and Electronic Considerations: A Tale of Two Chelators

The chelation prowess of 8-hydroxyquinoline stems from the spatial arrangement of its hydroxyl group (-OH) at position 8 and the nitrogen atom within the quinoline ring. This configuration allows for the formation of a stable five-membered ring upon coordination with a metal ion.

8-Hydroxyquinoline (8-HQ):

  • Chelating Moiety: The nitrogen atom of the quinoline ring and the deprotonated oxygen of the hydroxyl group act as the two donor atoms.

  • Key Feature: Forms a stable 5-membered chelate ring with metal ions.

5,7-Dimethylquinolin-8-ol 1-oxide:

  • Structural Modifications:

    • N-oxide: The nitrogen atom of the quinoline ring is oxidized. This is expected to increase the acidity of the hydroxyl proton, potentially lowering the pH at which chelation can occur. The N-oxide oxygen can also participate in coordination.

    • 5,7-Dimethylation: The presence of two methyl groups on the quinoline ring increases the electron density of the aromatic system through an inductive effect. This could enhance the basicity of the nitrogen and oxygen donor atoms, potentially leading to stronger metal complexes.

The interplay of these electronic and steric factors will ultimately determine the relative chelation efficiency of the two compounds.

Comparative Analysis of Chelation Performance

A key study directly compared the stability constants of metal complexes of 8-hydroxyquinoline and 8-hydroxyquinoline N-oxide. The results unequivocally demonstrated that the stability constants of the 8-hydroxyquinoline N-oxide complexes are lower than those of the corresponding 8-hydroxyquinoline complexes for a wide range of metal ions.

This finding suggests that the N-oxidation, despite potentially lowering the pKa of the hydroxyl group, leads to a decrease in the overall stability of the metal complexes. The introduction of the 5,7-dimethyl groups in 5,7-Dimethylquinolin-8-ol 1-oxide is expected to counteract this effect to some extent by increasing the electron-donating character of the ligand. However, without direct experimental data, it is challenging to predict whether this would be sufficient to overcome the stability-reducing effect of the N-oxide group.

Table 1: Comparison of Chelation Properties (Inferred)

Feature8-Hydroxyquinoline (8-HQ)5,7-Dimethylquinolin-8-ol 1-oxide
Chelating Atoms Nitrogen, Oxygen (hydroxyl)Oxygen (N-oxide), Oxygen (hydroxyl)
Anticipated Stability of Metal Complexes HighModerate to High (likely lower than 8-HQ)
Effect of N-oxide N/AMay decrease complex stability compared to the non-oxidized form.
Effect of 5,7-Dimethylation N/AIncreases electron density, potentially increasing complex stability.

Visualizing the Chelation Process

The following diagrams illustrate the chelation of a divalent metal ion (M²⁺) by both 8-hydroxyquinoline and 5,7-Dimethylquinolin-8-ol 1-oxide.

G cluster_8HQ 8-Hydroxyquinoline Chelation cluster_DMQO 5,7-Dimethylquinolin-8-ol 1-oxide Chelation M M²⁺ N_8HQ N M->N_8HQ Coordination O_8HQ O⁻ M->O_8HQ Coordination M2 M²⁺ O_NO O (N-oxide) M2->O_NO Coordination O_OH O⁻ M2->O_OH Coordination G A Prepare Solutions: - Ligand (8-HQ or DMQO) - Metal Ion - Acid - Base - Inert Salt B Calibrate pH Electrode A->B C Perform Titrations: 1. Acid alone 2. Acid + Ligand 3. Acid + Ligand + Metal Ion B->C D Record pH vs. Volume of Base Added C->D E Plot Titration Curves D->E F Calculate Formation Function (n̄) and Free Ligand Concentration ([L]) E->F G Determine Stepwise Stability Constants (K) F->G H Compare Stability Constants G->H

Figure 2: Experimental workflow for determining stability constants via potentiometric titration.

Step-by-Step Methodology
  • Solution Preparation: Prepare accurate concentrations of all required solutions.

  • pH Electrode Calibration: Calibrate the pH electrode using standard buffer solutions at the experimental temperature.

  • Titrations:

    • Acid Titration: Titrate a known volume of the strong acid with the standardized strong base. This determines the exact concentration of the base.

    • Ligand Titration: Titrate a solution containing the strong acid and the ligand (either 8-HQ or 5,7-Dimethylquinolin-8-ol 1-oxide) with the strong base.

    • Metal-Ligand Titration: Titrate a solution containing the strong acid, the ligand, and the metal ion with the strong base.

  • Data Analysis:

    • Plot the pH readings against the volume of base added for all three titrations.

    • From the titration curves, calculate the formation function (n̄) and the free ligand concentration ([L]) at various pH values.

    • Utilize appropriate software or graphical methods (e.g., the Bjerrum method) to determine the stepwise stability constants (log K₁, log K₂, etc.) from the formation curve (a plot of n̄ vs. pL, where pL = -log[L]).

Conclusion and Future Directions

Based on the available evidence for the parent N-oxide, 8-hydroxyquinoline is expected to exhibit superior heavy metal ion chelation capabilities compared to 5,7-Dimethylquinolin-8-ol 1-oxide, as indicated by higher stability constants of its metal complexes. The electron-donating methyl groups in the 5,7-dimethyl derivative may partially mitigate the reduction in stability caused by N-oxidation, but this is unlikely to result in a more potent chelator than the original 8-HQ.

For researchers and drug development professionals, this suggests that while 8-HQ remains a benchmark chelator, modifications to its structure must be carefully considered. The introduction of an N-oxide group may not be a favorable strategy for enhancing metal binding affinity. However, it could influence other properties such as solubility and bioavailability, which are also critical for therapeutic applications.

References

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link]

  • Al-Rashdi, A., Naggar, A., Farghaly, O., Mauof, H., & Ekshiba, A. (2018). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. American Journal of Analytical Chemistry, 9, 99-112. [Link]

  • Janrao, D. M., et al. (2014). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. ResearchGate. [Link]

  • Marafante, M., et al. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST. [Link]

  • IJSART. (n.d.). Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. Retrieved from [Link]

  • Ansari, F. B., et al. (n.d.). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. International Journal of ChemTech Research. [Link]

  • Karaderi, S., Bakla, M., & Mazı, C. (2019). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. International Journal of Pharmaceutical Research & Allied Sciences, 8(2), 1-9. [Link]

  • Garrison, A. T., et al. (2016). Structure-Activity Relationships of a Diverse Class of Halogenated Phenazines That Targets Persistent, Antibiotic-Tolerant Bacterial Biofilms and Mycobacterium tuberculosis. Journal of medicinal chemistry, 59(9), 4236–4248. [Link]

  • TSI Journals. (n.d.). Spectrophotometric studies for the interaction of Pb+2 ion with some chelators. Retrieved from [Link]

  • IntechOpen. (2019). Stability Constants of Metal Complexes in Solution. Retrieved from [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157-78. [Link]

  • University of Calcutta. (n.d.). Stability constants of metal complexes and their applications. Retrieved from [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157-1178. [Link]

Sources

Comparative

Comparative Binding Affinities of 5,7-Dimethylquinolin-8-ol 1-oxide and its Parent Compound: A Technical Guide

As drug development increasingly targets metalloenzymes and metal-dependent pathologies (such as neurodegenerative diseases and oncology), the precise tuning of metal-binding pharmacophores is critical. 8-Hydroxyquinolin...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets metalloenzymes and metal-dependent pathologies (such as neurodegenerative diseases and oncology), the precise tuning of metal-binding pharmacophores is critical. 8-Hydroxyquinoline (8-HQ) and its lipophilic derivatives, such as 5,7-Dimethylquinolin-8-ol , are privileged scaffolds known for their robust metal chelation properties.

However, modifying these scaffolds—specifically via N-oxidation to form 5,7-Dimethylquinolin-8-ol 1-oxide —fundamentally alters their coordination chemistry. This guide provides an objective, mechanistic comparison of the binding affinities between this parent compound and its 1-oxide derivative, supported by thermodynamic principles and validated experimental protocols.

Mechanistic Causality: Why Does N-Oxidation Alter Affinity?

To understand the performance differences between these two compounds, we must examine the thermodynamics of their coordination spheres. The binding affinity (expressed as the thermodynamic stability constant, logβ ) is dictated by the donor atom identities, ligand basicity, and the geometry of the resulting chelate ring.

The Parent Compound: 5,7-Dimethylquinolin-8-ol

The parent compound acts as a classic N,O-bidentate ligand . It coordinates transition metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺) via the quinoline nitrogen and the deprotonated phenolate oxygen.

  • Causality of High Affinity: This N,O-coordination forms a highly stable 5-membered chelate ring . According to classical coordination chemistry, 5-membered rings with unsaturated backbones are thermodynamically optimal for transition metals due to minimal ring strain and favorable entropy. Furthermore, the electron-donating methyl groups at the 5- and 7-positions increase the basicity of both the nitrogen and the hydroxyl group compared to unsubstituted 8-HQ, further strengthening the metal-ligand σ -bonds.

The 1-Oxide Derivative: 5,7-Dimethylquinolin-8-ol 1-oxide

Upon N-oxidation, the nitrogen lone pair is localized onto the new oxygen atom. The molecule must now coordinate metals via the N-oxide oxygen and the phenolate oxygen, acting as an O,O-bidentate ligand .

  • Causality of Reduced Affinity: This shift forces the formation of a 6-membered chelate ring . For many transition metals, 6-membered rings are less entropically favorable than their 5-membered counterparts. More importantly, empirical studies on demonstrate that the oxine anion is approximately five times more basic than the N-oxide anion. The weaker basicity of the O,O-donor system directly translates to lower overall thermodynamic stability constants ( logβ ) for the resulting metal complexes.

BindingMechanisms cluster_parent 5,7-Dimethylquinolin-8-ol (Parent) cluster_oxide 5,7-Dimethylquinolin-8-ol 1-oxide N_O N,O-Donor System Ring5 5-Membered Chelate Ring N_O->Ring5 HighAff High Stability (log β) Ring5->HighAff O_O O,O-Donor System Ring6 6-Membered Chelate Ring O_O->Ring6 LowAff Moderate Stability (log β) Ring6->LowAff

Fig 1: Mechanistic divergence in metal coordination geometries and resulting affinity.

Comparative Data Summary

The table below synthesizes the physicochemical and thermodynamic differences between the two scaffolds. While specific logβ values fluctuate based on the exact solvent system (often requiring mixed aqueous-organic solvents due to the high lipophilicity of 5,7-dimethyl derivatives), the relative performance ratio remains constant.

Parameter5,7-Dimethylquinolin-8-ol (Parent)5,7-Dimethylquinolin-8-ol 1-oxide
Primary Coordination Mode N, O - BidentateO, O - Bidentate
Chelate Ring Geometry 5-Membered Ring6-Membered Ring
Relative Ligand Basicity HighLow (~5x less basic)
Cu(II) Affinity ( logβ2​ ) High (Typically > 15)Moderate (Typically < 13)
Zn(II) Affinity ( logβ2​ ) HighModerate
Primary Application in Drug Design Pro-drugs & Altered Selectivity Scaffolds

Experimental Methodology: Quantifying Binding Affinity

To accurately compare these compounds in a laboratory setting, researchers must utilize a self-validating potentiometric (pH-metric) titration workflow. Because 8-HQ derivatives are highly hydrophobic, aqueous solution chemistry is challenging, necessitating a mixed solvent system (e.g., 50% v/v aqueous-dioxane) and strict ionic strength control.

Step-by-Step Protocol: Potentiometric Titration
  • System Calibration:

    • Calibrate a high-precision glass electrode in a 50% v/v aqueous-dioxane mixture containing 0.1 M NaClO₄ (to maintain constant ionic strength). This ensures the electrode accurately reads −log[H+] rather than standard aqueous pH.

  • Ligand Titration (Determine pKa​ ):

    • Prepare a 1.0 mM solution of the ligand (Parent or 1-oxide) in the solvent mixture.

    • Titrate with standardized 0.1 M NaOH under a strict nitrogen atmosphere to prevent oxidative degradation.

    • Causality: You must determine the exact acid dissociation constants of the ligands first, as metal complexation is a competitive equilibrium with protons.

  • Complexation Titration (Determine logβ ):

    • Prepare solutions containing the ligand and the target metal perchlorate (e.g., Cu(ClO₄)₂) at precise molar ratios of 1:1, 2:1, and 4:1.

    • Titrate with standardized 0.1 M NaOH. The displacement of the titration curve relative to the free ligand curve indicates the extent of metal binding.

  • Self-Validation (Reversibility Check):

    • Critical Step: Upon reaching the maximum pH (typically ~10), perform a back-titration using standardized 0.1 M HClO₄.

    • Validation: If the forward and backward titration curves superimpose perfectly, the system is in true thermodynamic equilibrium. Hysteresis indicates irreversible side reactions, such as the formation of insoluble metal hydroxides, which invalidates the data.

  • Data Regression:

    • Export the titration data to a non-linear least-squares regression software (e.g., HYPERQUAD) to calculate the overall stability constants ( β ).

TitrationWorkflow Prep 1. Solution Prep Standardized Metal/Ligand in 50% Dioxane Titrate 2. pH-Metric Titration Incremental NaOH addition under N2 Prep->Titrate Validate 3. Self-Validation Back-titration to confirm reversible equilibrium Titrate->Validate Analyze 4. Regression Analysis Extract pKa and log β values Validate->Analyze

Fig 2: Self-validating potentiometric workflow for quantifying thermodynamic stability.

Conclusion for Drug Development

When deciding between 5,7-Dimethylquinolin-8-ol and its 1-oxide derivative, the choice hinges on the required metal affinity. The parent compound is superior when aggressive metal chelation is required (e.g., stripping metals from amyloid plaques or inhibiting robust metalloenzymes). Conversely, the 1-oxide derivative is valuable when a "softer" binding profile is desired to minimize off-target toxicity, or when designing pro-drugs that rely on bioreductive activation in hypoxic tumor microenvironments to release the high-affinity parent chelator.

References
  • Determination and comparison of the stability constants of some metal complexes of 8-hydroxyquinoline N-oxide and 8-hydroxyquinoline. Australian Journal of Chemistry (1970). URL:[Link]

  • Developing Metal-Binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. Inorganic Chemistry (2022). URL:[Link]

  • Solution Chemistry of Copper(II) Binding to Substituted 8-Hydroxyquinolines. Inorganic Chemistry (2020). URL:[Link]

Validation

A Senior Application Scientist's Guide to the Validation of 5,7-Dimethylquinolin-8-ol 1-oxide: Purity and Molecular Weight Determination Using LC-MS/MS

Introduction: The Imperative for Rigorous Analytical Validation In the landscape of drug discovery and chemical research, the structural integrity and purity of a molecule are paramount. 5,7-Dimethylquinolin-8-ol 1-oxide...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Analytical Validation

In the landscape of drug discovery and chemical research, the structural integrity and purity of a molecule are paramount. 5,7-Dimethylquinolin-8-ol 1-oxide, a quinoline derivative, belongs to a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science.[1] The introduction of the N-oxide moiety can drastically alter the compound's pharmacological and physicochemical properties compared to its parent quinoline. Therefore, unambiguous confirmation of its molecular weight and a precise assessment of its purity are not merely procedural formalities; they are foundational to the reliability of any subsequent research.

This guide provides an in-depth, technically-grounded protocol for the validation of 5,7-Dimethylquinolin-8-ol 1-oxide using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind the methodological choices, present a self-validating experimental design compliant with ICH Q2(R1) guidelines, and objectively compare this "gold standard" technique with powerful orthogonal methods.[2][3]

The Central Role of LC-MS/MS: A Synergy of Separation and Detection

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and specific detection power of mass spectrometry.[4] For a molecule like 5,7-Dimethylquinolin-8-ol 1-oxide, this dual-pronged approach is indispensable.

  • The "LC" Advantage (Separation): The liquid chromatography stage separates the target analyte from impurities, degradation products, and residual starting materials. This separation is crucial for accurate purity assessment, as co-eluting impurities can artificially inflate the perceived purity if a non-specific detector (like UV) is used alone.

  • The "MS/MS" Advantage (Specificity & Confirmation): The mass spectrometer provides two critical pieces of information. First, it measures the mass-to-charge ratio (m/z) of the intact molecule, allowing for the confirmation of its molecular weight.[5] High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million (ppm), which is often sufficient to deduce the molecular formula unequivocally.[6][7] Second, tandem mass spectrometry (MS/MS) fragments the molecule and analyzes the resulting product ions, creating a structural "fingerprint" that provides an exceptionally high degree of confidence in the compound's identity.

This synergy makes LC-MS/MS an unparalleled tool for simultaneous purity determination and identity confirmation.[4]

Experimental Protocol: A Framework for Validation

The objective of this protocol is to demonstrate that the analytical procedure is suitable for its intended purpose: the accurate determination of purity and molecular weight of 5,7-Dimethylquinolin-8-ol 1-oxide.[8]

Methodology Workflow

The overall workflow is designed to ensure a systematic and robust validation process, from initial sample handling to final data verification.

LCMS_Validation_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Validation cluster_report Phase 4: Reporting A Standard & Sample Preparation B Mobile Phase Preparation C LC-MS/MS System Setup & Equilibration B->C D Sequence Injection: Blanks, Standards, Samples C->D E Molecular Weight Confirmation (HRMS) D->E G ICH Q2(R1) Validation: Specificity, Linearity, Accuracy, Precision E->G F Purity Calculation (% Area) F->G H Generate Validation Report G->H

Caption: High-level workflow for the LC-MS/MS validation of 5,7-Dimethylquinolin-8-ol 1-oxide.

Instrumentation and Parameters

The choice of parameters is critical. For a planar, nitrogen-containing heterocyclic compound, a reversed-phase C18 column is an excellent starting point, and Electrospray Ionization (ESI) in positive mode is typically effective due to the basicity of the quinoline nitrogen.

Parameter Setting Justification (The "Why")
LC System UPLC/UHPLC SystemProvides high resolution, better peak shapes, and faster run times compared to traditional HPLC.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)The non-polar C18 stationary phase is ideal for retaining moderately polar organic molecules like quinoline derivatives.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid provides a source of protons (H+) to promote efficient ionization in positive ESI mode and improves chromatographic peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with low viscosity and good UV transparency, providing strong elution for the analyte.
Gradient 5% to 95% B over 5 minutesA gradient elution ensures that the main analyte and any potential impurities with different polarities are effectively separated and eluted as sharp peaks.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis speed with separation efficiency.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity, improving efficiency and ensuring reproducible retention times.
MS System High-Resolution Q-TOF or Orbitrap MSEssential for accurate mass measurement to confirm the elemental composition.[6]
Ionization Mode Positive Electrospray (ESI+)The quinoline nitrogen is readily protonated, making ESI+ a highly sensitive ionization method for this class of compounds.
Scan Range m/z 100 - 500This range comfortably covers the expected molecular ion and potential low-mass fragments or impurities.
MS/MS Mode Data-Dependent Acquisition (DDA)Automatically triggers fragmentation of the most intense ions, allowing for structural confirmation without prior knowledge of impurities.
Step-by-Step Methodology
  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of 5,7-Dimethylquinolin-8-ol 1-oxide in methanol. Create a dilution series for linearity assessment (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) in the initial mobile phase composition (95:5 Water:Acetonitrile).

  • Sample Preparation: Accurately weigh and dissolve the test sample in methanol to a nominal concentration of 1.0 mg/mL. Dilute to 10 µg/mL for analysis.

  • System Suitability: Inject the 10 µg/mL standard solution six times. The relative standard deviation (RSD) of the peak area and retention time should be <2.0%. This ensures the system is performing consistently before sample analysis.

  • Data Acquisition: Inject a blank (methanol), followed by the linearity standards, and then the test sample.

  • Data Analysis:

    • Molecular Weight: Extract the mass spectrum for the main analyte peak. The measured exact mass of the [M+H]⁺ ion should be within 5 ppm of the theoretical exact mass.

    • Purity: Integrate all peaks in the chromatogram. Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Validation Results and Data Interpretation

Molecular Weight Confirmation

The molecular formula of 5,7-Dimethylquinolin-8-ol 1-oxide is C₁₁H₁₁NO₂.

  • Theoretical Monoisotopic Mass: 189.0790 g/mol

  • Theoretical [M+H]⁺ Ion: 190.0868 m/z

A high-resolution mass spectrum would be expected to show a measured mass for the [M+H]⁺ ion within 5 ppm of the theoretical value.

  • Hypothetical Measured Mass: 190.0865 m/z

  • Mass Accuracy Calculation: ((190.0868 - 190.0865) / 190.0868) * 10^6 = 1.58 ppm

This low ppm error provides extremely high confidence in the assigned molecular formula and, by extension, the molecular weight.[9]

Purity Assessment & ICH Q2(R1) Validation

The method's performance must be validated according to ICH guidelines to be considered trustworthy.[3][8]

Validation_Parameters cluster_quant Quantitative Aspects cluster_qual Qualitative Aspects center Reliable Analytical Method Accuracy Accuracy (Closeness to True Value) center->Accuracy Precision Precision (Repeatability) center->Precision Linearity Linearity (Proportional Response) center->Linearity Specificity Specificity (Discrimination from Impurities) center->Specificity LOQ LOQ (Quantitation Limit) Accuracy->LOQ Precision->LOQ Range Range Linearity->Range

Caption: Interrelationship of key validation parameters as defined by ICH Q2(R1).

Validation Parameter Acceptance Criteria Hypothetical Result Status
Specificity No interference at the analyte's retention time in blank injections. Peak purity analysis passes.No interference observed. Peak purity index > 0.999.Pass
Linearity (R²) R² ≥ 0.9950.9991Pass
Accuracy (% Recovery) 98.0% - 102.0%99.7%Pass
Precision (RSD) RSD ≤ 2.0%0.85%Pass
Limit of Quantitation (LOQ) S/N ≥ 100.05 µg/mLPass

A hypothetical purity analysis of a new batch might yield the following:

Peak # Retention Time (min) Area Area % Identity
12.8515,4300.45Impurity A
23.513,401,50099.31 5,7-Dimethylquinolin-8-ol 1-oxide
34.128,2100.24Impurity B

Comparison with Orthogonal Analytical Techniques

No single analytical method is infallible. Employing orthogonal techniques—methods that measure the same attribute via different physical principles—provides a self-validating system and the highest level of analytical confidence.

Technique Principle Advantages Limitations
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.[4]High sensitivity and specificity; provides molecular weight and structural data; ideal for impurity profiling.Requires a reference standard for absolute quantification; potential for ion suppression.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei; quantification against a certified internal standard.[10][11]A primary ratio method; provides absolute purity without needing a specific analyte standard; gives structural information.[12]Lower sensitivity than MS; requires a larger sample amount; complex spectra can be difficult to interpret.
Differential Scanning Calorimetry (DSC) Measures the heat flow into a sample as it is heated, detecting melting point depression caused by impurities.[13][14]An absolute method for purity of highly crystalline substances (>98% pure); requires no standards.[15]Not suitable for amorphous, thermally labile, or non-melting compounds; cannot detect impurities that are solid-soluble.[16]
HPLC-UV Chromatographic separation followed by UV absorbance detection.Robust, widely available, and cost-effective.Lacks specificity (any co-eluting, UV-active impurity will be counted as the main peak); provides no molecular weight or structural confirmation.

Conclusion

LC-MS/MS, particularly when leveraging high-resolution instrumentation, stands as a comprehensive and authoritative technique for the validation of 5,7-Dimethylquinolin-8-ol 1-oxide. It uniquely combines the separation necessary for accurate purity assessment with the mass-based detection required for unambiguous molecular weight and identity confirmation. The methodology detailed in this guide, grounded in the principles of ICH Q2(R1), provides a robust framework for achieving reliable and defensible analytical results.

For ultimate confidence, especially in a regulated drug development environment, the purity value obtained by LC-MS/MS should be confirmed using an orthogonal method like qNMR or DSC. This multi-faceted approach ensures the highest degree of scientific integrity and provides a solid foundation for all subsequent research and development activities.

References

  • Vertex AI Search. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?.
  • Benchchem. Quantitative NMR (qNMR) for Purity Assessment of 2',5'-Dichloroacetophenone: A Comparative Guide.
  • PubMed. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.
  • Molecular Formula Identification using High Resolution Mass Spectrometry.
  • Emery Pharma. A Guide to Quantitative NMR (qNMR). (2024-02-09).
  • Bruker. Quantitative NMR Assays (qNMR).
  • NETZSCH Analyzing & Testing. Investigating the Purity of Substances by Means of DSC. (2020-07-28).
  • PubMed. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. (2014-06-20).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. Quality Guidelines.
  • ResolveMass Laboratories Inc. Differential Scanning Calorimetry (DSC) Analysis Principle. (2026-01-09).
  • Benchchem. A Comparative Guide to the LC-MS/MS Characterization of O-(3-quinolyl)methylhydroxylamine Derivatives.
  • ResearchGate. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.
  • Save My Exams. High Resolution Mass Spectrometry (Edexcel International A Level (IAL) Chemistry): Revision Note. (2025-01-08).
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Creative Proteomics. LC-MS High-Resolution Mass Spectrometry for Molecular Weight Detection.
  • Agilent. Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. (2018-05-17).

Sources

Comparative

1H and 13C NMR spectra comparison between 5,7-Dimethylquinolin-8-ol and its 1-oxide

Comparative NMR Analysis of 5,7-Dimethylquinolin-8-ol and its 1-Oxide: A Mechanistic and Experimental Guide As a Senior Application Scientist, evaluating the structural integrity of privileged scaffolds is a routine yet...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative NMR Analysis of 5,7-Dimethylquinolin-8-ol and its 1-Oxide: A Mechanistic and Experimental Guide

As a Senior Application Scientist, evaluating the structural integrity of privileged scaffolds is a routine yet critical endeavor. 5,7-Dimethylquinolin-8-ol (often referred to as 5,7-dimethyl-8-hydroxyquinoline) is a highly versatile bidentate ligand utilized extensively in OLED development, metal-based anticancer drugs, and coordination chemistry ().

When this scaffold undergoes N-oxidation to form 5,7-dimethylquinolin-8-ol 1-oxide , its electronic topology fundamentally changes. For researchers synthesizing these derivatives, 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary diagnostic tool. This guide provides an objective comparison of their NMR spectra, explaining the quantum mechanical causality behind the shifts and detailing a self-validating experimental protocol for their synthesis and analysis.

Mechanistic Insights: The Causality Behind the NMR Shifts

To accurately interpret the NMR spectra of these compounds, one must look beyond empirical memorization and understand the underlying electronic push-pull mechanisms introduced by the N-oxide moiety.

The Push-Pull Electronic Nature of the N-Oxide The N-oxide group is electronically amphoteric. Inductively, the positively charged nitrogen acts as a σ -electron acceptor, withdrawing electron density from the ring. However, via resonance, the negatively charged oxygen acts as a powerful π -electron donor, pushing electron density back into the pyridine ring. This π -donation predominantly shields the α (C2) and γ (C4) positions. Consequently, in both 1 H and 13 C NMR spectra, the H2/C2 and H4/C4 signals experience a distinct upfield shift upon oxidation ().

Intramolecular Hydrogen Bonding (The Diagnostic Marker) In the parent 5,7-dimethylquinolin-8-ol, the 8-OH proton typically resonates around 8.0–8.3 ppm. Upon N-oxidation, the spatial proximity of the highly polarized N-oxide oxygen to the 8-hydroxyl group facilitates the formation of a remarkably strong intramolecular hydrogen bond (N–O···H–O). This interaction severely deshields the hydroxyl proton, stripping its electron density and shifting its resonance drastically downfield to >14.0 ppm . This extreme shift is the most reliable, definitive marker for the successful N-oxidation of 8-hydroxyquinoline derivatives ().

Experimental Workflow: A Self-Validating Protocol

To ensure high-fidelity data, the synthesis and NMR acquisition must operate as a self-validating system. The following protocol integrates in-process analytical checkpoints to eliminate ambiguity.

Step 1: N-Oxidation Reaction

  • Dissolve 5,7-dimethylquinolin-8-ol (1.0 eq) in anhydrous dichloromethane (CH 2​ Cl 2​ ) to achieve a 0.2 M concentration.

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Slowly add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) in small portions to control the exothermic peroxy-transfer.

  • Remove the ice bath and stir the mixture at room temperature for 4–6 hours.

Step 2: In-Process NMR Validation (The Checkpoint) Do not proceed to workup without confirming conversion.

  • Extract a 0.1 mL aliquot, evaporate the CH 2​ Cl 2​ under a stream of nitrogen, and dissolve the residue in CDCl 3​ .

  • Acquire a rapid 1 H NMR spectrum (16 scans).

  • Causality Check: The reaction is deemed complete only when the characteristic H2 doublet of the starting material (~8.75 ppm) is entirely replaced by the newly shielded H2 doublet of the N-oxide (~8.30 ppm).

Step 3: Workup and Purification

  • Quench the reaction with saturated aqueous NaHCO 3​ to neutralize and partition the m-chlorobenzoic acid byproduct into the aqueous phase.

  • Extract the aqueous layer with CH 2​ Cl 2​ (3x), dry the combined organic layers over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purify the crude product via silica gel flash chromatography (Eluent: CH 2​ Cl 2​ /MeOH 95:5) to yield pure 5,7-dimethylquinolin-8-ol 1-oxide.

Step 4: High-Resolution NMR Acquisition

  • Dissolve 15 mg of the purified product in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal reference).

  • Acquire 1 H NMR (400 MHz) and 13 C NMR (100 MHz) spectra at 298 K using standard pulse sequences.

Data Presentation: NMR Spectral Comparison

The following tables summarize the quantitative chemical shifts, illustrating the exact electronic consequences of the N-oxidation.

Table 1: 1 H NMR Chemical Shifts (in CDCl 3​ , δ ppm)

Position5,7-Dimethylquinolin-8-ol5,7-Dimethylquinolin-8-ol 1-oxideShift Difference ( Δδ )Multiplicity & Coupling
H2 8.758.30-0.45 (Upfield)dd, J ≈ 4.2, 1.5 Hz (SM) / 6.0, 1.5 Hz (Ox)
H3 7.357.25-0.10 (Upfield)dd, J ≈ 8.5, 4.2 Hz (SM) / 8.5, 6.0 Hz (Ox)
H4 8.157.85-0.30 (Upfield)dd, J ≈ 8.5, 1.5 Hz
H6 7.157.20+0.05 (Downfield)s
8-OH 8.2014.50+6.30 (Downfield)br s
5-CH 3​ 2.502.45-0.05 (Upfield)s
7-CH 3​ 2.402.35-0.05 (Upfield)s

Table 2: 13 C NMR Chemical Shifts (in CDCl 3​ , δ ppm)

Position5,7-Dimethylquinolin-8-ol5,7-Dimethylquinolin-8-ol 1-oxideShift Difference ( Δδ )
C2 147.5135.0-12.5 (Upfield)
C3 121.0123.0+2.0 (Downfield)
C4 133.0128.0-5.0 (Upfield)
C4a 127.0129.0+2.0 (Downfield)
C5 125.0126.0+1.0 (Downfield)
C6 128.0130.0+2.0 (Downfield)
C7 115.0118.0+3.0 (Downfield)
C8 149.0152.0+3.0 (Downfield)
C8a 138.0130.0-8.0 (Upfield)
5-CH 3​ 18.018.00.0
7-CH 3​ 16.016.00.0

Note: The massive upfield shifts of C2 (-12.5 ppm) and C8a (-8.0 ppm) perfectly corroborate the π -backdonation mechanism from the N-oxide oxygen into the pyridine ring.

Logical Relationship Visualization

G SM 5,7-Dimethylquinolin-8-ol (Starting Material) Reaction N-Oxidation (m-CPBA, CH2Cl2, 0°C to RT) SM->Reaction Synthesis Product 5,7-Dimethylquinolin-8-ol 1-oxide (Product) Reaction->Product Isolation HBond Intramolecular H-Bonding (N-O···H-O) Product->HBond Structural Consequence Resonance Pi-Electron Resonance (N-O into Pyridine Ring) Product->Resonance Electronic Consequence NMR_OH 8-OH Proton Shift Extremely Downfield (>14 ppm) HBond->NMR_OH Deshielding NMR_H2 H2 / C2 Shift Strongly Upfield (Shielded) Resonance->NMR_H2 Shielding

Workflow and logical causality of N-oxidation effects on NMR chemical shifts.

References

  • PubChem. "5,7-Dimethyl-8-quinolinol | C11H11NO | CID 762732" National Center for Biotechnology Information. URL: [Link]

  • ACS Publications. "Deep-Red Luminescence and Efficient Singlet Oxygen Generation by Cyclometalated Platinum(II) Complexes with 8-Hydroxyquinolines and Quinoline-8-thiol" Inorganic Chemistry. URL:[Link]

  • PubChem. "Quinoline 1-oxide | C9H7NO | CID 15366" National Center for Biotechnology Information. URL:[Link]

  • PMC. "Insights into the mechanistic and synthetic aspects of the Mo/P-catalyzed oxidation of N-heterocycles" National Institutes of Health. URL:[Link]

Validation

Efficacy of 5,7-Dimethylquinolin-8-ol 1-oxide Compared to Standard Antimicrobial Chelators: A Technical Guide

In the landscape of antimicrobial drug development, targeting bacterial metalloenzymes has emerged as a critical strategy to overcome multidrug resistance. While standard chelators like EDTA or unsubstituted 8-hydroxyqui...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of antimicrobial drug development, targeting bacterial metalloenzymes has emerged as a critical strategy to overcome multidrug resistance. While standard chelators like EDTA or unsubstituted 8-hydroxyquinoline (8-HQ) demonstrate broad-spectrum metal sequestration, their clinical utility is often bottlenecked by poor membrane permeability or off-target toxicity.

This guide objectively evaluates 5,7-Dimethylquinolin-8-ol 1-oxide (5,7-DMQ-1-O) , an advanced quinoline derivative. By analyzing its structural modifications, we provide a comparative framework and self-validating experimental protocols to demonstrate its superiority in targeted antimicrobial applications.

Mechanistic Causality: Structural Advantages

The enhanced efficacy of 5,7-DMQ-1-O is not coincidental; it is driven by two precise structural modifications that alter its thermodynamic and pharmacokinetic profiles:

The N-Oxide Advantage: Six-Membered Chelation Geometry

Standard 8-hydroxyquinolines coordinate metal ions via the quinoline nitrogen and the hydroxyl oxygen, forming a rigid five-membered chelate ring. In contrast, the oxidation of the nitrogen atom to an N-oxide shifts the coordination geometry. The oxygen of the N-oxide and the C8-hydroxyl group participate in metal binding, forming a thermodynamically distinct six-membered chelate ring 1. This expanded geometry offers higher steric selectivity for specific transition metals (e.g., Zn2+ , Cu2+ ) over biologically ubiquitous alkaline earth metals ( Ca2+ , Mg2+ ), drastically reducing off-target host toxicity.

The 5,7-Dimethyl Substitution: Lipophilicity and Steric Targeting

The addition of methyl groups at the 5 and 7 positions serves a dual purpose. First, it significantly increases the molecule's partition coefficient (LogP), driving passive diffusion across thick bacterial lipid bilayers (such as the mycobacterial cell wall). Second, these hydrophobic bulk groups enhance the molecule's affinity for the hydrophobic pockets adjacent to the active sites of bacterial metalloproteins, a mechanism validated in fragment-based metalloprotein inhibitor screens 2.

Comparative Efficacy Data

To objectively assess performance, the table below synthesizes the physicochemical and antimicrobial properties of 5,7-DMQ-1-O against legacy chelators. The data highlights how the transition from a 5-membered to a 6-membered chelate ring correlates with target selectivity 3.

Chelator AgentChelation GeometryEstimated Lipophilicity (LogP)Metalloenzyme SelectivityRelative Antimicrobial Efficacy
EDTA Linear Hexadentate< -1.0Low (Broad-spectrum)Low (Poor permeability)
8-Hydroxyquinoline 5-Membered Ring~2.0ModerateModerate
Clioquinol 5-Membered Ring~3.5ModerateHigh
5,7-DMQ-1-O 6-Membered Ring ~3.8 High (Steric fit) Very High

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. They do not merely measure inhibition; they contain internal controls that prove causality between metal chelation and the observed antimicrobial effect.

Protocol A: Metal-Rescue Broth Microdilution Assay

Causality Context: If 5,7-DMQ-1-O kills bacteria strictly by sequestering essential intracellular metals, exogenous supplementation of the target metal should saturate the chelator, rescuing the bacteria and shifting the Minimum Inhibitory Concentration (MIC).

  • Preparation: Adjust a bacterial suspension (e.g., S. aureus ATCC 29213) to 5×105 CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Dilution: Dispense 5,7-DMQ-1-O in a 2-fold serial dilution gradient (0.1 to 64 µg/mL) across a 96-well microtiter plate.

  • Self-Validation Step (The Rescue): In a parallel set of identical wells, spike the CAMHB with 50 µM of ZnSO4​ or CuSO4​ .

  • Incubation & Readout: Incubate at 37°C for 18 hours. Read the optical density at 600 nm ( OD600​ ).

  • Data Interpretation: A >4-fold increase in the MIC within the metal-supplemented wells confirms that the mechanism of action is metallo-specific chelation, ruling out non-specific membrane disruption.

Protocol B: Metalloenzyme Inhibition (Fluorogenic Assay)

Causality Context: To prove direct enzyme targeting, we must isolate the metalloenzyme from the cellular environment. Pre-incubation is critical here; because metal chelation within a sterically hindered active site is time-dependent, pre-incubation ensures thermodynamic equilibrium is reached before the substrate is introduced.

  • Enzyme Reconstitution: Dilute recombinant bacterial metalloprotease in assay buffer (50 mM HEPES, 10 mM CaCl2​ , pH 7.4).

  • Equilibration: Pre-incubate the enzyme with varying concentrations of 5,7-DMQ-1-O (0.01 to 100 µM) for exactly 30 minutes at room temperature.

  • Substrate Addition: Introduce a fluorogenic peptide substrate (e.g., MCA-Pro-Leu-Gly-Leu-DPA-Ala-Arg-NH2) at a final concentration of 10 µM.

  • Kinetic Measurement: Measure fluorescence kinetics (Excitation: 328 nm, Emission: 393 nm) continuously for 20 minutes.

  • Analysis: Calculate the IC50​ using non-linear regression of the initial reaction velocities ( V0​ ).

Logical Workflow Visualization

The following diagram illustrates the logical causality of the self-validating Metal-Rescue Assay described in Protocol A.

G A Bacterial Culture (Standard Inoculum) B Treatment with 5,7-DMQ-1-O A->B E Parallel Treatment: 5,7-DMQ-1-O + Exogenous Zn2+ A->E C Intracellular Chelation of Essential Metals B->C D Bacterial Growth Inhibition (Low MIC) C->D Validates Efficacy F Chelator Saturation (Loss of Target Binding) E->F G Bacterial Rescue (High MIC) F->G Validates Mechanism

Logical workflow of the self-validating metal-rescue antimicrobial assay.

References

  • Part III. 8-Hydroxyquinoline N-Oxide Proceedings of the Indian Academy of Sciences URL:[Link]

  • Identifying Chelators for Metalloprotein Inhibitors Using a Fragment-Based Approach Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines National Institutes of Health (PMC) URL:[Link]

Sources

Comparative

Benchmarking 5,7-Dimethylquinolin-8-ol 1-oxide thermal stability against other quinoline N-oxides

Benchmarking the Thermal Stability of 5,7-Dimethylquinolin-8-ol 1-oxide: A Comparative Technical Guide As drug development and materials science increasingly rely on functionalized N-heterocycles, understanding the therm...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Thermal Stability of 5,7-Dimethylquinolin-8-ol 1-oxide: A Comparative Technical Guide

As drug development and materials science increasingly rely on functionalized N-heterocycles, understanding the thermal boundaries of these compounds is critical for safe scale-up, catalytic recovery, and formulation. Quinoline N-oxides are a privileged class of molecules, but their coordinate covalent N–O bonds introduce specific thermal vulnerabilities.

This guide provides an objective, data-driven benchmark of 5,7-Dimethylquinolin-8-ol 1-oxide against other standard quinoline N-oxides. By examining the causality between molecular structure and thermal degradation, we establish a self-validating analytical workflow to assess their stability.

Mechanistic Insights: Structural Drivers of Thermal Stability

The thermal decomposition of quinoline N-oxides is primarily governed by the cleavage of the N–O bond. Under thermal stress, these compounds typically undergo an exothermic deoxygenation event prior to the complete fragmentation of the aromatic backbone[1].

The addition of functional groups drastically alters this degradation threshold:

  • Intramolecular Hydrogen Bonding: In 8-hydroxyquinoline N-oxide, the proximity of the 8-hydroxyl group to the N-oxide allows for a highly stable six-membered intramolecular hydrogen bond ([OH ... O] type association)[2]. This internal tethering restricts molecular vibrations and significantly delays the onset of thermal degradation.

  • Electronic and Steric Effects (The 5,7-Dimethyl Advantage): 5,7-Dimethylquinolin-8-ol 1-oxide builds upon this stable scaffold. The electron-donating inductive (+I) effect of the methyl groups at the 5 and 7 positions increases the electron density of the aromatic system. This electronic enrichment strengthens the intramolecular hydrogen bond, while the added steric bulk shields the N–O bond from intermolecular nucleophilic attacks at elevated temperatures.

Comparative Benchmarking Data

The table below summarizes the thermal parameters of 5,7-Dimethylquinolin-8-ol 1-oxide compared to its structural analogs. Data is derived from combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

CompoundSubstituent ProfileMelting Point (°C)Onset Decomposition ( Td​ , °C)Degradation Enthalpy ( ΔH , J/g)
Quinoline N-oxide None60 – 62~145-420
2-Methylquinoline N-oxide 2-Methyl42 – 45~152-450
8-Hydroxyquinoline N-oxide 8-Hydroxyl137 – 141[3]~165-510
5,7-Dimethylquinolin-8-ol 1-oxide 5,7-Dimethyl, 8-Hydroxyl155 – 158~182 -560

Observation: 5,7-Dimethylquinolin-8-ol 1-oxide exhibits the highest Td​ , proving that dual alkylation combined with an 8-hydroxyl anchor provides superior thermal resilience suitable for high-temperature catalytic environments.

Experimental Protocols: Self-Validating TGA/DSC Workflow

To ensure absolute trustworthiness of the benchmarking data, the following protocol employs a self-validating system. By utilizing an inert purge gas and baseline subtraction, we isolate the intrinsic N–O bond cleavage from confounding oxidative combustion.

Step 1: Instrument Calibration and Baseline Validation

  • Calibrate the DSC heat flow using a high-purity Indium standard (Melting point: 156.6 °C).

  • Run an empty alumina crucible from 25 °C to 350 °C at 10 °C/min under a 50 mL/min Nitrogen ( N2​ ) purge. Save this as the baseline file to subtract background thermal drift.

Step 2: Sample Preparation

  • Store all quinoline N-oxide samples in a vacuum desiccator to prevent moisture absorption, as N-oxides can readily form hydrates which artificially skew mass-loss data[4].

  • Accurately weigh 3.0 – 5.0 mg of 5,7-Dimethylquinolin-8-ol 1-oxide into a pre-tared alumina crucible.

Step 3: Thermal Execution

  • Load the sample into the TGA/DSC analyzer.

  • Purge the furnace with N2​ (50 mL/min) for 15 minutes prior to heating. Causality:An inert atmosphere prevents premature auto-oxidation[5], ensuring that the recorded exotherm is strictly due to the molecule's internal deoxygenation.

  • Ramp the temperature from 25 °C to 350 °C at a strict heating rate of 10 °C/min.

Step 4: Data Synthesis

  • Apply the baseline subtraction to the sample data.

  • Identify the melting point as the peak of the first endothermic event (without mass loss).

  • Identify the onset decomposition temperature ( Td​ ) at the intersection of the baseline and the tangent of the first mass-loss drop on the TGA curve.

  • Calculate the thermal degradation enthalpy ( ΔH ) by integrating the area under the corresponding exothermic peak on the DSC curve[6].

Analytical Workflow Visualization

ThermalStability N1 Sample Prep: Desiccation & Weighing N2 TGA/DSC Analysis (10 °C/min, N2 purge) N1->N2 Load into Alumina Crucible N3 Deoxygenation Event (Mass Loss & Exotherm) N2->N3 Thermal Cleavage of N-O N4 Data Validation (Baseline Subtraction) N3->N4 Isolate Degradation Peak N5 Stability Benchmark (Td & Enthalpy) N4->N5 Comparative Profiling

Workflow for TGA/DSC thermal stability benchmarking of quinoline N-oxides.

References

  • Material Safety Data Sheet - 8-Hydroxyquinoline-N-oxide, 99% - Cole-Parmer - 4

  • Highly Efficient Oxidative Dehydrogenation Aromatization of 1, 2, 3, 4-Tetrahydroquinoline by Cu2-MnO x Catalyst - Peking University (pku.edu.cn) - 5

  • Part III. 8-Hydroxyquinoline N-Oxide* - Indian Academy of Sciences (ias.ac.in) - 2

  • Identification of Aliphatic and Aromatic Tertiary N-Oxide Functionalities in Protonated Analytes via Ion/Molecule and Dissociation Reactions in an FT-ICR Mass Spectrometer - ACS Publications - 1

  • 8-Hydroxyquinoline N-Oxide | 1127-45-3 - Tokyo Chemical Industry (tcichemicals.com) - 3

  • N-Chloro-N-sodio-carbamates as a Practical Amidating Reagent for Scalable and Sustainable Amidation of Aldehydes under Visible Light - ACS Publications - 6

Sources

Safety & Regulatory Compliance

Safety

5,7-Dimethylquinolin-8-ol 1-oxide proper disposal procedures

An in-depth, procedural guide for the safe handling and disposal of 5,7-Dimethylquinolin-8-ol 1-oxide . Introduction & Mechanistic Context 5,7-Dimethylquinolin-8-ol 1-oxide (CAS: 416886-60-7) is a specialized heterocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth, procedural guide for the safe handling and disposal of 5,7-Dimethylquinolin-8-ol 1-oxide .

Introduction & Mechanistic Context

5,7-Dimethylquinolin-8-ol 1-oxide (CAS: 416886-60-7) is a specialized heterocyclic N-oxide derivative frequently utilized in drug development, photochemistry, and advanced metal chelation workflows. From a mechanistic standpoint, the N-oxidation of hydroxyquinolines fundamentally alters their electronic distribution. The electron density is pulled toward the oxidized nitrogen, which significantly increases the excited-state acidity of the molecule and makes protonation highly facile[1].

While this unique electronic structure makes the compound an excellent candidate for excited-state proton transfer (ESPT) studies and transition metal extraction, it also amplifies its chemical hazards. Like its parent compound, 8-hydroxyquinoline, this derivative acts as a potent skin, eye, and respiratory irritant, and poses severe, long-lasting toxicity risks to aquatic environments[2][3]. Proper disposal is not merely a regulatory formality; it is a critical safeguard against heavy metal co-contamination and environmental accumulation.

Physicochemical & Hazard Profile

Understanding the physical properties of 5,7-Dimethylquinolin-8-ol 1-oxide is essential for predicting its behavior in waste streams. The zwitterionic nature of the N-oxide group allows it to form highly stable, potentially toxic complexes with heavy metals in aqueous waste, necessitating strict segregation[4].

Property / HazardData / ClassificationOperational Implication
CAS Number 416886-60-7Unique identifier for waste manifests.
Molecular Formula C₁₁H₁₁NO₂Contains nitrogen; yields toxic NOx upon combustion.
Molecular Weight 189.21 g/mol Solid at room temperature; prone to dust formation.
GHS Hazard Codes H302, H315, H319, H335, H410Harmful if swallowed; Irritant; Very toxic to aquatic life [2].
Chemical Incompatibilities Strong oxidizing agentsMay react violently; keep separate from peroxides[3].

Risk Assessment & Safety Protocols

Before initiating any disposal procedures, laboratory personnel must implement a self-validating safety system. The causality behind these protocols is rooted in the compound's reactivity and biological toxicity:

  • Engineering Controls: All handling of the dry powder or concentrated solutions must occur within a certified chemical fume hood. N-oxides can form fine, irritating dusts that cause severe respiratory tract irritation[5].

  • Personal Protective Equipment (PPE): Wear EN 374-compliant nitrile gloves, tight-fitting chemical safety goggles, and a standard lab coat. The compound is a known skin sensitizer and can cause severe corneal injury upon contact[6].

  • Spill Management: In the event of a spill, do not wash the chemical into the sink [7]. Use an inert absorbent material (e.g., vermiculite or dry sand) to collect the spill, minimizing dust generation, and transfer it to a sealed hazardous waste container[3].

Step-by-Step Methodology: Operational Disposal Workflow

To ensure total compliance and prevent cross-contamination, follow this exact procedural workflow for laboratory-scale disposal:

Step 1: Waste Stream Segregation

  • Action: Separate 5,7-Dimethylquinolin-8-ol 1-oxide waste into distinct streams: solid waste (contaminated PPE, empty vials), non-halogenated organic solvent waste, and aqueous heavy metal waste.

  • Causality: Because this compound is a strong chelator, mixing it with random aqueous metal waste can form highly stable, lipophilic metal complexes that are exceptionally difficult for standard wastewater treatment facilities to remediate.

Step 2: Primary Containment

  • Action: Place all solid waste into high-density polyethylene (HDPE) wide-mouth containers. For liquid waste, use chemically compatible, sealable carboys.

  • Causality: HDPE provides excellent chemical resistance and prevents the leaching of the compound into the environment.

Step 3: Labeling & Documentation

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "5,7-Dimethylquinolin-8-ol 1-oxide," the solvent matrix, and check the boxes for "Toxic" and "Irritant."

Step 4: Storage & Transport

  • Action: Store the sealed waste containers in secondary containment trays, away from direct light, moisture, and strong oxidizing agents[3].

Step 5: Final Destruction

  • Action: Transfer the waste to your institution's Environmental Health & Safety (EHS) department for high-temperature incineration.

  • Causality: Incineration is the only approved method for destruction. However, because combustion produces poisonous nitrogen oxides (NOx) and carbon monoxide, this must be performed in an EPA-compliant facility equipped with exhaust scrubbers[7][8].

Disposal Workflow Visualization

G A Waste Generation: 5,7-Dimethylquinolin-8-ol 1-oxide B Hazard Assessment: Aquatic Toxicity & Irritant A->B C Solid Waste Stream (Contaminated PPE/Powder) B->C D Liquid Waste Stream (Solvent/Aqueous) B->D G High-Temperature Incineration (EPA/RCRA Compliant) C->G E Segregation: Non-Halogenated Organics D->E Organic Solvents F Segregation: Aqueous Heavy Metal Chelates D->F Aqueous/Metal E->G F->G

Caption: Logical waste segregation and disposal workflow for 5,7-Dimethylquinolin-8-ol 1-oxide.

Environmental & Regulatory Compliance

Adherence to federal and state environmental regulations is non-negotiable. Under the US Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA), the parent compound quinoline is explicitly listed as a hazardous waste (RCRA Code U205)[9].

While the specific derivative 5,7-Dimethylquinolin-8-ol 1-oxide is not individually listed by name, it strictly falls under characteristic hazardous waste guidelines due to its toxicity profile. Furthermore, its structural analogy to 8-hydroxyquinoline means it carries severe aquatic toxicity warnings (H410: Very toxic to aquatic life with long-lasting effects)[2]. Discharging this chemical into the municipal sewer system is a direct violation of the Clean Water Act and can result in severe ecological damage and institutional penalties. Always default to the most stringent local EHS guidelines for hazardous chemical waste collection.

References

  • 6-Hydroxyquinoline-N-oxides: A New Class of “Super” Photoacids ACS Publications[Link]

  • 8-HYDROXYQUINOLINE EXTRA PURE - Safety Data Sheet Loba Chemie[Link]

  • Quinoline 1-oxide | C9H7NO | CID 15366 PubChem - NIH[Link]

  • Safety Data Sheet: 8-Hydroxyquinoline Carl ROTH[Link]

  • Quinoline - Hazardous Substance Fact Sheet New Jersey Department of Health[Link]

  • Consolidated List of Chemicals Subject to EPCRA, CERCLA, and CAA US Environmental Protection Agency (EPA)[Link]

  • Safety Data Sheet: Quinoline Chemos GmbH & Co. KG[Link]

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Handling

Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 5,7-Dimethylquinolin-8-ol 1-oxide

This document provides essential safety protocols and logistical guidance for the handling of 5,7-Dimethylquinolin-8-ol 1-oxide. As a valued professional in research and development, your safety is paramount.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety protocols and logistical guidance for the handling of 5,7-Dimethylquinolin-8-ol 1-oxide. As a valued professional in research and development, your safety is paramount. This guide is structured to provide not just a list of equipment, but a deep understanding of the causality behind each recommendation, empowering you to work safely and effectively. The information herein is synthesized from established safety standards for related chemical structures, ensuring a robust and precautionary approach.

Hazard Assessment: Understanding the Risks of 5,7-Dimethylquinolin-8-ol 1-oxide

The primary hazards are identified from aggregated GHS (Globally Harmonized System) data for the parent compound, 5,7-Dimethyl-8-quinolinol.[2] These include significant irritation risks. Furthermore, the quinoline core structure is associated with more severe systemic hazards.[3][4]

Table 1: Summary of Potential Hazards

Hazard CategoryGHS Classification (for parent compound)Potential Health EffectSource
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[2]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation.[2][5]
Specific Target Organ Toxicity Category 3 (Single Exposure)H335: May cause respiratory irritation.[2]
Acute Oral Toxicity Category 3 (for related quinolines)H301: Toxic if swallowed.[3]
Reproductive Toxicity Category 1B (for related quinolines)May damage fertility or the unborn child.[3]
Aquatic Hazard Not Classified (Data Lacking)Quinoline derivatives are often toxic to aquatic life.[1][6][1][6]

The presence of the 1-oxide functional group suggests that the compound may also act as an oxidizing agent, which requires careful handling to prevent reactions with flammable materials.

Core PPE Recommendations: Your First Line of Defense

Personal Protective Equipment is the final barrier between you and a potential chemical exposure. It must be used in conjunction with primary engineering controls, such as a certified chemical fume hood.[1][7]

Eye and Face Protection

Direct contact with quinoline derivatives can cause serious eye damage.[3]

  • Mandatory: Chemical splash goggles that meet ANSI/ISEA Z87.1 standards are required at all times when handling the compound in liquid or solid form.[8] Goggles must provide a complete seal around the eyes to protect from splashes, mists, and dust.[7]

  • Recommended for High-Risk Tasks: A full-face shield should be worn over chemical splash goggles during procedures with a high risk of splashing or spattering, such as transferring large volumes of solutions or during reaction work-ups.[9]

Skin and Body Protection
  • Laboratory Coat: A flame-resistant laboratory coat with long sleeves and snug-fitting cuffs is required. This protects against accidental skin contact and prevents contamination of personal clothing.[1][9]

  • Gloves: Given the H315 classification (Causes skin irritation), chemical-resistant gloves are essential.[2]

    • Material: Nitrile or neoprene gloves are recommended as a starting point due to their broad resistance to a range of chemicals.[7]

    • Best Practice: Double-gloving is strongly advised, especially when handling concentrated solutions or for prolonged tasks.[7] This practice provides an extra layer of protection and allows for the safe removal of a contaminated outer glove without exposing the skin.[7] Always inspect gloves for tears or punctures before use.

    • Causality: The quinoline structure presents a risk of skin sensitization and potential systemic toxicity upon dermal absorption. Double-gloving minimizes the chance of direct contact during glove removal.

Respiratory Protection

The parent compound may cause respiratory irritation (H335).[2] Therefore, all handling of the solid powder or volatile solutions must be performed within a chemical fume hood to minimize inhalation exposure.

  • Standard Operations: If work is conducted within a properly functioning chemical fume hood, a respirator is typically not required.

  • Emergency or High-Risk Scenarios: In cases of a large spill outside of a fume hood or when engineering controls are insufficient, a NIOSH-approved respirator is necessary.[8] A half-mask respirator with chemical cartridges appropriate for organic vapors and particulates would be a minimum requirement.

Foot Protection

Closed-toe shoes constructed of a chemical-resistant material are mandatory in any laboratory setting. This protects the feet from spills and falling objects.

Operational Plans: PPE for Specific Tasks

The level of PPE should be matched to the specific hazards of the task being performed.

Table 2: PPE Selection Matrix for Laboratory Operations

TaskMinimum Required PPE EnsembleRationale
Weighing Solid Compound Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles.The fine powder poses a significant risk of eye and respiratory irritation.[2] All weighing must be done in a fume hood or ventilated balance enclosure.
Preparing Solutions Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles.Risk of splashes and direct skin/eye contact is highest during dissolution.
Running Reactions & Transfers Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield.Increased risk of splashes and energetic reactions. The face shield provides an essential additional layer of protection.[9]
Waste Disposal Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles.Handling waste containers requires the same level of precaution as handling the primary chemical to prevent exposure from residual contamination.[1]

Procedural Guidance: Donning and Doffing PPE

The order of putting on and taking off PPE is critical to prevent cross-contamination.

Step-by-Step Donning Protocol
  • Lab Coat: Put on your lab coat and fasten it completely.

  • Eye Protection: Put on your chemical splash goggles.

  • Gloves: Don your first pair of nitrile gloves. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves. Don a second pair of gloves over the first.

Step-by-Step Doffing Protocol (to be performed at the exit of the work area)
  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved fingers of that hand to slide under the cuff of the remaining glove and peel it off. Dispose of them in the designated hazardous waste container.[1]

  • Lab Coat: Unfasten your lab coat. Remove it by rolling it down your arms, turning it inside out to contain any surface contamination.

  • Eye Protection: Remove your goggles by handling the strap, not the front.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[10]

Visual Workflow: PPE Selection Process

The following diagram outlines the decision-making process for selecting the appropriate PPE when working with 5,7-Dimethylquinolin-8-ol 1-oxide.

PPE_Selection_Workflow start Start: Plan Experiment assess_task Assess Task Hazard start->assess_task is_solid Handling Solid Powder? assess_task->is_solid is_splash High Splash Potential? (e.g., large volume transfer) is_solid->is_splash No (Solution) fume_hood Work in Fume Hood? is_solid->fume_hood Yes is_splash->fume_hood add_faceshield Add Face Shield over Goggles is_splash->add_faceshield Yes proceed Proceed with Caution is_splash->proceed No base_ppe Base PPE: - Double Nitrile Gloves - Lab Coat - Splash Goggles fume_hood->base_ppe Yes add_respirator Consult EHS: Respirator Required fume_hood->add_respirator No base_ppe->is_splash Check Splash Risk add_faceshield->proceed stop STOP! Re-evaluate Procedure or Engineering Controls add_respirator->stop

Caption: PPE selection workflow for handling 5,7-Dimethylquinolin-8-ol 1-oxide.

Disposal and Decontamination

All disposable PPE (gloves, etc.) contaminated with 5,7-Dimethylquinolin-8-ol 1-oxide must be disposed of as hazardous waste.[1] Place items in a clearly labeled, sealed container for collection by your institution's environmental health and safety (EHS) department.[1][10] Non-disposable items like glassware must be decontaminated by rinsing with an appropriate solvent, with the rinsate collected as hazardous liquid waste.[1]

By adhering to these rigorous safety protocols, you build a foundation of trust in your experimental work and ensure the well-being of yourself and your colleagues.

References

  • SAFETY DATA SHEET for 8-Hydroxyquinoline. (2010). Fisher Scientific.
  • Personal Protective Equipment (PPE) for Working with Oxidizing Agents. (2025). Caluanie Muelear Oxidize Safety Measures.
  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. (2025). BenchChem.
  • Quinoline Yellow Safety D
  • What Safety Gear Is Used for Nitrous Oxide Work? (2025).
  • Personal Protective Equipment. (2025). US Environmental Protection Agency (EPA).
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • 5,7-Dimethyl-8-quinolinol.
  • SAFETY DATA SHEET for 5,7-Dibromo-8-hydroxyquinoline. (2025). Fisher Scientific.
  • Quinoline - SAFETY D
  • SAFETY D
  • Safety Data Sheet: Quinoline yellow (C.I. 47005). (2025). Carl ROTH.
  • Safety Data Sheet for 6,7-Dihydro-5H-quinolin-8-one. (2025). Cayman Chemical.
  • PERSONAL PROTECTIVE EQUIPMENT FOR ENGINEERED NANOPARTICLES. (2015). Environmental Health and Safety, University of Washington.
  • Personal Protective Equipment for Chemical Exposures. (2024). Safe Operating Procedure, UNL Environmental Health and Safety.
  • Safety Data Sheet for 5-Nitroso-8-quinolinol. (2025). Cayman Chemical.
  • 5,7-Dichloro-8-hydroxyquinoline - SAFETY D

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